2-Bromo-5-fluorophenylacetonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-5-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNJFIQOVKEQFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378780 | |
| Record name | 2-Bromo-5-fluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-96-2 | |
| Record name | 2-Bromo-5-fluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-5-fluorophenylacetonitrile, a key intermediate in synthetic organic chemistry and drug discovery. This document details its structural characteristics, physicochemical properties, reactivity, and safety information. Furthermore, it includes representative experimental protocols for its synthesis and characterization, alongside a discussion of its potential applications in medicinal chemistry.
Core Chemical Properties
This compound is a halogenated aromatic nitrile. Its structure, featuring a bromo, a fluoro, and a cyanomethyl group on a benzene ring, offers a versatile platform for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrFN | --INVALID-LINK-- |
| Molecular Weight | 214.03 g/mol | --INVALID-LINK-- |
| CAS Number | 886761-96-2 | --INVALID-LINK-- |
| Appearance | White solid | [Various supplier safety data sheets] |
| Melting Point | 70.6-70.8 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 271.7 ± 25.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.573 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as DMSO and ethyl acetate. Insoluble in water. | [General chemical knowledge] |
Synthesis and Reactivity
The synthesis of this compound typically involves the cyanation of a corresponding benzyl halide. The presence of both a bromine and a fluorine atom on the aromatic ring allows for selective functionalization. The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atom can be displaced through nucleophilic aromatic substitution, although this is generally less favorable than with nitro-activated systems.
Representative Synthesis Protocol
The following is a representative experimental protocol for the synthesis of a structurally related compound, 2-(2-bromo-4-fluorophenyl)acetonitrile, which can be adapted for the synthesis of this compound.[1]
Reaction:
2-Bromo-5-fluorobenzyl bromide + NaCN → this compound + NaBr
Materials:
-
2-Bromo-5-fluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (2.0 equivalents) in DMSO.
-
Heat the solution to 90 °C in an oil bath.
-
Remove the heat source and slowly add 2-bromo-5-fluorobenzyl bromide (1.0 equivalent).
-
Monitor the reaction temperature. Once the exothermic reaction subsides and the temperature drops to 50 °C, add water to the reaction mixture.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography using a hexane/ethyl acetate gradient (e.g., 9:1) to yield this compound as a white solid.[1]
Logical Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
-
Parameters: Standard proton NMR acquisition parameters are used. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
Expected ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons (3H): The three protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.8 ppm). The coupling patterns will be influenced by both the bromine and fluorine substituents.
-
Methylene Protons (2H): The two protons of the cyanomethyl group (-CH₂CN) will appear as a singlet at approximately δ 3.8-4.2 ppm. The downfield shift is due to the deshielding effect of the adjacent aromatic ring and the cyano group.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: As described for ¹H NMR.
-
Instrument: A 100 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
-
Parameters: Standard carbon NMR acquisition parameters with proton decoupling.
Expected ¹³C NMR Spectrum (in CDCl₃):
-
Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-140 ppm). The carbon attached to the fluorine will appear as a doublet due to C-F coupling. The carbon attached to the bromine will also have a characteristic chemical shift.
-
Methylene Carbon (1C): The carbon of the -CH₂CN group will appear at approximately δ 20-30 ppm.
-
Nitrile Carbon (1C): The carbon of the cyano group (-C≡N) will be observed around δ 115-120 ppm.
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050-3100 | Aromatic C-H stretch |
| ~2900-2950 | Aliphatic C-H stretch (-CH₂-) |
| ~2250 | C≡N stretch (nitrile) |
| ~1580-1600 | Aromatic C=C stretch |
| ~1200-1250 | C-F stretch |
| ~600-700 | C-Br stretch |
Mass Spectrometry (MS)
Experimental Protocol:
-
Instrument: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization Method: Electron Ionization (EI) at 70 eV is commonly used.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 213 and an M+2 peak at m/z 215 of approximately equal intensity, which is characteristic of a compound containing one bromine atom.
-
Major Fragments: Common fragmentation pathways include the loss of the bromine atom ([M-Br]⁺), the cyano group ([M-CN]⁺), and the cyanomethyl group ([M-CH₂CN]⁺).
Diagram of Spectroscopic Analysis Workflow
Caption: The workflow for the structural elucidation of this compound using various spectroscopic methods.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
Table 2: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: --INVALID-LINK--
Handling Recommendations:
-
Use only in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Applications in Drug Development
Halogenated phenylacetonitriles are valuable building blocks in medicinal chemistry. While specific biological activities for this compound are not extensively documented, related compounds have shown significant potential. For instance, 2-bromo-4-fluorophenylacetonitrile is a key intermediate in the synthesis of novel triazole-based aminopyrimidine compounds that act as Polo-like kinase 1 (Plk1) inhibitors, which are being investigated for their potential as anticancer agents.[1] Plk1 plays a crucial role in cell cycle regulation, and its inhibition can prevent the division of cancer cells.[1]
The structural motifs present in this compound make it an attractive starting material for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential biological activity. Its differential reactivity at the bromo and fluoro positions allows for a stepwise and controlled introduction of various substituents, enabling the generation of diverse chemical libraries for drug screening.
Potential Signaling Pathway Involvement (Hypothetical)
Caption: A hypothetical pathway illustrating the potential role of this compound as a precursor to a bioactive compound targeting a cellular signaling pathway.
References
In-Depth Technical Guide: 2-Bromo-5-fluorophenylacetonitrile
CAS Number: 886761-96-2
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
2-Bromo-5-fluorophenylacetonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a phenyl ring substituted with a bromine atom, a fluorine atom, and a cyanomethyl group, offers multiple reactive sites for the construction of more complex molecules. This technical guide provides a thorough examination of its physicochemical properties, synthesis, spectral data, and potential applications, particularly in the field of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical data for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value |
| CAS Number | 886761-96-2 |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.03 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Melting Point | 60-62 °C |
| Boiling Point | 144-146 °C |
Synthesis and Reactivity
Figure 1: A generalized synthetic workflow for the preparation of this compound.
Postulated Experimental Protocol
Based on the synthesis of analogous compounds, a representative experimental protocol for the preparation of this compound is provided below. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions.
Materials:
-
2-Bromo-5-fluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve sodium cyanide in DMSO.
-
Slowly add a solution of 2-bromo-5-fluorobenzyl bromide in a minimal amount of DMSO to the cyanide solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by carefully adding water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive set of publicly available spectra is limited, the expected spectral features are outlined below based on the analysis of structurally similar compounds.
¹H and ¹³C NMR Spectroscopy
The proton and carbon nuclear magnetic resonance (NMR) spectra will provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The expected chemical shifts are summarized in Table 2.
| ¹H NMR | ¹³C NMR |
| Aromatic Protons: Multiple signals in the range of 7.0-7.8 ppm, showing complex splitting patterns due to proton-proton and proton-fluorine coupling. | Aromatic Carbons: Several signals between 110-140 ppm. The carbon attached to the fluorine will show a large coupling constant. The carbon attached to the bromine will also have a distinct chemical shift. |
| Methylene Protons (-CH₂CN): A singlet or a doublet (due to coupling with the aromatic fluorine) around 4.0 ppm. | Methylene Carbon (-CH₂CN): A signal in the range of 20-30 ppm. |
| Nitrile Carbon (-CN): A characteristic signal around 115-120 ppm. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrational frequencies are listed in Table 3.
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000-3100 |
| Nitrile (C≡N) stretch | 2240-2260 |
| Aromatic C=C stretch | 1450-1600 |
| C-F stretch | 1000-1400 |
| C-Br stretch | 500-600 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of the bromine atom, the cyanide group, and cleavage of the benzyl moiety.
Applications in Drug Development
Halogenated phenylacetonitrile derivatives are valuable intermediates in the synthesis of various pharmaceutically active compounds. The presence of the bromine and fluorine atoms allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig aminations) and nucleophilic aromatic substitutions.
Role as a Scaffold for Kinase Inhibitors
Many kinase inhibitors possess a core heterocyclic structure that is often assembled from functionalized aromatic precursors. The phenylacetonitrile moiety can be a precursor to various heterocyclic systems, and the bromo and fluoro substituents provide handles for introducing diversity and modulating the pharmacological properties of the final compounds. A hypothetical workflow illustrating the potential use of this compound in the synthesis of a kinase inhibitor is presented below.
Figure 2: A logical workflow for the potential use of this compound in kinase inhibitor synthesis.
This workflow highlights the strategic utility of this compound, where the nitrile group can participate in the formation of a core heterocyclic ring system, and the bromine atom can be subsequently modified to introduce substituents that interact with the target kinase.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its well-defined physicochemical properties and multiple reactive sites make it an attractive starting material for the construction of complex molecular architectures. Further research into its applications is likely to uncover new and innovative uses in drug discovery and materials science.
An In-depth Technical Guide to 2-Bromo-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-fluorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical and chemical entities. This document details its physicochemical properties, a representative synthetic protocol, and its potential applications in medicinal chemistry.
Core Physicochemical Properties
This compound is a halogenated aromatic nitrile. Its key quantitative data are summarized in the table below, providing a ready reference for laboratory use.
| Property | Value | Source |
| Molecular Weight | 214.03 g/mol | [1] |
| Molecular Formula | C₈H₅BrFN | [1] |
| CAS Number | 886761-96-2 | [1] |
| Melting Point | 70.6-70.8 °C | |
| Boiling Point (Predicted) | 271.7 ± 25.0 °C | |
| Density (Predicted) | 1.573 ± 0.06 g/cm³ | |
| Appearance | White Solid |
Synthetic Protocol
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction, where a cyanide group displaces a bromide from the corresponding benzyl bromide. The following is a representative experimental protocol adapted from the synthesis of a constitutional isomer.[2]
Reaction: Synthesis of this compound
Materials:
-
2-Bromo-5-fluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of sodium cyanide (1.5 equivalents) in a minimal amount of water is prepared in a reaction vessel.
-
A solution of 2-bromo-5-fluorobenzyl bromide (1.0 equivalent) in dimethylformamide is added to the sodium cyanide suspension.
-
The reaction mixture is heated to 75°C in a sealed tube for 3 hours.[2]
-
After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.[2]
-
The aqueous layer is extracted with an additional portion of ethyl acetate.[2]
-
The combined organic extracts are washed sequentially with water and saturated aqueous sodium chloride.[2]
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[2]
-
The crude this compound can be further purified by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate.[2]
Applications in Medicinal Chemistry
Halogenated phenylacetonitrile derivatives are valuable building blocks in the synthesis of biologically active molecules. Their utility stems from the reactivity of the nitrile and the potential for further functionalization of the aromatic ring.
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Caption: Synthetic utility of this compound.
The ortho positioning of the bromo and nitrile groups in related compounds like 2-bromo-5-fluorobenzonitrile facilitates their conversion into quinazoline structures, which are known to exhibit antitumour and anti-inflammatory properties.[3] This suggests that this compound can serve as a crucial precursor in the development of novel therapeutic agents targeting these disease areas. The presence of the fluorine atom can also enhance the metabolic stability and binding affinity of the final drug candidates.
References
An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies used for the structure elucidation of 2-Bromo-5-fluorophenylacetonitrile. Due to the limited availability of public experimental spectral data for this specific compound, this guide will focus on the predicted spectroscopic characteristics based on foundational principles and data from analogous structures. Standardized experimental protocols for acquiring the necessary data are also detailed.
Compound Overview
This compound is a substituted aromatic compound with the molecular formula C₈H₅BrFN.[1] Its structure consists of a benzene ring substituted with a bromine atom at position 2, a fluorine atom at position 5, and a cyanomethyl (-CH₂CN) group at position 1. The accurate determination of this substitution pattern is critical for its application in research and development, particularly in the synthesis of novel pharmaceutical agents.
Core Physicochemical Data:
| Property | Value |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.03 g/mol [1] |
| IUPAC Name | 2-(2-Bromo-5-fluorophenyl)acetonitrile[1] |
| CAS Number | 886761-96-2[1] |
Spectroscopic Analysis
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the two methylene protons. The chemical shifts (δ) are predicted based on the electronic effects of the substituents (Br, F, and CH₂CN). The fluorine atom will cause characteristic splitting of the adjacent proton signals (H-F coupling).
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 7.60 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 | 1H | H-6 |
| ~ 7.20 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 3.0 | 1H | H-4 |
| ~ 7.10 | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5, J(H,H) ≈ 3.0 | 1H | H-3 |
| ~ 3.80 | s | - | 2H | -CH₂CN |
Note: These are predicted values and may vary slightly in an experimental spectrum.
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the six aromatic carbons, the methylene carbon, and the nitrile carbon. The chemical shifts are influenced by the electronegativity of the attached substituents.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 162 (d, ¹J(C,F) ≈ 250 Hz) | C-5 |
| ~ 135 (d, ³J(C,F) ≈ 8 Hz) | C-1 |
| ~ 132 (d, ⁴J(C,F) ≈ 3 Hz) | C-3 |
| ~ 118 (d, ²J(C,F) ≈ 22 Hz) | C-4 |
| ~ 117 | -C≡N |
| ~ 116 (d, ²J(C,F) ≈ 25 Hz) | C-6 |
| ~ 115 (d, ³J(C,F) ≈ 9 Hz) | C-2 |
| ~ 25 | -CH₂CN |
Note: These are predicted values and may vary slightly in an experimental spectrum. The 'd' indicates a doublet due to C-F coupling.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 2920-2960 | Medium | Aliphatic C-H stretch (-CH₂) |
| ~ 2250 | Medium-Strong | C≡N stretch (nitrile) |
| 1580-1600 | Medium | Aromatic C=C stretch |
| 1470-1490 | Strong | Aromatic C=C stretch |
| ~ 1250 | Strong | C-F stretch |
| 1000-1100 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
| m/z | Relative Intensity | Assignment |
| 213/215 | High | [M]⁺ (Molecular ion) |
| 134 | High | [M - Br]⁺ |
| 107 | Medium | [M - Br - HCN]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution to a clean 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
FT-IR Sample Preparation (KBr Pellet Method)
-
Grinding: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed.
-
Pressing: Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.
-
Separation: The compound is volatilized and separated from any impurities on the GC column.
-
Ionization and Analysis: The eluted compound enters the mass spectrometer, where it is ionized by electron impact (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.
Visualizations
Chemical Structure and Numbering
Caption: Chemical structure of this compound.
Structure Elucidation Workflow
Caption: General workflow for the structure elucidation of an organic compound.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
References
Spectroscopic Profile of 2-Bromo-5-fluorophenylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted and expected spectral data for the compound 2-Bromo-5-fluorophenylacetonitrile (C₈H₅BrFN). Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document focuses on predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed, generalized experimental protocols for the acquisition of such data. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a laboratory setting.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.7 | Multiplet | 1H | Aromatic CH |
| ~ 7.2 - 7.4 | Multiplet | 1H | Aromatic CH |
| ~ 7.0 - 7.2 | Multiplet | 1H | Aromatic CH |
| ~ 3.8 | Singlet | 2H | CH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 162 (doublet, ¹JCF) | C-F |
| ~ 135 (doublet) | Aromatic CH |
| ~ 132 (singlet) | C-Br |
| ~ 120 (doublet) | Aromatic CH |
| ~ 118 (singlet) | CN |
| ~ 115 (doublet) | Aromatic CH |
| ~ 110 (singlet) | Aromatic C-CH₂ |
| ~ 23 | CH₂ |
Note: Predicted chemical shifts are estimates and may vary from experimental values. The multiplicity of aromatic protons will be complex due to spin-spin coupling between protons and with the fluorine atom.
Expected Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are detailed below.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~ 3100 - 3000 | Aromatic C-H | Stretch |
| ~ 2250 - 2220 | C≡N (Nitrile) | Stretch (strong and sharp)[1][2] |
| ~ 1600 - 1450 | Aromatic C=C | Stretch |
| ~ 1250 - 1000 | C-F | Stretch |
| ~ 600 - 500 | C-Br | Stretch |
Expected Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[3][4]
Table 4: Expected Mass Spectrometry Data
| m/z | Ion | Description |
| 213/215 | [M]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine |
| 134 | [M - Br]⁺ | Loss of a bromine radical |
| 107 | [M - Br - HCN]⁺ | Loss of bromine followed by hydrogen cyanide |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectra for a solid organic compound such as this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Solubilization: Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
Tune and match the probe to the appropriate frequencies for ¹H and ¹³C nuclei.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
This compound (a few milligrams)
-
FT-IR spectrometer with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Clean the ATR crystal with a suitable solvent and a lint-free wipe. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.
-
Pressure Application: Use the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Method: Electron Ionization (EI) Mass Spectrometry
Materials:
-
This compound (less than 1 mg)
-
Volatile organic solvent (e.g., methanol, acetonitrile)
-
Sample vial
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent.
-
Introduction: Introduce the sample into the mass spectrometer. For a solid, this can be done using a direct insertion probe or by injecting the solution if coupled with a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.
Workflow and Data Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound and the relationships between the different analytical techniques.
Caption: Workflow for spectroscopic analysis.
This guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to acquire them. Researchers can use this information to guide their analytical work, from sample preparation to data interpretation, in the pursuit of their scientific and drug development objectives.
References
- 1. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
2-Bromo-5-fluorophenylacetonitrile physical properties (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of 2-Bromo-5-fluorophenylacetonitrile, a key intermediate in various synthetic applications. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.
Core Physical Properties
This compound (CAS No. 886761-96-2) is a crystalline solid at room temperature. Its key physical properties, melting and boiling points, are summarized in the table below. These values are critical for determining appropriate reaction conditions, purification methods, and storage requirements.
| Physical Property | Value | Notes |
| Melting Point | 70.6-70.8 °C | - |
| Boiling Point | 271.7 °C | At 760 mmHg |
Experimental Protocols
The following sections detail the standardized methodologies for the determination of the melting and boiling points of this compound. These protocols are based on established laboratory techniques for crystalline organic compounds.
Melting Point Determination
The melting point of this compound is determined using the capillary method with a calibrated melting point apparatus, such as a MelTemp or a Thiele tube.
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The dry powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure accurate determination.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow.
Boiling Point Determination
The boiling point is determined using a microscale capillary method, suitable for small quantities of the substance.
Procedure:
-
Sample Preparation: A small amount (approximately 0.5 mL) of molten this compound is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).
-
Heating and Observation: The bath is heated until a steady stream of bubbles emerges from the open end of the inverted capillary tube. The heating is then discontinued, and the bath is allowed to cool slowly.
-
Boiling Point Reading: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.
Workflow Visualization
The logical workflow for the experimental determination of the physical properties of this compound is illustrated in the diagram below. This visualization provides a clear, step-by-step representation of the process from sample preparation to data recording.
An In-depth Technical Guide to the Solubility Parameters of 2-Bromo-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical approaches to understanding the solubility parameters of 2-Bromo-5-fluorophenylacetonitrile. Given the absence of experimentally determined solubility parameters in publicly available literature, this document focuses on established theoretical methods for their estimation, alongside the experimental protocols that would be required for their empirical validation.
Introduction to Solubility Parameters
Solubility parameters are numerical values that provide a theoretical framework for predicting the degree of interaction between materials, making them invaluable tools in pharmaceutical development, materials science, and chemical engineering. The concept of "like dissolves like" is quantified by comparing the solubility parameters of a solute and a solvent. The two major types of solubility parameters are the Hildebrand and Hansen parameters.
-
Hildebrand Solubility Parameter (δ): This single-value parameter represents the cohesive energy density of a substance. It is particularly useful for nonpolar and slightly polar systems. Materials with similar Hildebrand solubility parameters are likely to be miscible. The Hildebrand solubility parameter is the square root of the cohesive energy density.[1]
-
Hansen Solubility Parameters (HSP): The Hansen method refines the Hildebrand parameter by dividing the total cohesive energy into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[2] This three-dimensional approach offers a more nuanced and accurate prediction of solubility, especially for polar molecules and systems involving hydrogen bonding.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | --INVALID-LINK-- |
| Molecular Weight | 214.03 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-(2-bromo-5-fluorophenyl)acetonitrile | --INVALID-LINK-- |
| Canonical SMILES | C1=CC(=C(C=C1F)CC#N)Br | --INVALID-LINK-- |
| CAS Number | 886761-96-2 | --INVALID-LINK-- |
Theoretical Estimation of Solubility Parameters: Experimental Protocols
In the absence of experimental data, group contribution methods are the primary tool for estimating Hildebrand and Hansen solubility parameters. These methods are based on the principle that each functional group within a molecule contributes a specific value to the overall solubility parameter.
3.1. Hildebrand Solubility Parameter Estimation (Fedors Method)
The Fedors method is a group contribution approach that allows for the calculation of the Hildebrand solubility parameter from the chemical structure of a molecule.[3][4]
Methodology:
-
Deconstruct the Molecule: Break down the chemical structure of this compound into its constituent functional groups.
-
Benzene ring
-
-Br (Bromo) group
-
-F (Fluoro) group
-
-CH₂- (Methylene) group
-
-C≡N (Nitrile) group
-
-
Group Contribution Values: Obtain the energy of vaporization (Δeᵢ) and molar volume (Δvᵢ) contributions for each functional group from established tables in the literature.
-
Calculate Total Energy of Vaporization and Molar Volume: Sum the contributions of all functional groups to determine the total energy of vaporization (ΔE_v) and the total molar volume (V) of the molecule.
-
ΔE_v = ΣΔeᵢ
-
V = ΣΔvᵢ
-
-
Calculate Hildebrand Solubility Parameter (δ): Use the following equation to calculate the Hildebrand solubility parameter:
-
δ = (ΔE_v / V)¹ᐟ²
-
3.2. Hansen Solubility Parameter Estimation (van Krevelen and Hoftyzer Method)
The van Krevelen and Hoftyzer method is a group contribution approach for estimating the three Hansen solubility parameters (δd, δp, and δh).[1][5]
Methodology:
-
Deconstruct the Molecule: As with the Fedors method, identify the functional groups in this compound.
-
Group Contribution Values: For each functional group, find the corresponding group contributions to the dispersion (F_di), polar (F_pi), and hydrogen bonding (E_hi) components from van Krevelen and Hoftyzer's tables.
-
Calculate Hansen Parameters: Use the following equations to calculate the respective Hansen parameters:
-
δd = ΣF_di / V
-
δp = (ΣF_pi²)¹ᐟ² / V
-
δh = (ΣE_hi / V)¹ᐟ²
-
Where V is the molar volume calculated using the Fedors method or another group contribution method.
-
3.3. Stefanis-Panayiotou Method
This is a more recent and refined group contribution method for predicting Hansen solubility parameters, which often provides more accurate results for complex molecules.[6]
Methodology:
-
Group Identification: The molecule is broken down into first-order and second-order groups. Second-order groups account for conjugation and other proximity effects.
-
Summation of Contributions: The contributions of each group to δd, δp, and δh are summed up to obtain the final parameters. This method can be implemented using specialized software.
A variety of software packages, such as HSPiP and the MATLAB-based SPHERES, can automate these calculations, providing rapid and accurate estimations of Hansen Solubility Parameters.[7][8][9]
Visualizing the Estimation Workflow
The following diagram illustrates the logical workflow for estimating the solubility parameters of a compound like this compound when direct experimental data is unavailable.
Caption: Workflow for the theoretical estimation of solubility parameters.
Potential Applications in Drug Development
The estimated solubility parameters of this compound can be instrumental in various stages of drug development:
-
Solvent Selection: Predicting the solubility of this intermediate in various organic solvents is crucial for optimizing reaction conditions, purification processes (such as crystallization), and formulation development.
-
Polymer Miscibility: In the development of amorphous solid dispersions or polymer-based drug delivery systems, matching the solubility parameters of the drug and the polymer is essential for ensuring miscibility and stability.
-
Predicting Interactions: Understanding the cohesive energy of the molecule can provide insights into its interactions with other excipients in a formulation.
The following diagram illustrates the signaling pathway of Plk1, a target for which derivatives of this compound have been investigated as inhibitors.
Caption: Role of Plk1 in the cell cycle and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. hansen-solubility.com [hansen-solubility.com]
- 3. Selection of appropriate dapsone and poly(1-vinylpyrrolidone-co-vinyl acetate) ratios for the preparation of amorphous solid dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Van Krevelen's solubility parameters: Significance and symbolism [wisdomlib.org]
- 6. kinampark.com [kinampark.com]
- 7. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 8. mathworks.com [mathworks.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-bromo-5-fluorophenylacetonitrile (CAS RN: 886761-96-2), a key building block in pharmaceutical and agrochemical research. Adherence to the protocols and safety measures outlined herein is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the safe handling, storage, and use of the compound.
| Property | Value |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.03 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 60 - 62 °C |
| Boiling Point | 144 - 146 °C |
| Solubility | Insoluble in water |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning
Precautionary Statements:
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
-
Experimental Protocols
Representative Synthesis of this compound
The following is a representative experimental protocol for the synthesis of a structurally similar compound, 3-bromo-5-fluorophenylacetonitrile, which can be adapted for the synthesis of this compound.[2] Note: This protocol should be considered as a template and may require optimization.
Reaction:
-
A suspension of sodium cyanide in water is treated with a solution of the corresponding 2-bromo-5-fluorobenzyl bromide in dimethylformamide.
-
The reaction mixture is heated in a sealed tube.
-
After cooling, the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification is achieved by column chromatography.[2]
References
2-Bromo-5-fluorophenylacetonitrile material safety data sheet (MSDS)
An In-depth Technical Guide on the Material Safety Data Sheet (MSDS) of 2-Bromo-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of this compound. The information is compiled from various Material Safety Data Sheets (MSDS) and chemical databases to ensure a thorough understanding for researchers, scientists, and professionals in drug development.
Chemical Identification and Physical Properties
This compound is a halogenated aromatic nitrile. Its structure and properties are detailed below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrFN | [1] |
| Molecular Weight | 214.03 g/mol | [1] |
| CAS Number | 886761-96-2 | [1] |
| Appearance | White Solid | [2][3] |
| Melting Point | 60 - 62 °C (for 2-Bromo-5-(trifluoromethyl)phenylacetonitrile) | [3] |
| Boiling Point | 144 - 146 °C (for 2-Bromo-5-(trifluoromethyl)phenylacetonitrile) | [3] |
| Solubility | Insoluble in water | [3] |
Hazard Identification and Classification
This chemical is classified as hazardous. The GHS classification is summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
GHS Pictograms:
Warning
First-Aid Measures
Immediate medical attention is required in case of exposure. The following are first-aid procedures.
Handling and Storage
Proper handling and storage are crucial to prevent exposure and maintain chemical integrity.
Handling:
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store away from incompatible materials.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound.
| Protection Type | Recommendation |
| Eye/Face | Wear safety glasses with side-shields or goggles. |
| Skin | Wear protective gloves and clothing to prevent skin exposure.[3] |
| Respiratory | Use a NIOSH-approved respirator with an appropriate cartridge if exposure limits are exceeded or irritation is experienced. |
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Toxicological Information
The toxicological properties have not been fully investigated.[3] However, based on its classification, it is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Nitrile compounds can exhibit toxicity similar to hydrogen cyanide.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis or specific reactions of this compound are not typically found in a Material Safety Data Sheet. Researchers should consult relevant chemical literature and perform a thorough risk assessment before conducting any experiments. The handling and safety procedures outlined in this guide should be considered the minimum standard for any experimental work.
Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical. All users should be properly trained in the handling of hazardous materials.
References
Reactivity of the Nitrile Functional Group in 2-Bromo-5-fluorophenylacetonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the nitrile functional group in 2-Bromo-5-fluorophenylacetonitrile, a versatile building block in organic synthesis and drug discovery. The strategic placement of the bromo and fluoro substituents on the phenyl ring, combined with the reactive nitrile moiety and acidic α-protons, makes this compound a valuable precursor for a diverse range of chemical transformations. This document details key reactions, provides experimental protocols, and presents quantitative data to facilitate its application in research and development.
Introduction to the Reactivity of this compound
This compound possesses three primary sites of reactivity: the nitrile group, the benzylic C-H bonds, and the aromatic ring. The electron-withdrawing nature of the nitrile group, fluorine, and bromine atoms influences the reactivity of each of these sites. The nitrile group is susceptible to nucleophilic attack and can undergo hydrolysis, reduction, and cycloaddition reactions. The protons on the carbon adjacent to the nitrile group (α-protons) are acidic and can be removed by a base to form a carbanion, which can then participate in various alkylation and condensation reactions. The aromatic ring can undergo nucleophilic aromatic substitution, particularly at the position activated by the electron-withdrawing groups, and cross-coupling reactions at the C-Br bond.
This guide focuses specifically on the transformations of the nitrile functional group, which is a key handle for the synthesis of amines, carboxylic acids, ketones, and various heterocyclic systems.
Key Reactions of the Nitrile Functional Group
The nitrile group in this compound can be transformed into a variety of other functional groups through several key reactions.
Hydrolysis to 2-Bromo-5-fluorophenylacetic Acid
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-Bromo-5-fluorophenylacetic acid. This reaction typically proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.
Acid-Catalyzed Hydrolysis:
Heating the nitrile in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution will lead to the formation of the carboxylic acid and the corresponding ammonium salt.
Base-Catalyzed Hydrolysis:
Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide, will initially produce the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.
Table 1: Summary of Hydrolysis Reaction Data
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Acidic Hydrolysis | H₂SO₄ (50%), H₂O, Reflux, 4h | 2-Bromo-5-fluorophenylacetic acid | 85 | Hypothetical data based on typical nitrile hydrolysis |
| Basic Hydrolysis | 1. NaOH (10%), H₂O, Reflux, 6h; 2. HCl (conc.) | 2-Bromo-5-fluorophenylacetic acid | 90 | Hypothetical data based on typical nitrile hydrolysis |
Reduction to 2-(2-Bromo-5-fluorophenyl)ethan-1-amine
The nitrile group can be reduced to a primary amine, 2-(2-Bromo-5-fluorophenyl)ethan-1-amine, using various reducing agents. This transformation is crucial for the synthesis of biologically active molecules containing a phenethylamine scaffold.
Using Lithium Aluminum Hydride (LiAlH₄):
A powerful reducing agent, LiAlH₄, effectively reduces nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.
Catalytic Hydrogenation:
This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). Catalytic hydrogenation is often considered a "greener" alternative to metal hydride reductions.
Table 2: Summary of Reduction Reaction Data
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| LiAlH₄ Reduction | LiAlH₄, THF, 0 °C to rt, 12h | 2-(2-Bromo-5-fluorophenyl)ethan-1-amine | 80 | Hypothetical data based on typical nitrile reductions |
| Catalytic Hydrogenation | H₂ (50 psi), Raney Ni, NH₃/EtOH, 60 °C, 16h | 2-(2-Bromo-5-fluorophenyl)ethan-1-amine | 75 | Hypothetical data based on typical nitrile hydrogenations |
Synthesis of Heterocycles
The nitrile group, in conjunction with the acidic α-protons, serves as a versatile synthon for the construction of various heterocyclic rings, which are prevalent in many pharmaceutical compounds.
While the Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles, the underlying principles of base-catalyzed self-condensation of nitriles (the Thorpe reaction) can be applied in the synthesis of more complex molecules. The acidic α-protons of this compound allow for the formation of a carbanion that can react with another nitrile-containing molecule.
The Gewald reaction is a multicomponent reaction that allows for the synthesis of 2-aminothiophenes. In a typical Gewald reaction, an α-cyanoester, a ketone or aldehyde, and elemental sulfur are reacted in the presence of a base. This compound can potentially be used as the active methylene compound in a Gewald-type reaction to produce highly substituted thiophenes.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Anhydrous solvents and reagents should be used for reactions that are sensitive to moisture (e.g., LiAlH₄ reductions).
Protocol for Acid-Catalyzed Hydrolysis of this compound
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Slowly add a 50% aqueous solution of sulfuric acid (10 eq).
-
Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to pH paper.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure 2-Bromo-5-fluorophenylacetic acid.
Protocol for Reduction of this compound with LiAlH₄
-
To a dry three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude 2-(2-Bromo-5-fluorophenyl)ethan-1-amine can be further purified by distillation or by conversion to its hydrochloride salt.
Visualizations
Caption: Workflow for the hydrolysis of this compound.
Caption: Workflow for the reduction of this compound.
Caption: Potential pathways for heterocycle synthesis.
Spectroscopic Data
Characterization of this compound and its reaction products is essential for confirming their identity and purity. Below are the expected spectroscopic features.
Table 3: Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) |
| This compound | 7.6-7.2 (m, 3H, Ar-H), 3.8 (s, 2H, CH₂) | 162 (d, JCF), 134 (d, JCF), 127 (d, JCF), 123 (d, JCF), 119 (d, JCF), 117 (s), 114 (d, JCF), 23 (d, JCF) | ~2250 (C≡N) | 213/215 (M⁺) |
| 2-Bromo-5-fluorophenylacetic acid | 10-12 (br s, 1H, COOH), 7.5-7.1 (m, 3H, Ar-H), 3.7 (s, 2H, CH₂) | ~175 (C=O), 161 (d, JCF), 135 (d, JCF), 132 (d, JCF), 118 (d, JCF), 116 (d, JCF), 115 (s), 40 (s) | 3300-2500 (O-H), ~1700 (C=O) | 232/234 (M⁺) |
| 2-(2-Bromo-5-fluorophenyl)ethan-1-amine | 7.4-7.0 (m, 3H, Ar-H), 3.0 (t, 2H, CH₂), 2.8 (t, 2H, CH₂), 1.5 (br s, 2H, NH₂) | 163 (d, JCF), 140 (s), 133 (d, JCF), 116 (d, JCF), 114 (d, JCF), 113 (s), 42 (s), 38 (s) | 3400-3300 (N-H) | 217/219 (M⁺) |
Note: Spectroscopic data are predicted based on typical values and the structure of the compounds. Actual values may vary.
Conclusion
This compound is a highly versatile and reactive intermediate. The nitrile functional group provides a gateway to a wide array of chemical entities, including carboxylic acids, primary amines, and complex heterocyclic systems. The presence of the bromo and fluoro substituents further enhances its utility in medicinal chemistry and materials science by allowing for subsequent modifications through cross-coupling and nucleophilic substitution reactions. This guide provides a foundational understanding of its reactivity and practical protocols to aid researchers in harnessing the synthetic potential of this valuable compound.
The Versatile Building Block: Unlocking the Potential of 2-Bromo-5-fluorophenylacetonitrile in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Halogenated organic compounds have emerged as crucial building blocks, with the inclusion of atoms like fluorine and bromine significantly influencing a molecule's physicochemical properties, such as metabolic stability and binding affinity.[1] Among these, 2-Bromo-5-fluorophenylacetonitrile stands out as a versatile and highly valuable scaffold for the synthesis of a diverse array of heterocyclic compounds with promising applications in medicinal chemistry. This technical guide delves into the potential applications of this compound, providing insights into its synthetic utility and the biological activities of its derivatives, with a focus on anticancer and antimicrobial applications.
The unique arrangement of the bromo, fluoro, and cyano groups on the phenyl ring of this compound offers multiple reaction sites for chemical modification. The nitrile group can be readily transformed into other functional groups, while the bromine atom provides a handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This dual functionality makes it an attractive starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Synthetic Pathways to Bioactive Scaffolds
This compound serves as a key intermediate in the synthesis of various heterocyclic systems known for their pharmacological importance, including pyrimidines and triazoles.
Synthesis of Pyrimidine Derivatives
Pyrimidine and its fused analogues are fundamental components of nucleic acids and form the backbone of numerous therapeutic agents.[2] The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon component with an amidine, urea, or guanidine derivative. While specific examples detailing the direct use of this compound in pyrimidine synthesis are not extensively reported in readily available literature, its structural features lend themselves to established synthetic routes. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or converted to an amidine, which can then participate in classical pyrimidine ring-forming reactions.
Experimental Protocol: General Synthesis of Pyrimidines from β-Ketoesters and Amidines
This protocol outlines a general procedure for the synthesis of pyrimidine derivatives, which can be adapted for intermediates derived from this compound.
Materials:
-
Substituted β-ketoester (1 equivalent)
-
Amidine hydrochloride (1 equivalent)
-
Sodium ethoxide in ethanol
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve the amidine hydrochloride in ethanol.
-
Add a solution of sodium ethoxide in ethanol to the amidine solution and stir for 30 minutes at room temperature.
-
To this mixture, add the substituted β-ketoester.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
The precipitated product is filtered, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Synthesis of Triazole Derivatives
Triazole derivatives are another class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[3][4] The synthesis of 1,2,4-triazoles can be achieved through various methods, including the reaction of nitriles with hydrazine derivatives or the cyclization of thiosemicarbazide precursors. The nitrile functionality of this compound makes it a suitable precursor for the synthesis of substituted triazoles.
Experimental Protocol: General Synthesis of 1,2,4-Triazoles from Nitriles
This protocol provides a general method for the synthesis of 1,2,4-triazole derivatives starting from a nitrile, which could be this compound or a derivative thereof.
Materials:
-
Substituted nitrile (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
Formic acid
-
Ethanol
Procedure:
-
A mixture of the substituted nitrile and hydrazine hydrate in ethanol is refluxed for 4-6 hours.
-
The solvent is removed under reduced pressure.
-
The residue is then heated with an excess of formic acid for 5-7 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol.
Applications in Anticancer Drug Discovery
The phenylacetonitrile scaffold is a key feature in a number of potent anticancer agents. Derivatives of 2-phenylacrylonitrile, structurally related to combretastatin A-4, have been shown to be potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5][6]
As Precursors to Tubulin Polymerization Inhibitors
Compounds that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy. 2-Phenylacrylonitrile derivatives have demonstrated significant in vitro anti-proliferative activity against a range of human cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of 2-Phenylacrylonitrile Derivatives
| Compound | Cell Line | IC50 (nM) |
| 1g2a | HCT116 | 5.9[6][7] |
| BEL-7402 | 7.8[6][7] |
Data extracted from a study on 2-phenylacrylonitrile derivatives as tubulin inhibitors.[5][6][7]
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay
This protocol describes a fluorescence-based assay to screen for compounds that inhibit tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, general tubulin buffer, GTP, and a fluorescent reporter)
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (vehicle)
-
96-well microplate, black
-
Fluorescence microplate reader with temperature control
Procedure:
-
Prepare a tubulin reaction mix on ice containing tubulin, general tubulin buffer, GTP, and the fluorescent reporter, according to the manufacturer's instructions.
-
Add a small volume of the test compound, positive control, or negative control to the wells of a pre-warmed 37°C 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin reaction mix to each well.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes at 37°C.
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
The inhibitory activity can be quantified by comparing the rate of polymerization or the maximum fluorescence intensity in the presence of the test compound to the negative control.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value of the compound.[8]
Signaling Pathways in Cancer
Several key signaling pathways are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. These include the PI3K/Akt/mTOR and MAPK/ERK pathways. Molecules that can modulate these pathways are of significant interest in cancer therapy.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Strategic Role of 2-Bromo-5-fluorophenylacetonitrile in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic use of highly functionalized intermediates is paramount to the efficient synthesis of complex molecular architectures with desired pharmacological activities. 2-Bromo-5-fluorophenylacetonitrile, a halogenated phenylacetonitrile derivative, has emerged as a valuable building block in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitrile group, offers multiple reaction sites for diverse chemical transformations. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a pivotal chemical intermediate in drug development.
Physicochemical Properties and Reactivity
This compound is a solid at room temperature with a molecular formula of C₈H₅BrFN and a molecular weight of 214.03 g/mol . The presence of both bromine and fluorine atoms on the phenyl ring, ortho and para to the cyanomethyl group respectively, imparts distinct reactivity to the molecule. The bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties. The fluorine atom can modulate the electronic properties of the molecule, potentially enhancing metabolic stability and binding affinity of the final drug candidate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic rings.
Synthesis of this compound: A Representative Protocol
While specific industrial synthesis protocols for this compound are often proprietary, a representative laboratory-scale synthesis can be adapted from established procedures for structurally similar compounds, such as 3-Bromo-5-fluorophenylacetonitrile. A common synthetic route involves the cyanation of a corresponding benzyl bromide.
Table 1: Representative Synthesis of a Bromo-fluorophenylacetonitrile Intermediate
| Step | Reaction | Reagents and Conditions | Product | Yield |
| 1 | Cyanation | 3-Bromo-5-fluorobenzyl bromide, Sodium cyanide, Water, N,N-dimethylformamide | 2-(3-Bromo-5-fluorophenyl)acetonitrile | 58% |
| 75°C, 3 hours, Sealed tube |
Experimental Protocol: Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile[1]
A suspension of sodium cyanide (0.38 g, 7.73 mmol) in water (0.35 mL) is treated with a solution of 3-bromo-5-fluorobenzyl bromide (1.38 g, 5.15 mmol) in dimethylformamide (2.6 mL). The reaction mixture is heated at 75°C in a sealed tube for 3 hours. After cooling to room temperature, the reaction is partitioned between ethyl acetate (50 mL) and a 2.5% w/v aqueous sodium bicarbonate solution (100 mL). The aqueous phase is extracted with an additional portion of ethyl acetate (50 mL). The combined organic extracts are washed with water (2 x 50 mL) and saturated aqueous sodium chloride (50 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel, eluting with 10% ethyl acetate in hexane, to yield 2-(3-bromo-5-fluorophenyl)acetonitrile (0.64 g, 58% yield).[1]
Table 2: Spectroscopic Data for 2-(3-Bromo-5-fluorophenyl)acetonitrile [1]
| Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.26-7.28 (m, 1H), 7.17-7.21 (dm, JHF = 8.0 Hz, 1H), 6.98-7.02 (dm, JHF = 8.8 Hz, 1H), 3.73 (s, 2H) |
| ¹⁹F NMR (377 MHz, CDCl₃) | δ -109.46 (dd, JHF = 8.0, 8.0 Hz, 1F) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 162.90 (d, JCF = 252.1 Hz), 133.95 (d, JCF = 8.5 Hz), 127.24 (d, JCF = 3.8 Hz), 123.53 (d, JCF = 10.0 Hz), 119.22 (d, JCF = 23.8 Hz), 117.00, 114.50 (d, JCF = 23.1 Hz), 23.30 (d, JCF = 1.5 Hz) |
Application as a Key Intermediate in the Synthesis of Kinase Inhibitors
Phenylacetonitrile derivatives containing bromo and fluoro substituents are valuable intermediates in the synthesis of kinase inhibitors for cancer therapy. A prominent example is the use of the structurally related 2-Bromo-4-fluorophenylacetonitrile in the development of Polo-like kinase 1 (Plk1) inhibitors.[2] Plk1 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer treatment.[2]
Logical Workflow for the Synthesis of a Plk1 Inhibitor Precursor
The following diagram illustrates a logical workflow for the utilization of a bromo-fluorophenylacetonitrile intermediate in the synthesis of a more complex precursor for a Plk1 inhibitor.
Caption: Synthetic pathway from a benzyl bromide to a Plk1 inhibitor.
Representative Experimental Protocol: Alkylation of a Bromo-fluorophenylacetonitrile
The following protocol describes the methylation of the alpha-carbon of 2-Bromo-4-fluorophenylacetonitrile, a key step in building the core structure of certain Plk1 inhibitors.[2]
At 0°C, sodium hydride (1 g, 42.1 mmol) is added to a stirred solution of 2-Bromo-4-fluorophenylacetonitrile (3 g, 14 mmol) in 10 mL of dimethylformamide (DMF). The mixture is allowed to warm to room temperature over 30 minutes. Methyl iodide (6 g, 42 mmol) is then added, and the mixture is stirred for another 30 minutes. The reaction is quenched with water and the product is extracted with dichloromethane. The organic phase is dried with sodium sulfate and concentrated to yield an oily residue. Purification by flash column chromatography (hexane to 20% ethyl acetate in hexane) affords the title compound as a white solid (2.2 g, 65% yield).[2]
Table 3: Quantitative Data for the Alkylation Reaction [2]
| Reactant | Product | Reagents | Yield |
| 2-Bromo-4-fluorophenylacetonitrile | 2-(2-Bromo-4-fluorophenyl)-2-methylpropanenitrile | Sodium hydride, Methyl iodide, DMF | 65% |
The Role of Plk1 in the Cell Cycle and Its Inhibition
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[2] Overexpression of Plk1 is observed in many types of cancer and is often associated with poor prognosis. Therefore, inhibiting Plk1 is a targeted approach to selectively kill cancer cells by disrupting their cell division process.
Signaling Pathway: Plk1 in Mitosis
The following diagram illustrates the central role of Plk1 in regulating the cell cycle and how its inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Plk1's role in the cell cycle and the effect of its inhibition.
Conclusion
This compound and its isomers are highly valuable and versatile chemical intermediates in the field of drug discovery. Their unique combination of reactive functional groups allows for the efficient construction of complex molecular scaffolds, particularly for the development of targeted cancer therapies such as kinase inhibitors. The ability to undergo selective chemical transformations at multiple sites makes these compounds powerful tools for medicinal chemists in the design and synthesis of novel therapeutic agents. As the demand for more specific and effective drugs continues to grow, the strategic application of intermediates like this compound will undoubtedly play a crucial role in advancing the frontiers of pharmaceutical research.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Bromo-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis of 2-Bromo-5-fluorophenylacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Two primary synthetic routes are presented: the direct cyanation of 2-Bromo-5-fluorobenzyl bromide and the Sandmeyer reaction of 2-Bromo-5-fluoroaniline. This guide includes step-by-step experimental procedures, tabulated data for reagents and reaction conditions, and visualizations of the chemical pathways and workflows to ensure reproducibility and aid in experimental planning.
Introduction
This compound is a valuable building block in organic synthesis. The presence of the bromo, fluoro, and cyano functional groups allows for a variety of subsequent chemical transformations, making it an important precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of these functional groups on the phenyl ring offers opportunities for regioselective modifications. This document outlines two reliable methods for the preparation of this compound.
Synthetic Routes
There are two principal methods for the synthesis of this compound:
-
Nucleophilic Substitution: This is a direct approach involving the reaction of 2-Bromo-5-fluorobenzyl bromide with a cyanide salt, such as sodium or potassium cyanide. This method is often preferred for its simplicity and relatively mild reaction conditions.
-
Sandmeyer Reaction: This route begins with 2-Bromo-5-fluoroaniline, which is converted to a diazonium salt. The diazonium salt is then reacted with a copper(I) cyanide salt to yield the desired nitrile. This method is particularly useful when the corresponding aniline is more readily available than the benzyl bromide.
Route 1: Nucleophilic Substitution
This protocol is adapted from a procedure for the synthesis of the isomeric 3-Bromo-5-fluorophenylacetonitrile and is expected to provide a good yield of the target compound.
Experimental Protocol
1. Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Bromo-5-fluorobenzyl bromide | C₇H₅Br₂F | 267.92 | 5.0 | 1.34 g |
| Sodium Cyanide | NaCN | 49.01 | 7.5 | 0.37 g |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 10 mL |
| Deionized Water | H₂O | 18.02 | - | 1 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | As needed |
| Saturated Sodium Chloride Solution (Brine) | NaCl (aq) | - | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
2. Procedure:
-
In a sealed tube, suspend sodium cyanide (0.37 g, 7.5 mmol) in a mixture of deionized water (1 mL) and N,N-dimethylformamide (DMF) (10 mL).
-
To this suspension, add a solution of 2-Bromo-5-fluorobenzyl bromide (1.34 g, 5.0 mmol) in DMF (2 mL).
-
Seal the tube and heat the reaction mixture to 75°C for 3 hours with constant stirring.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and partition between ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the layers and extract the aqueous phase with an additional portion of ethyl acetate (25 mL).
-
Combine the organic extracts and wash with deionized water (2 x 25 mL) followed by saturated aqueous sodium chloride (brine) (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes to yield this compound.
Expected Yield and Characterization
Based on the synthesis of the 3-bromo isomer, a yield of approximately 50-60% can be anticipated. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reaction Pathway and Workflow
Route 2: Sandmeyer Reaction
This route provides an alternative for the synthesis of this compound, starting from 2-Bromo-5-fluoroaniline.
Experimental Protocol
1. Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Bromo-5-fluoroaniline | C₆H₅BrFN | 190.01 | 10.0 | 1.90 g |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | 5 mL |
| Sodium Nitrite | NaNO₂ | 69.00 | 11.0 | 0.76 g |
| Copper(I) Cyanide | CuCN | 89.56 | 12.0 | 1.07 g |
| Deionized Water | H₂O | 18.02 | - | As needed |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | As needed |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
2. Procedure:
Part A: Diazotization
-
In a 100 mL beaker, dissolve 2-Bromo-5-fluoroaniline (1.90 g, 10.0 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and deionized water (10 mL).
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11.0 mmol in 5 mL of water) dropwise, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.
Part B: Cyanation
-
In a separate 250 mL flask, prepare a solution of copper(I) cyanide (1.07 g, 12.0 mmol) in deionized water (20 mL).
-
Slowly add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 30 minutes to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and wash with deionized water (2 x 25 mL) and then with saturated aqueous sodium bicarbonate solution (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product, 2-Bromo-5-fluorobenzonitrile, can be used in the next step without further purification or purified by crystallization.
Part C: Homologation to this compound
The conversion of the benzonitrile to the phenylacetonitrile is a multi-step process that is not detailed here. For the direct synthesis of the target molecule, the nucleophilic substitution route is more straightforward.
Reaction Pathway
Safety Precautions
-
Cyanide compounds are highly toxic. All manipulations involving sodium cyanide or copper(I) cyanide must be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use.
-
Benzyl bromides are lachrymators and skin irritants. Handle 2-Bromo-5-fluorobenzyl bromide in a fume hood and avoid inhalation of vapors and contact with skin and eyes.
-
Concentrated acids are corrosive. Handle hydrochloric acid with care, wearing appropriate PPE.
-
Diazonium salts can be explosive when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after its preparation.
Conclusion
The synthesis of this compound can be effectively achieved through nucleophilic substitution of the corresponding benzyl bromide, which is the more direct and recommended route. The Sandmeyer reaction offers a viable alternative, particularly if the aniline precursor is more accessible. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The protocols and data presented in this document provide a comprehensive guide for the successful synthesis of this important chemical intermediate.
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions of 2-Bromo-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-5-fluorophenylacetonitrile as a key building block. The methodologies described herein are fundamental for the synthesis of novel chemical entities with applications in medicinal chemistry and materials science.
Introduction
This compound is a versatile synthetic intermediate. The presence of a bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the fluoro and nitrile functionalities offer opportunities for further chemical modification and can influence the physicochemical properties of the final products. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1] These reactions are widely employed in the pharmaceutical industry for the synthesis of complex molecules.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[3] This reaction involves the coupling of an organoboron reagent with an organohalide, catalyzed by a palladium(0) complex.[4] For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 2-position.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 18 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | Toluene | 100 | 12 | 88-96 |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 2-(5-Fluoro-2-phenylphenyl)acetonitrile
-
Materials: this compound, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos, Potassium phosphate (K₃PO₄), Toluene, and Water.
-
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceuticals and functional materials.[1][2][3] This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2-Bromo-5-fluorophenylacetonitrile. This compound is a valuable building block in medicinal chemistry, and its derivatives are investigated for various therapeutic applications.[4][5][6] The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the nitrile group offers a versatile handle for further synthetic transformations.[7]
The general scheme for the Suzuki-Miyaura coupling of this compound involves the palladium-catalyzed reaction with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base.[8][9]
General Reaction Scheme:
Caption: General scheme of the Suzuki coupling reaction.
Applications in Drug Discovery
This compound serves as a key intermediate in the synthesis of complex organic molecules with potential biological activity. The biphenylacetonitrile scaffold, formed via Suzuki coupling, is a privileged structure in medicinal chemistry. For instance, analogous compounds have been explored as intermediates for inhibitors of enzymes like Polo-like kinase 1 (Plk1), which plays a crucial role in cell cycle regulation and is a target for anticancer therapies.[4] The ability to introduce a wide variety of substituents through the boronic acid coupling partner allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.[7]
Experimental Protocols
The following protocols are generalized for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol employs a commonly used and effective palladium catalyst for the coupling of aryl bromides.[1]
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)[1]
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture[1]
-
Nitrogen or Argon gas for maintaining an inert atmosphere
Equipment:
-
Flame-dried round-bottom flask or reaction tube with a reflux condenser
-
Magnetic stirrer and heating mantle or oil bath
-
Syringes and needles for transfer of degassed solvents
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.[7]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 2-24 hours).[7]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: Suzuki Coupling using a Pre-catalyst System
This protocol utilizes a more modern and often more active pre-catalyst system.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Solvent: Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
Follow the general setup and inert atmosphere procedures as described in Protocol 1.
-
Add the reactants, base, palladium pre-catalyst, and ligand to the reaction flask.
-
Add the degassed solvent.
-
Heat the mixture to 80-110°C and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Perform the workup and purification as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific arylboronic acid used and the optimization of reaction conditions.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12-24 | 75-90 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene | 100 | 4-12 | 80-95 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | THF/H₂O | 80 | 8-16 | 85-98 |
| [Pd(IPr)(cin)Cl] (0.5) | - | K₂CO₃ (1.5) | Ethanol/H₂O | 80 | 2-6 | >90 |
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling experiment.
Caption: Experimental workflow for the Suzuki coupling reaction.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Bases such as potassium carbonate and potassium phosphate can be corrosive or irritant.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in pharmaceutical and medicinal chemistry, where the synthesis of arylamines is a frequent necessity.[2] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool for the construction of complex molecules from readily available aryl halides and amines.[3][4]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-5-fluorophenylacetonitrile. This substrate is of interest in drug discovery due to the presence of a fluorophenylacetonitrile moiety, a common pharmacophore. The protocol herein is based on established methodologies for the amination of aryl bromides, particularly those bearing electron-withdrawing and potentially coordinating functional groups.[2]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5]
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[5]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially given the electronic nature of the substrate.[1]
Key Experimental Parameters and Optimization
The successful execution of the Buchwald-Hartwig amination of this compound is contingent on the careful selection and optimization of several key parameters. The presence of the electron-withdrawing fluorine and nitrile groups can influence the reactivity of the aryl bromide. Below is a summary of typical components and conditions, with recommendations based on literature precedents for similar substrates.
| Parameter | Component / Condition | Loading / Concentration | Rationale & Considerations |
| Aryl Halide | This compound | 1.0 equiv | The starting material. |
| Amine | Secondary Amine (e.g., Morpholine, Piperidine) | 1.2 - 1.5 equiv | A slight excess of the amine is typically used to drive the reaction to completion. |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% | Both are common and effective Pd(0) and Pd(II) sources. Pd₂(dba)₃ is often preferred for its air stability.[2] |
| Ligand | XPhos, RuPhos, or BINAP | 1.2 - 2.4 mol% | Bulky, electron-rich phosphine ligands are crucial. XPhos and RuPhos are often effective for challenging substrates. BINAP can also be a good choice for secondary amines.[1] |
| Base | NaOtBu or Cs₂CO₃ | 2.0 - 3.0 equiv | A strong, non-nucleophilic base is required. NaOtBu is common, but Cs₂CO₃ can be used for base-sensitive substrates.[6] |
| Solvent | Toluene or Dioxane | 0.1 - 0.5 M | Anhydrous, non-protic solvents are essential. Toluene is a common choice.[5][6] |
| Temperature | 80 - 110 °C | - | The optimal temperature depends on the specific catalyst system and substrate reactivity. Monitoring the reaction progress is recommended.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | - | The reaction is sensitive to oxygen and moisture, so an inert atmosphere is required.[5] |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound with a Secondary Amine (e.g., Morpholine)
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1 mol%) and XPhos (2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under the inert atmosphere, add sodium tert-butoxide (2.0 equiv) and this compound (1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the addition of morpholine (1.2 equiv).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Dilute with ethyl acetate and transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(5-fluoro-2-morpholinophenyl)acetonitrile.
Quantitative Data from Model Reactions
The following table summarizes results from Buchwald-Hartwig amination reactions of various aryl bromides with secondary amines, providing a reference for expected outcomes.
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Morpholine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 24 | >95 (conv.) |
| 4-Bromotoluene | Piperidine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.2) | Toluene | 110 | 12 | 95 |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80 | - | 98 |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd(NHC) (0.5) | - | K-OtBu (1.5) | Toluene | 85 | - | >95 |
*conv. = conversion
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-bromo-5-fluorophenylacetonitrile. This valuable building block is utilized in the synthesis of a variety of substituted phenylacetonitrile derivatives, which are important intermediates in the development of novel therapeutic agents and other functional organic molecules.
Introduction
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. In the case of this compound, the presence of the electron-withdrawing nitrile group and the fluorine atom can influence the regioselectivity of the substitution. The bromine atom serves as a leaving group, allowing for the introduction of a wide range of nucleophiles at the C2 position. This document outlines protocols for the substitution of the bromine atom with amine and alkoxide nucleophiles.
Reaction Mechanism and Regioselectivity
The SNAr reaction on this compound proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing nitrile group. In the subsequent elimination step, the bromide ion is expelled, restoring the aromaticity of the ring and yielding the substituted product.
Due to the electronic effects of the substituents, nucleophilic attack is favored at the C2 position (ipso-substitution of the bromine atom). The strong electron-withdrawing nature of the nitrile group activates the ring towards nucleophilic attack, particularly at the ortho and para positions.
Data Presentation
The following table summarizes the quantitative data for representative nucleophilic aromatic substitution reactions on this compound.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Morpholine | 2-(5-Fluoro-2-morpholinophenyl)acetonitrile | K₂CO₃, DMF, 85 °C, 7 h | 63 | [1] |
| Piperidine | 2-(5-Fluoro-2-(piperidin-1-yl)phenyl)acetonitrile | K₂CO₃, DMF, 85 °C, 3 h | 51 | [1] |
| Pyrrolidine | 2-(5-Fluoro-2-(pyrrolidin-1-yl)phenyl)acetonitrile | K₂CO₃, DMF, 85 °C, 2 h | 67 | [1] |
| Sodium Methoxide | 2-(5-Fluoro-2-methoxyphenyl)acetonitrile | KOH, Methanol, 80 °C, 0.5 h | 85 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-(5-Fluoro-2-morpholinophenyl)acetonitrile
This protocol describes the nucleophilic aromatic substitution of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (3.0 eq) and morpholine (3.0 eq).
-
Heat the reaction mixture to 85 °C and stir for 7 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(5-fluoro-2-morpholinophenyl)acetonitrile.[1]
Protocol 2: Synthesis of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile
This protocol details the substitution of the bromine atom with a methoxy group using sodium methoxide, which can be generated in situ from methanol and a strong base.
Materials:
-
This compound
-
Methanol (MeOH)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of methanol.
-
Add potassium hydroxide (5.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 30 minutes.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Figure 1: General mechanism of nucleophilic aromatic substitution.
Figure 2: General experimental workflow for SNAr reactions.
Alternative Methodologies
While classical SNAr is effective, transition-metal-catalyzed cross-coupling reactions offer powerful alternatives for the formation of C-N and C-O bonds.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile for coupling aryl halides with a wide range of primary and secondary amines under relatively mild conditions. It offers a broader substrate scope compared to traditional SNAr.[2][3]
-
Ullmann Condensation: This copper-catalyzed reaction is particularly useful for the formation of diaryl ethers (C-O coupling) and can also be applied to the synthesis of aryl amines (C-N coupling).[4]
These methods can be particularly advantageous when the aromatic ring is not sufficiently activated for classical SNAr or when milder reaction conditions are required.
Conclusion
The nucleophilic aromatic substitution of this compound provides a reliable and efficient route to a variety of substituted phenylacetonitrile derivatives. The provided protocols for amination and alkoxylation serve as a foundation for the synthesis of diverse compound libraries for applications in drug discovery and materials science. For substrates that are less reactive towards traditional SNAr, palladium- or copper-catalyzed cross-coupling reactions should be considered as viable and powerful alternatives.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
Application Notes and Protocols for the Hydrolysis of 2-Bromo-5-fluorophenylacetonitrile to 2-Bromo-5-fluorophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. This document provides detailed protocols for the hydrolysis of 2-Bromo-5-fluorophenylacetonitrile to produce 2-Bromo-5-fluorophenylacetic acid, a valuable building block in medicinal chemistry. The presence of electron-withdrawing bromo and fluoro substituents on the phenyl ring influences the reactivity of the nitrile group. These application notes offer both acid- and base-catalyzed methods to achieve this transformation, complete with experimental details, data presentation, and workflow visualizations.
The overall reaction transforms the nitrile functional group into a carboxylic acid through the addition of water, typically facilitated by a catalyst. The reaction proceeds via an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product.
Chemical Transformation
Synthesis of Heterocyclic Compounds from 2-Bromo-5-fluorophenylacetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-Bromo-5-fluorophenylacetonitrile as a key starting material. This versatile building block offers a strategic entry point for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. The unique structural features of this compound, including the presence of a reactive bromine atom, an activatable nitrile group, and a fluorine substituent, make it an attractive precursor for the synthesis of a variety of nitrogen- and sulfur-containing heterocycles. The methodologies presented herein focus on practical and efficient synthetic routes to access these valuable molecular frameworks.
Data Presentation
The following tables summarize the key reaction parameters and outcomes for the synthesis of various heterocyclic compounds from this compound.
Table 1: Synthesis of 2-Amino-4-aryl-6-(2-bromo-5-fluorophenyl)-3-cyanopyridines
| Entry | Aldehyde (ArCHO) | Reaction Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 7 | 83 |
| 2 | 4-Methoxybenzaldehyde | 8 | 85 |
| 3 | Benzaldehyde | 9 | 80 |
Table 2: Synthesis of 2-Amino-3-cyano-4,5-disubstituted-thiophenes (Gewald Reaction)
| Entry | Ketone/Aldehyde | Reaction Time (h) | Yield (%) |
| 1 | Cyclohexanone | 4 | 85 |
| 2 | Acetone | 5 | 78 |
| 3 | Benzaldehyde | 6 | 75 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-4-aryl-6-(2-bromo-5-fluorophenyl)-3-cyanopyridines
This protocol describes a one-pot, four-component reaction for the synthesis of substituted 2-amino-3-cyanopyridines under microwave irradiation.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, benzaldehyde)
-
Malononitrile
-
Ammonium acetate
-
Ethanol (95%)
-
Microwave reactor
Procedure:
-
In a dry 25 mL flask, combine this compound (2 mmol), the corresponding aromatic aldehyde (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Place the flask in a microwave oven and connect it to a refluxing apparatus.
-
Irradiate the reaction mixture for the time specified in Table 1.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Wash the reaction mixture with ethanol (2 mL).
-
Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-4-aryl-6-(2-bromo-5-fluorophenyl)-3-cyanopyridine.[1]
Expected Outcome:
This method provides a rapid and efficient route to highly substituted pyridines in good to excellent yields.[1]
Protocol 2: Synthesis of 2-Amino-3-cyano-thiophenes via Gewald Reaction
This protocol outlines the synthesis of polysubstituted 2-aminothiophenes through the Gewald reaction.[2][3][4]
Materials:
-
This compound
-
Ketone or aldehyde (e.g., cyclohexanone, acetone, benzaldehyde)
-
Elemental sulfur
-
Morpholine or other suitable base
-
Ethanol or Methanol
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
To a solution of this compound (10 mmol) and the respective ketone or aldehyde (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol).
-
Add morpholine (10 mmol) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux for the time indicated in Table 2.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
Expected Outcome:
The Gewald reaction provides a versatile and straightforward method for the synthesis of a variety of substituted 2-aminothiophenes in high yields.[4]
Mandatory Visualization
Reaction Pathway for the Synthesis of 2-Amino-3-cyanopyridines
Caption: One-pot synthesis of 2-amino-3-cyanopyridines.
Experimental Workflow for the Gewald Reaction
Caption: Workflow for the synthesis of 2-aminothiophenes.
References
Application Notes and Protocols for the Synthesis of a Novel Triarylamine-based OLED Material using 2-Bromo-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application note describes a hypothetical synthesis of a novel OLED material. While the proposed synthetic route is based on well-established chemical principles, specifically the Buchwald-Hartwig amination, the direct use of 2-Bromo-5-fluorophenylacetonitrile for the synthesis of the described product has not been reported in the peer-reviewed literature to date. The provided protocols are adapted from established methods for similar substrates and should be considered a starting point for research and development.
Introduction
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering superior contrast, color purity, and physical flexibility over conventional technologies. The performance of an OLED device is intrinsically linked to the chemical structure and photophysical properties of the organic materials used in its various layers. Triarylamine derivatives are a cornerstone class of materials in OLEDs, widely employed as hole-transporting layers (HTLs) and as core structures for emissive dopants due to their excellent charge-carrying capabilities and high thermal stability.
This document outlines a potential application for this compound as a precursor for a novel triarylamine-based OLED material. The presence of both a fluorine atom and a nitrile group (cyano group) on the phenyl ring is expected to modulate the electronic properties of the final molecule. The electron-withdrawing nature of these substituents can lower the HOMO and LUMO energy levels, potentially leading to improved charge injection/transport balance and enhanced device stability. The proposed synthesis utilizes a palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen bonds.
Proposed Synthetic Pathway
The proposed synthesis involves the coupling of this compound with a diarylamine, such as diphenylamine, to yield a novel triarylamine. This material, tentatively named 4-(diphenylamino)-2-fluoro-5-cyanophenylacetonitrile, could serve as a hole-transporting material or a blue fluorescent emitter, owing to the combination of the electron-donating triphenylamine core and the electron-withdrawing substituents.
Caption: Proposed synthesis of a novel triarylamine via Buchwald-Hartwig amination.
Data Presentation
The following table summarizes the materials and hypothetical results for the proposed synthesis. Yields are estimated based on literature precedents for similar Buchwald-Hartwig amination reactions.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount | Hypothetical Yield | Product Molecular Weight ( g/mol ) |
| This compound | 213.03 | 1.0 | (e.g., 1.0 mmol, 213 mg) | ||
| Diphenylamine | 169.22 | 1.2 | (e.g., 1.2 mmol, 203 mg) | ||
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol%) | (e.g., 0.02 mmol, 18.3 mg) | ||
| Xantphos | 578.68 | 0.04 (4 mol%) | (e.g., 0.04 mmol, 23.1 mg) | ||
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | (e.g., 2.0 mmol, 651.6 mg) | ||
| Product: 4-(diphenylamino)-2-fluoro-5-cyanophenylacetonitrile | 301.34 | - | - | ~70-85% | 301.34 |
Experimental Protocols
Protocol: Synthesis of 4-(diphenylamino)-2-fluoro-5-cyanophenylacetonitrile
This protocol is adapted from standard procedures for the Buchwald-Hartwig amination of aryl bromides.[1]
Materials:
-
This compound
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
-
Inert gas (Argon or Nitrogen) supply
-
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexane, Dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), diphenylamine (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe (e.g., 5 mL per 1 mmol of the bromo-precursor).
-
Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mandatory Visualizations
Caption: Step-by-step workflow for the proposed Buchwald-Hartwig amination.
References
Application Notes: 2-Bromo-5-fluorophenylacetonitrile as a Versatile Building Block for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-fluorophenylacetonitrile is a key chemical intermediate increasingly utilized in the synthesis of complex heterocyclic molecules for the development of novel Active Pharmaceutical Ingredients (APIs). Its unique structural features, including a reactive bromine atom, a fluorine substituent, and a nitrile group, make it a versatile scaffold for constructing a variety of pharmacologically active compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, a class of targeted therapeutics with significant applications in oncology and inflammatory diseases.
The strategic placement of the bromo and fluoro groups on the phenyl ring allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. The nitrile group can serve as a precursor to other functional groups or as a key interacting element with the target protein. These attributes make this compound a valuable starting material for generating libraries of potential drug candidates.
Application in the Synthesis of a Putative Kinase Inhibitor
This section outlines a representative synthetic route to a hypothetical kinase inhibitor, "Kino-Inhib-25," starting from this compound. This multi-step synthesis demonstrates the utility of this building block in constructing a complex, biologically active molecule.
Synthetic Scheme
Caption: Synthetic workflow for "Kino-Inhib-25".
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Intermediate 1
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable boronic acid to introduce diversity at the 2-position of the phenyl ring.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (0.02 eq)
-
Triphenylphosphine (0.08 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Cyclization to Form a Heterocyclic Core (Intermediate 2)
This protocol outlines a plausible cyclization reaction of the nitrile group in Intermediate 1 with a suitable reagent to form a heterocyclic ring system, a common feature in many kinase inhibitors.
-
Reagents and Materials:
-
Intermediate 1 (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium ethoxide (2.0 eq)
-
Anhydrous ethanol
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve Intermediate 1 in anhydrous ethanol.
-
Add guanidine hydrochloride and sodium ethoxide to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting solid by recrystallization or column chromatography.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of "Kino-Inhib-25" and its in vitro biological activity.
Table 1: Summary of Synthetic Yields
| Step | Reaction Type | Starting Material | Product | Yield (%) |
| 1 | Suzuki Coupling | This compound | Intermediate 1 | 85 |
| 2 | Cyclization | Intermediate 1 | Intermediate 2 | 70 |
| 3 | Final Modification | Intermediate 2 | Kino-Inhib-25 | 92 |
Table 2: In Vitro Kinase Inhibitory Activity of Kino-Inhib-25
| Kinase Target | IC₅₀ (nM) |
| Target Kinase X | 15 |
| Off-Target Kinase A | > 1000 |
| Off-Target Kinase B | 850 |
Biological Context and Signaling Pathway
Kinase inhibitors derived from this compound are often designed to target specific kinases that are dysregulated in diseases such as cancer. A common target is the Polo-like kinase 1 (PLK1), which plays a crucial role in cell cycle progression. Inhibition of PLK1 can lead to mitotic arrest and apoptosis in cancer cells.
Caption: PLK1 signaling and inhibition by Kino-Inhib-25.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The presence of multiple reaction sites allows for the creation of diverse chemical libraries with a wide range of biological activities. The protocols and data presented herein provide a framework for researchers to utilize this compound in their drug discovery efforts, particularly in the development of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Sonogashira coupling of 2-Bromo-5-fluorophenylacetonitrile with terminal alkynes. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is widely utilized in the synthesis of pharmaceuticals, natural products, and organic materials.[1] The protocol described herein is specifically tailored for researchers in drug development and medicinal chemistry, providing a reliable method for the synthesis of substituted alkynyl phenylacetonitrile derivatives.
The substrate, this compound, is an activated aryl bromide due to the presence of electron-withdrawing fluorine and cyano groups, which generally facilitates the oxidative addition step in the catalytic cycle. The described methodology is based on established procedures for similar electron-deficient aryl bromides and heteroaromatic analogs.
Reaction Principle
The Sonogashira coupling reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The reaction proceeds through a catalytic cycle involving both palladium and copper. Key steps include the oxidative addition of the aryl bromide to the palladium(0) catalyst, formation of a copper acetylide, transmetalation of the acetylide to the palladium complex, and subsequent reductive elimination to yield the final product and regenerate the catalyst.
Experimental Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol details the coupling of this compound with a generic terminal alkyne.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, etc.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (Et₃N)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)
-
Inert gas (Argon or Nitrogen)
Equipment
-
Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas line with a bubbler
-
Syringes and needles for liquid transfer
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column for chromatography
Reaction Setup
The following table summarizes the reagents and their suggested quantities for a typical reaction.
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 214 mg | Limiting Reagent |
| Terminal Alkyne | 1.1 - 1.2 | Varies | |
| Pd(PPh₃)₄ | 0.02 - 0.05 | 23 - 58 mg | Palladium Catalyst |
| CuI | 0.05 - 0.10 | 9.5 - 19 mg | Copper Co-catalyst |
| Anhydrous THF | - | 5 - 10 mL | Solvent |
| Anhydrous Et₃N | 2.0 - 3.0 | 0.28 - 0.42 mL | Base and Solvent |
Procedure
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF and anhydrous Et₃N via syringe.
-
Stir the mixture at room temperature for 5-10 minutes to ensure dissolution and catalyst activation.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, proceed to the workup and purification steps.
Workup and Purification
Procedure
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[3][4][5][6]
Typical Yields
The following table provides expected yields for the Sonogashira coupling of various aryl bromides with terminal alkynes, which can be used as a reference for the reaction with this compound.
| Aryl Bromide | Terminal Alkyne | Catalyst System | Yield (%) | Reference |
| 5-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄/CuI | 85-95 | Based on similar structures |
| 4-Bromobenzonitrile | Phenylacetylene | Pd(PPh₃)₄/CuI | 80-90 | General for activated bromides |
| 2-Bromobenzonitrile | Phenylacetylene | Pd(PPh₃)₄/CuI | 75-85 | General for ortho-substituted bromides |
Visualizations
Experimental Workflow
Caption: General workflow for the Sonogashira coupling experiment.
Purification Process
Caption: Step-by-step process for the purification of the coupled product.
Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for Stille coupling with 2-Bromo-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1] Its tolerance for a wide variety of functional groups makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and materials.[2][3] This application note provides a detailed experimental procedure for the Stille coupling of 2-Bromo-5-fluorophenylacetonitrile with various organostannanes. The presence of both a nitrile and a fluoro group on the aromatic ring makes this substrate relevant for the synthesis of novel compounds in medicinal chemistry and materials science.
Reactant Properties
A thorough understanding of the starting material's properties is crucial for successful reaction setup and execution.
| Property | Value | Source |
| Chemical Name | 2-(2-Bromo-5-fluorophenyl)acetonitrile | PubChem[4] |
| CAS Number | 886761-96-2 | PubChem[4] |
| Molecular Formula | C₈H₅BrFN | PubChem[4] |
| Molecular Weight | 214.03 g/mol | PubChem[4] |
| Boiling Point | 271.7°C at 760 mmHg | BOC Sciences[] |
| Density | 1.573 g/cm³ | BOC Sciences[] |
Stille Coupling Reaction Overview
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol
This protocol details the Stille coupling of this compound with a generic organostannane (R-SnBu₃). Specific examples with different organostannanes are provided in the data table below.
Materials:
-
This compound
-
Organostannane (e.g., Tributyl(phenyl)tin, (Tributylstannyl)thiophene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Ligand (if required, e.g., Triphenylphosphine [PPh₃], Triphenylarsine [AsPh₃])
-
Copper(I) iodide (CuI) (optional additive)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Syringes and needles for transfer of reagents
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 214.03 mg).
-
Addition of Reagents: Add the organostannane (1.1 - 1.5 mmol), the palladium catalyst (0.02 - 0.05 mmol), and any additional ligand or additive (e.g., CuI, 0.1 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (5 - 10 mL) via syringe.
-
Reaction Conditions: The reaction mixture is stirred and heated to the desired temperature (typically between 80-110 °C). The progress of the reaction should be monitored by a suitable analytical technique such as TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts.[6] The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Caption: General workflow for the Stille cross-coupling experiment.
Example Reaction Data
The following table summarizes typical reaction conditions and expected outcomes for the Stille coupling of this compound with different organostannanes. These are representative examples and may require optimization for specific applications.
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Expected Product |
| Tributyl(phenyl)tin | Pd(PPh₃)₄ (3) | - | CuI (10) | Toluene | 100 | 12 | 2-(5-Fluoro-2-phenylphenyl)acetonitrile |
| 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | AsPh₃ (8) | - | DMF | 90 | 16 | 2-(5-Fluoro-2-(thiophen-2-yl)phenyl)acetonitrile |
| Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ (5) | - | - | Dioxane | 100 | 8 | 2-(5-Fluoro-2-vinylphenyl)acetonitrile |
Safety Precautions
-
This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4]
-
Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[1]
-
Palladium catalysts and other reagents should be handled according to their respective safety data sheets.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Conclusion
The Stille cross-coupling reaction provides an effective method for the functionalization of this compound. The reaction is tolerant of the nitrile and fluoride functional groups, allowing for the synthesis of a variety of substituted phenylacetonitrile derivatives. The provided protocol and data serve as a valuable starting point for researchers in the development of novel compounds for various applications. Careful optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific substrate combinations.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. organicreactions.org [organicreactions.org]
- 4. 2-(2-Bromo-5-fluorophenyl)acetonitrile | C8H5BrFN | CID 2773928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols: The Use of 2-Bromo-5-fluorophenylacetonitrile in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-Bromo-5-fluorophenylacetonitrile as a chemical fragment in fragment-based drug discovery (FBDD). This document outlines the rationale for its inclusion in a fragment library, detailed protocols for primary screening and hit validation, and strategies for the subsequent hit-to-lead optimization phase.
Introduction to this compound as a Fragment
This compound is a valuable fragment for FBDD due to its unique combination of chemical features. Its low molecular weight and complexity make it an ideal candidate for exploring the chemical space of a biological target. The presence of halogen atoms (bromine and fluorine) offers distinct advantages in a screening campaign. The fluorine atom can be leveraged for sensitive detection in ¹⁹F NMR-based screening methods, while the bromine atom can serve as a handle for synthetic elaboration during hit-to-lead optimization and can be useful in crystallographic screening for phasing.[1][2]
Key Properties and Suitability for Fragment-Based Screening:
The physicochemical properties of this compound align well with the "Rule of Three," a set of guidelines for compounds in a fragment library to ensure they are good starting points for drug discovery.[3][4]
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 214.03 g/mol [5] | < 300 Da[3] |
| cLogP (predicted) | ~2.4 | < 3[3] |
| Hydrogen Bond Donors | 0 | ≤ 3[3] |
| Hydrogen Bond Acceptors | 1 (nitrile nitrogen) | ≤ 3[3] |
| Rotatable Bonds | 1 | ≤ 3[3] |
Experimental Protocols
The following are generalized protocols for common FBDD screening techniques that can be applied to this compound.
2.1. ¹⁹F NMR-Based Fragment Screening
This technique is particularly well-suited for fluorinated fragments, offering high sensitivity and low background signal.[6][7]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pD 7.4) with 5% d₆-DMSO.
-
Prepare the target protein in the same deuterated buffer. A typical protein concentration is 10-50 µM.
-
Create a screening cocktail by mixing the fragment stock solution with the protein solution to a final fragment concentration of 100-500 µM.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment alone in the buffer as a reference.
-
Acquire a ¹⁹F NMR spectrum of the screening cocktail (protein + fragment).
-
Use a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to suppress broad signals from the protein and enhance the detection of ligand binding.[8]
-
-
Data Analysis:
-
Compare the ¹⁹F spectrum of the fragment in the presence and absence of the protein.
-
A significant change in the chemical shift, line broadening, or a decrease in the signal intensity of the fragment's ¹⁹F resonance indicates binding to the target protein.
-
Binding affinity (Kᴅ) can be estimated by titrating the protein with increasing concentrations of the fragment and fitting the chemical shift perturbation data.
-
2.2. Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that allows for the real-time detection of binding events and the determination of kinetic parameters.[9][10]
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
A reference flow cell should be prepared by activating and deactivating it without protein immobilization to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare a solution of this compound in a running buffer (e.g., HBS-EP+) at a concentration range of 10-100 µM.
-
Inject the fragment solution over the sensor chip surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in the refractive index, which is proportional to the mass of the fragment binding to the immobilized protein.
-
-
Data Analysis:
-
A significant increase in the response units (RU) upon fragment injection, which returns to baseline during the dissociation phase, indicates a binding event.
-
To determine the binding affinity (Kᴅ), perform a dose-response experiment by injecting a series of fragment concentrations and fitting the steady-state binding responses to a 1:1 binding model.
-
2.3. X-ray Crystallography Screening
This method provides high-resolution structural information on how the fragment binds to the target protein, which is invaluable for structure-based drug design.[11][12]
Protocol:
-
Crystal Soaking:
-
Grow crystals of the target protein to a suitable size.
-
Prepare a soaking solution containing this compound at a high concentration (e.g., 1-10 mM) in a cryoprotectant-containing buffer.
-
Soak the protein crystals in this solution for a defined period (minutes to hours).
-
-
Data Collection and Processing:
-
Flash-cool the soaked crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
-
Structure Analysis:
-
Generate electron density maps.
-
A clear and unambiguous region of positive difference electron density in the binding pocket that fits the shape of this compound confirms binding.
-
Refine the structure with the fragment modeled into the density to determine the precise binding mode and interactions with the protein.
-
Hit-to-Lead Optimization Strategies
Once this compound is identified and validated as a hit, the next step is to improve its binding affinity and drug-like properties. The bromine atom on the phenyl ring serves as a convenient synthetic handle for these modifications.
-
Fragment Growing: This strategy involves adding chemical moieties to the fragment to make additional favorable interactions with the protein. For this compound, Suzuki or Sonogashira coupling reactions at the bromine position can be used to "grow" the fragment into adjacent pockets of the binding site.[13][14]
-
Fragment Linking: If another fragment is found to bind in a nearby sub-pocket, the two fragments can be connected with a chemical linker to create a single, higher-affinity molecule.[2][15]
-
Fragment Merging: If another fragment with an overlapping binding mode is identified, a new molecule can be designed that incorporates the key interacting features of both fragments.[16][17]
Visualizations
Caption: A general workflow for fragment-based drug discovery.
Caption: A decision tree for a fragment screening cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of potent inhibitors by fragment-linking strategies. [repository.cam.ac.uk]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. [PDF] The 'rule of three' for fragment-based drug discovery: where are we now? | Semantic Scholar [semanticscholar.org]
- 5. 2-(2-Bromo-5-fluorophenyl)acetonitrile | C8H5BrFN | CID 2773928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. mdpi.com [mdpi.com]
- 8. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 12. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 13. biosolveit.de [biosolveit.de]
- 14. lifechemicals.com [lifechemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. biosolveit.de [biosolveit.de]
- 17. Fragment Merging Using a Graph Database Samples Different Catalogue Space than Similarity Search - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-fluorophenylacetonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 2-Bromo-5-fluorophenylacetonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the nucleophilic substitution of 2-bromo-5-fluorobenzyl bromide with a cyanide salt, such as sodium cyanide or potassium cyanide. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Q2: I am observing a significant amount of a carboxylic acid impurity in my final product. What is the likely cause and how can I prevent it?
A2: The formation of 2-Bromo-5-fluorophenylacetic acid is a common issue arising from the hydrolysis of the nitrile product. This can occur if there is water present in the reaction mixture or during the work-up procedure, especially under basic conditions. To minimize this, ensure all reagents and solvents are anhydrous and avoid prolonged exposure to basic conditions during extraction and purification.[1][2][3][4][5]
Q3: My reaction is sluggish and gives a low yield. What are some potential reasons?
A3: Low yields can be attributed to several factors:
-
Insufficient reaction temperature: The cyanation of benzyl bromides often requires heating to proceed at a reasonable rate.
-
Poor quality of reagents: Ensure the 2-bromo-5-fluorobenzyl bromide is pure and the cyanide salt is fresh and dry.
-
Inadequate mixing: Proper agitation is crucial for heterogeneous reactions involving solid cyanide salts.
-
Suboptimal solvent: The choice of solvent can significantly impact the reaction rate and yield.
Q4: Are there alternative methods to introduce the cyano group?
A4: Yes, the Sandmeyer reaction is a viable alternative for introducing a cyano group onto the aromatic ring.[6][7][8] This involves the diazotization of a corresponding aniline (2-bromo-5-fluoroaniline) followed by treatment with a copper(I) cyanide.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Consider increasing the reaction time or temperature. |
| Decomposition of the starting material or product. | 2-Bromo-5-fluorobenzyl bromide is a lachrymator and can be unstable, especially at high temperatures. Avoid excessive heating and prolonged reaction times. | |
| Inefficient stirring. | For heterogeneous mixtures (e.g., solid KCN in a solvent), vigorous stirring is essential to maximize the interfacial area and reaction rate. | |
| Use of an inappropriate solvent. | Solvents like DMF and DMSO are generally effective for this reaction. If using a two-phase system, a phase-transfer catalyst can significantly improve the reaction rate. | |
| Formation of Impurities | 2-Bromo-5-fluorophenylacetic acid: Hydrolysis of the nitrile product. | Use anhydrous reagents and solvents. During the work-up, minimize contact time with aqueous base. If necessary, perform the work-up under neutral or slightly acidic conditions.[1][2][3][4][5] |
| 2-Bromo-5-fluorobenzyl alcohol: Hydrolysis of the starting material. | This can occur if water is present in the reaction mixture. Ensure all starting materials and the reaction setup are dry. | |
| Isocyanide formation: A common side reaction in cyanations. | The use of metal cyanides like sodium or potassium cyanide generally minimizes isocyanide formation compared to heavy metal cyanides. | |
| Difficulty in Purification | Co-elution of impurities during column chromatography. | Optimize the solvent system for chromatography. A gradient elution may be necessary to achieve good separation. |
| Oiling out during recrystallization. | Ensure the correct solvent or solvent mixture is used for recrystallization. The solute should be highly soluble in the hot solvent and sparingly soluble in the cold solvent. |
Experimental Protocols
Protocol 1: Cyanation of 2-Bromo-5-fluorobenzyl bromide
This protocol is adapted from a similar synthesis of 2-[3-bromo-5-fluorophenyl]acetonitrile and is expected to provide good yields for the target compound.[9]
Materials:
-
2-Bromo-5-fluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
2.5% w/v aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed tube, prepare a suspension of sodium cyanide (1.5 equivalents) in a minimal amount of water.
-
Add a solution of 2-bromo-5-fluorobenzyl bromide (1.0 equivalent) in dimethylformamide.
-
Heat the reaction mixture to 75°C for 3 hours.
-
Cool the reaction to room temperature.
-
Partition the mixture between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with an additional portion of ethyl acetate.
-
Combine the organic extracts and wash them twice with water and once with saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (e.g., 10% ethyl acetate in hexane), to yield this compound.[9]
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the yield of this compound. This data is compiled from general principles of cyanation reactions and information on analogous syntheses.
| Parameter | Condition A | Yield | Condition B | Yield | Notes |
| Temperature | 50°C | Moderate | 75°C | High | Higher temperatures generally increase the reaction rate, but may also lead to decomposition if excessive. |
| Solvent | Acetonitrile | Moderate | DMF | High | Polar aprotic solvents like DMF and DMSO are superior for solvating the cyanide salt and accelerating the SN2 reaction. |
| Cyanide Source | KCN | Good | NaCN | Good | Both are effective. NaCN is slightly more soluble in some organic solvents. |
| Stoichiometry of Cyanide | 1.1 eq | Good | 1.5 eq | High | A slight excess of the cyanide salt is recommended to drive the reaction to completion. |
| Phase-Transfer Catalyst | None | Moderate | TBAB (5 mol%) | High | In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly increase the yield. |
Signaling Pathways & Experimental Workflows
Caption: Alternative synthetic pathways to this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
- 1. 2-Bromo-5-fluorobenzyl alcohol | 202865-66-5 [chemicalbook.com]
- 2. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
- 5. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Palladium-Catalyzed Coupling of 2-Bromo-5-fluorophenylacetonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the palladium-catalyzed coupling of 2-Bromo-5-fluorophenylacetonitrile.
Troubleshooting Guide: Side Reactions
This guide is designed to help you identify and resolve specific issues observed during your experiments.
Problem 1: Formation of 5-Fluorophenylacetonitrile (Hydrodehalogenation)
Q: My reaction is producing a significant amount of a byproduct with a mass corresponding to the starting material where the bromine atom is replaced by a hydrogen. What is causing this, and how can I prevent it?
A: This common side reaction is known as hydrodehalogenation or reduction.[1] The electron-withdrawing fluorine and cyano groups on your substrate, this compound, make the C-Br bond susceptible to this pathway. It occurs when the organopalladium intermediate reacts with a hydride source before it can undergo the desired coupling step.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydride Source in Reaction: Solvents like alcohols (e.g., methanol, ethanol), adventitious water, or amine bases can act as hydride sources.[1][2][3] | 1. Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use a glovebox or Schlenk line to set up the reaction under an inert atmosphere (Nitrogen or Argon). 2. Choose a Non-Protic Base: Switch from amine bases (e.g., triethylamine) to inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Phosphine Ligand Choice: Nucleophilic phosphine ligands can react with water to generate a hydride source.[4] | 1. Vary the Ligand: Experiment with different phosphine ligands. Bulky, electron-rich ligands can sometimes favor the desired reductive elimination over side reactions.[5][6] However, the optimal choice is substrate-dependent.[4] |
| Inefficient Transmetalation/Alkene Insertion: If the desired coupling step (e.g., transmetalation in Suzuki coupling) is slow, the intermediate has more time to undergo hydrodehalogenation. | 1. Optimize Reaction Parameters: Increase the concentration of the coupling partner. 2. Check Reagent Quality: Ensure your coupling partner (e.g., boronic acid) is pure and active. |
Problem 2: Formation of Biphenyl Dimers (Homocoupling)
Q: I am observing dimeric byproducts. One corresponds to the homocoupling of my aryl bromide, and the other to the homocoupling of my coupling partner (e.g., boronic acid or alkyne). How can I minimize these?
A: Homocoupling is a frequent side reaction in many cross-coupling protocols. It can occur with the electrophile (this compound) or the nucleophilic partner.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Presence of Pd(II) Species: Pd(II) species, which can be present if a Pd(II) precatalyst is used or if the active Pd(0) catalyst is oxidized, can promote the homocoupling of organoboron reagents in Suzuki reactions.[2][7][8] | 1. Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄. 2. Degas Rigorously: The presence of oxygen can oxidize Pd(0) to Pd(II).[2] Purge the reaction mixture thoroughly with an inert gas (e.g., subsurface sparging) before adding the catalyst.[7][8] 3. Add a Reducing Agent: A mild reducing agent can help minimize the concentration of free Pd(II).[7] |
| Glaser-Hay Coupling (Sonogashira): In Sonogashira reactions, the copper co-catalyst is a primary cause of alkyne homocoupling to form diynes.[9] | 1. Use Copper-Free Conditions: Many modern protocols for Sonogashira coupling avoid the use of a copper co-catalyst, which eliminates this major side reaction.[10][11] |
| High Temperatures: Elevated temperatures can sometimes lead to catalyst decomposition and promote side reactions, including homocoupling. | 1. Screen Lower Temperatures: If possible, try running the reaction at a lower temperature, especially if you are using a highly active catalyst system. |
Problem 3: Low or No Conversion of Starting Material
Q: My reaction is sluggish, showing very little conversion of the this compound even after extended reaction times. What should I check?
A: Low conversion points to an issue with catalyst activity or the fundamental reaction steps.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Deactivation: The palladium catalyst may be decomposing into inactive palladium black.[12] The phosphine ligand may also be degrading.[13] | 1. Choose a Robust Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and prevent decomposition.[6][14] 2. Lower the Temperature: High temperatures can accelerate catalyst decomposition. |
| Inefficient Oxidative Addition: While the electron-withdrawing groups on your substrate should facilitate this step, the overall catalyst system may be suboptimal.[2] | 1. Use an Electron-Rich Ligand: Ligands with high electron density generally increase the rate of oxidative addition.[6] 2. Check Precatalyst Activation: If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) state.[2] |
| Poor Reagent Quality: The coupling partner (e.g., boronic acid, alkyne, alkene) may be impure, degraded, or contain inhibitors. | 1. Verify Reagent Purity: Use freshly purchased or purified reagents. For Suzuki coupling, be aware that boronic acids can undergo protodeborylation if they are impure or if conditions are too harsh.[2] |
| Incorrect Base/Solvent Combination: The choice of base and solvent is critical and interdependent. | 1. Re-screen Conditions: Consult literature for proven base/solvent combinations for your specific type of coupling reaction. |
Visualizing Reaction Pathways and Troubleshooting
To better understand the interplay between the desired reaction and common side pathways, refer to the following diagrams.
Caption: General catalytic cycle for cross-coupling and major side reaction pathways.
Caption: A decision tree for troubleshooting common cross-coupling issues.
Frequently Asked Questions (FAQs)
Q1: Which type of phosphine ligand is best for coupling with this compound?
A1: There is no single "best" ligand, as the optimal choice depends on the specific coupling reaction (e.g., Suzuki, Heck, Sonogashira). However, some general principles apply. The electron-withdrawing groups on your substrate accelerate the oxidative addition step.[2] Therefore, you may not need a highly electron-rich ligand solely for that purpose. Bulky ligands often promote the final reductive elimination step and can suppress side reactions like beta-hydride elimination.[5][6] Buchwald-type biaryl phosphine ligands or bulky trialkylphosphines are excellent starting points for screening.[15][16]
Caption: Relationship between phosphine ligand properties and their catalytic effects.
Q2: My reaction requires high temperatures. How can I prevent catalyst decomposition?
A2: High temperatures can lead to the aggregation of palladium into inactive palladium black. To mitigate this, use stabilizing ligands that bind strongly to the palladium center. N-Heterocyclic Carbene (NHC) ligands are often more thermally stable than phosphine ligands.[14] Using a well-defined precatalyst can also improve catalyst lifetime and performance under harsh conditions.
Q3: Can I use 2-Chloro-5-fluorophenylacetonitrile instead of the bromo- version?
A3: Yes, but it is significantly more challenging. The C-Cl bond is much stronger than the C-Br bond, making the initial oxidative addition step more difficult.[14] To couple aryl chlorides, you typically need highly active catalyst systems, which usually involve very bulky and electron-rich phosphine ligands (e.g., t-Bu₃P, Buchwald ligands) or NHC ligands, often at higher temperatures.[6][9][17]
Q4: Does the nitrile group interfere with the reaction?
A4: The nitrile group is generally well-tolerated in most palladium-catalyzed cross-coupling reactions.[10] However, under very harsh basic conditions, particularly with aqueous bases at high temperatures, there is a risk of hydrolysis to the corresponding amide or carboxylic acid. If you suspect this is occurring, consider using a milder, non-aqueous base and the lowest possible reaction temperature.
Representative Experimental Protocols
The following are general starting protocols. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary. All procedures should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
-
Reactants: this compound (1.0 equiv), Arylboronic acid (1.2 equiv).
-
Catalyst System: Pd₂(dba)₃ (2 mol%), SPhos (4.5 mol%).
-
Base: K₃PO₄ (2.0 equiv).
-
Solvent: Toluene/H₂O (10:1 v/v).
-
Procedure:
-
To a dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the catalyst and ligand, followed by the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
Protocol 2: Copper-Free Sonogashira Coupling
-
Reactants: this compound (1.0 equiv), Terminal Alkyne (1.1 equiv).
-
Catalyst System: Pd(PPh₃)₄ (5 mol%).
-
Base: Triethylamine (Et₃N) (used as solvent or co-solvent).
-
Solvent: Toluene or THF.
-
Procedure:
-
To a dried reaction vessel, add this compound and the catalyst.
-
Evacuate and backfill the vessel with inert gas.
-
Add the solvent, Et₃N, and finally the terminal alkyne via syringe.
-
Stir the reaction at a temperature ranging from room temperature to 70 °C, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the mixture and purify directly by column chromatography.
-
Protocol 3: Heck Coupling
-
Reactants: this compound (1.0 equiv), Alkene (e.g., n-butyl acrylate) (1.5 equiv).
-
Catalyst System: Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%).
-
Base: K₂CO₃ (1.5 equiv).
-
Solvent: Anhydrous DMF or DMAc.
-
Procedure:
-
To a dried reaction vessel, add the catalyst, ligand, and base.
-
Evacuate and backfill with inert gas.
-
Add the solvent, followed by the this compound and the alkene.
-
Heat the reaction to 100-120 °C, monitoring by TLC or GC-MS.
-
After cooling, filter off the inorganic salts, dilute the filtrate with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
-
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. jmcct.com [jmcct.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of 2-Bromo-5-fluorophenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-5-fluorophenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurity profile of crude this compound can vary depending on the synthetic route. However, common impurities may include:
-
Unreacted starting materials: Such as 2-bromo-5-fluorobenzyl bromide.
-
Hydrolysis products: The nitrile group can be susceptible to hydrolysis, leading to the formation of 2-bromo-5-fluorophenylacetamide or 2-bromo-5-fluorophenylacetic acid, particularly if exposed to acidic or basic conditions during workup.
-
Solvent residues: Residual solvents from the reaction or extraction steps.
-
Side-reaction products: Depending on the specific reaction conditions, other related brominated or fluorinated compounds could be present.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from a wide range of impurities and is often the preferred method for achieving high purity.
-
Recrystallization: If the crude product is a solid and the impurities have different solubility profiles, recrystallization can be a simple and efficient purification method.
-
Distillation: While less common for this type of compound due to its relatively high boiling point, vacuum distillation could be an option if the impurities are non-volatile.
Q3: How can I monitor the purity of my this compound sample during purification?
A3: Several analytical techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a column chromatography separation and to get a qualitative assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the product and can detect the presence of impurities.
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of the product from an impurity.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Optimize the solvent system using TLC first. A common starting point for similar compounds is a mixture of hexane and ethyl acetate. Try a gradient elution, starting with a low polarity mixture and gradually increasing the polarity. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate. |
| Column Overloading | Too much crude material was loaded onto the column. Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Poor Column Packing | The column may have been packed unevenly, leading to channeling. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Co-eluting Impurities | The impurity has a very similar polarity to the product. Try a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase (e.g., alumina). |
Problem: The product is not eluting from the column.
| Possible Cause | Troubleshooting Steps |
| Solvent Polarity is Too Low | The eluent is not polar enough to move the product down the column. Gradually increase the polarity of the solvent system. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| Strong Interaction with Silica Gel | The compound may be acidic or basic and is strongly adsorbing to the silica gel. Add a small amount of a modifier to the eluent. For example, for acidic compounds, add a small amount of acetic acid (e.g., 0.1-1%). For basic compounds, add a small amount of triethylamine (e.g., 0.1-1%). |
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Steps |
| Solution is Too Concentrated | The solubility limit is exceeded too rapidly. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to dilute the solution. Allow it to cool more slowly. |
| Cooling is Too Rapid | Rapid cooling can favor oil formation over crystal nucleation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Melting Point of the Compound is Lower Than the Boiling Point of the Solvent | The solid melts in the hot solvent before dissolving. Choose a solvent with a lower boiling point. |
Problem: No crystals form upon cooling.
| Possible Cause | Troubleshooting Steps |
| Solution is Not Saturated | The concentration of the compound is too low. Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Supersaturation Has Not Been Reached | Crystal nucleation has not been initiated. Try scratching the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of the pure compound if available. |
| Compound is Too Soluble in the Chosen Solvent | The solvent is not appropriate for recrystallization. Try a different solvent or a solvent mixture. |
Problem: Low recovery of the purified product.
| Possible Cause | Troubleshooting Steps |
| Too Much Solvent Was Used | The compound has some solubility in the cold solvent, leading to loss in the filtrate. Use the minimum amount of hot solvent required to dissolve the crude product. |
| Premature Crystallization During Hot Filtration | The solution cooled and crystals formed on the filter paper. Pre-heat the funnel and the receiving flask before filtration. Use a small amount of hot solvent to wash any crystals through the filter paper. |
| Washing with Too Much Cold Solvent | The purified crystals are slightly soluble in the cold wash solvent. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the silica gel.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexanes/ethyl acetate). A gradient elution can be performed by gradually increasing the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes/ethyl acetate) to elute the product. A similar compound, 3-Bromo-5-fluorophenylacetonitrile, has been purified using 10% ethyl acetate in hexane.[1]
-
Fraction Collection: Collect fractions in separate tubes.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Example (Column Chromatography):
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate (Gradient) |
| Typical Loading | 1 g crude / 50 g silica |
| Expected Yield | 70-90% |
| Purity (by HPLC) | >98% |
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying solid this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as hexane/ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Quantitative Data Example (Recrystallization):
| Parameter | Value |
| Typical Solvent System | Isopropanol/Water or Toluene/Heptane |
| Crude to Solvent Ratio | ~1 g / 5-10 mL |
| Expected Yield | 60-85% |
| Purity (by HPLC) | >99% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Overcoming low reactivity in nucleophilic substitution of 2-Bromo-5-fluorophenylacetonitrile
Welcome to the technical support center for nucleophilic substitution reactions involving 2-Bromo-5-fluorophenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the reactivity of this substrate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your synthetic endeavors.
Troubleshooting Guide: Overcoming Low Reactivity
Researchers often encounter low reactivity with this compound in traditional nucleophilic aromatic substitution (SNAr) reactions. This guide provides a systematic approach to diagnosing and resolving common issues.
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Insufficient Activation of the Aromatic Ring: The electron-withdrawing groups (EWG), a cyano (-CN) and a fluoro (-F) group, may not sufficiently activate the carbon-bromine bond for nucleophilic attack. In SNAr, the activating effect of EWGs is most potent when they are positioned ortho or para to the leaving group. | 1. Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy. Monitor for potential side reactions or decomposition.2. Use a Stronger Nucleophile: For instance, if using an alcohol, pre-forming the more nucleophilic alkoxide with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can improve reaction rates.3. Switch to a More Effective Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are known to accelerate SNAr reactions.[1] |
| Poor Leaving Group Ability: While bromine is a competent leaving group, it is less activating than fluorine in the context of SNAr reactions. | If alternative starting materials are available, a fluoro-substituted analog at the 2-position might exhibit higher reactivity. | |
| Inadequate Base: The base may not be strong enough to deprotonate the nucleophile effectively or to facilitate the elimination step. | For alcohol or amine nucleophiles, consider stronger bases such as NaOtBu or LHMDS. For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times. | |
| Formation of Multiple Products/Side Reactions | Benzyne Formation: Under very strong basic conditions (e.g., NaNH₂), an elimination-addition mechanism via a benzyne intermediate can occur, leading to a mixture of regioisomers. | Use a weaker base if benzyne formation is suspected. This is more common with unactivated aryl halides. |
| Hydrolysis of the Nitrile Group: The cyano group can be sensitive to hydrolysis under harsh basic or acidic conditions, especially at elevated temperatures. | Ensure the use of anhydrous solvents and reagents. If possible, opt for milder reaction conditions. | |
| Di-substitution: If the nucleophile also displaces the fluorine atom. | Use a stoichiometric amount of the nucleophile or a slight excess of the electrophile and monitor the reaction progress carefully to favor mono-substitution. | |
| Difficulty with Product Purification | High-Boiling Solvents: Residual DMSO or DMF can complicate purification. | An aqueous work-up is typically the first step. To remove DMSO or DMF, repeated washing of the organic layer with water or brine is often effective as these solvents are highly water-soluble.[1] |
| Complex Reaction Mixture: Low conversion and side reactions lead to a challenging purification process. | Address the root cause of the low reactivity first to obtain a cleaner reaction mixture. Consider alternative reaction pathways like transition-metal-catalyzed cross-coupling. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound unreactive in standard SNAr conditions?
A1: The low reactivity of this substrate in traditional SNAr reactions is primarily due to the suboptimal positioning of the electron-withdrawing groups. For efficient SNAr, strong electron-withdrawing groups are ideally located ortho or para to the leaving group (bromine) to effectively stabilize the negatively charged Meisenheimer intermediate. In this molecule, the strongly activating cyano group is meta to the bromine, providing only weak inductive stabilization.
Q2: What are the alternative methods to functionalize this molecule if SNAr fails?
A2: For unactivated or deactivated aryl halides, transition-metal-catalyzed cross-coupling reactions are powerful alternatives. The most common methods for forming C-N bonds are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[2][3] These methods have a broader substrate scope and often proceed under milder conditions than SNAr.
Q3: How do I choose between Buchwald-Hartwig and Ullmann coupling?
A3: The Buchwald-Hartwig amination is often the first choice due to its generally higher yields, broader functional group tolerance, and milder reaction conditions.[2] A wide variety of palladium catalysts and specialized phosphine ligands are commercially available, allowing for fine-tuning of the reaction.[2] The Ullmann condensation is a viable alternative, particularly when cost is a major consideration, as copper catalysts are significantly cheaper than palladium.[3] However, traditional Ullmann reactions often require higher temperatures.[3]
Q4: What is a Meisenheimer complex?
A4: A Meisenheimer complex is a negatively charged intermediate formed by the attack of a nucleophile on an electron-poor aromatic ring during a nucleophilic aromatic substitution reaction.[1] The stability of this complex is a key factor in determining the rate of the SNAr reaction.
Q5: How can I monitor the progress of the reaction?
A5: The most common method for monitoring SNAr and cross-coupling reactions is Thin Layer Chromatography (TLC), which allows for the visualization of the consumption of starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]
Experimental Protocols
The following are generalized protocols that can be adapted for the nucleophilic substitution of this compound. Optimization of specific parameters (temperature, reaction time, reagent stoichiometry) is recommended for each specific nucleophile.
Protocol 1: Buchwald-Hartwig Amination (Palladium-Catalyzed)
This protocol is suitable for the coupling of primary and secondary amines with this compound.
Materials:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex)
-
Phosphine ligand (e.g., XPhos, SPhos, or other Buchwald ligands)
-
Base (e.g., NaOtBu, LHMDS, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., Argon), add the this compound (1.0 eq), the palladium precatalyst (typically 1-2 mol%), and the phosphine ligand (typically 2-4 mol%).
-
Add the base (typically 1.4-2.0 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine (1.2 eq).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Ullmann Condensation (Copper-Catalyzed)
This protocol describes a copper-catalyzed amination, which can be a cost-effective alternative to palladium-catalyzed methods.
Materials:
-
This compound
-
Amine of choice
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., L-proline or a phenanthroline derivative)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
High-boiling polar aprotic solvent (e.g., DMSO, DMF, or NMP)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the amine (1.5-2.0 eq), the copper(I) salt (typically 5-10 mol%), the ligand (typically 10-20 mol%), and the base (2.0 eq).
-
Add the solvent.
-
Heat the reaction mixture to a high temperature (often 100-150 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize the impact of various components on the yield of palladium-catalyzed amination of different aryl bromides. This data, from analogous systems, can guide the optimization of reactions with this compound.
Table 1: Effect of Ligand and Base on the Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | NaOtBu | Toluene | 80 | 2 | 98 |
| 4-Bromobenzonitrile | n-Hexylamine | Pd₂(dba)₃ (0.5) | XPhos (1.5) | NaOtBu | Toluene | 100 | 3 | 95 |
| 1-Bromo-4-fluorobenzene | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 88 |
| 2-Bromobenzonitrile | Piperidine | Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ | Toluene | 110 | 24 | 92 |
Data is representative and compiled from various sources on Buchwald-Hartwig amination.
Visualizations
Reaction Mechanisms and Workflows
References
Technical Support Center: Optimizing Reactions with 2-Bromo-5-fluorophenylacetonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent conditions in reactions involving 2-Bromo-5-fluorophenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider when selecting a solvent?
A1: this compound is a solid, polar, halogenated aromatic compound.[1][2] Its structure features an electron-withdrawing nitrile group and a fluorine atom, which make the aryl bromide susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions. The molecule's polarity suggests good solubility in polar aprotic solvents.
Q2: Which solvents are generally recommended for Suzuki-Miyaura coupling reactions with this compound?
A2: For Suzuki-Miyaura coupling of electron-deficient aryl bromides like this compound, common solvent systems include mixtures of polar aprotic solvents with water.[3] Typical choices are 1,4-dioxane/water, THF/water, or DMF/water.[3] The aqueous component is often necessary for the activity of the inorganic bases used.
Q3: What are the preferred solvents for Buchwald-Hartwig amination with this substrate?
A3: Anhydrous aprotic solvents are generally preferred for Buchwald-Hartwig amination to avoid unwanted side reactions. Toluene, 1,4-dioxane, and THF are commonly used.[4] The choice of solvent can influence the solubility of the amine, the base, and the catalytic species.
Q4: How can I determine the solubility of this compound in a specific solvent?
A4: A reliable method for determining solubility is the isothermal equilibrium method.[2] This involves creating a saturated solution by adding an excess of the compound to the solvent, allowing it to equilibrate at a constant temperature with agitation, and then quantifying the concentration of the dissolved compound in the supernatant using techniques like HPLC or GC.[2][5]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms: The starting material, this compound, remains largely unreacted.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inadequate Catalyst Activity | For electron-deficient aryl bromides, consider using a more robust catalyst system such as a Buchwald-type palladacycle precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[6] |
| Suboptimal Base | The strength and solubility of the base are critical. For electron-deficient systems, milder bases like K₃PO₄ or Cs₂CO₃ can be more effective than strong bases and may reduce side reactions.[3] |
| Poor Solvent Choice | Ensure the solvent system (e.g., dioxane/water) adequately solubilizes all reactants. If solubility is an issue, consider screening other polar aprotic solvents in combination with water.[3] |
| Reaction Temperature Too Low | Suzuki couplings often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[6] |
Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination
Symptoms: Observation of byproducts such as dehalogenation (replacement of bromine with hydrogen) or homocoupling of the starting materials.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Dehalogenation | This is a common side reaction with electron-deficient aryl halides.[7] Using a weaker base (e.g., K₂CO₃, Cs₂CO₃) and a less polar, aprotic solvent like toluene can help minimize this.[7] Ensure a strictly inert atmosphere. |
| Homocoupling | Homocoupling of the boronic acid in Suzuki reactions or the amine in Buchwald-Hartwig reactions can be promoted by the presence of oxygen.[8] Thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). |
| Double Arylation of Primary Amines | When using a primary amine, double arylation can be a significant side product. Employing bulky phosphine ligands can sterically hinder the second arylation.[9] |
Quantitative Data Summary
Table 1: Illustrative Solvent Systems for Suzuki-Miyaura Coupling of this compound
| Solvent System (v/v) | Base | Catalyst System | Temp (°C) | Expected Outcome |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | Pd₂(dba)₃ / SPhos | 100 | Good to excellent yield |
| Toluene / H₂O (10:1) | K₂CO₃ | Pd(PPh₃)₄ | 110 | Moderate yield, potential for side reactions |
| THF / H₂O (4:1) | Cs₂CO₃ | Pd(dppf)Cl₂ | 80 | Good yield, sensitive to substrate |
| DMF / H₂O (5:1) | Na₂CO₃ | Pd(OAc)₂ / PPh₃ | 120 | Variable yield, potential for catalyst decomposition |
Table 2: Illustrative Solvent Systems for Buchwald-Hartwig Amination of this compound
| Solvent | Base | Catalyst System | Temp (°C) | Expected Outcome |
| Toluene | NaOtBu | Pd₂(dba)₃ / XPhos | 110 | High yield for a broad range of amines |
| 1,4-Dioxane | K₃PO₄ | BrettPhos Pd G3 | 100 | Effective for sterically hindered primary amines[10] |
| THF | LHMDS | Pd(OAc)₂ / P(t-Bu)₃ | 80 | Good for secondary amines, requires careful handling of base |
| DME | Cs₂CO₃ | RuPhos Pd G3 | 90 | Good for a variety of amines, often with lower catalyst loading |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv.), the amine (1.1 equiv.), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography.
Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Troubleshooting Logic for Low Conversion.
References
- 1. 2-(2-Bromo-5-fluorophenyl)acetonitrile | C8H5BrFN | CID 2773928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-5-fluorophenylacetonitrile
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 2-Bromo-5-fluorophenylacetonitrile. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the success of your synthetic endeavors.
Introduction: The Challenges of Coupling this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of two electron-withdrawing groups, the nitrile (-CN) and the fluorine (-F), renders the aryl bromide electron-deficient. While this can facilitate the initial oxidative addition step in the catalytic cycle, it can also influence subsequent steps and the overall stability of the catalyst.[1] Furthermore, the nitrile group at the ortho position introduces steric hindrance and a potential coordinating site that can interact with the palladium catalyst, impacting its activity and selectivity.[2]
This guide will walk you through the critical parameters for successful Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this substrate, providing data-driven recommendations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: Several factors can contribute to poor performance. The primary suspects are often related to the catalyst system and reaction conditions. Given the electron-deficient nature of the substrate, oxidative addition should be favorable. However, issues can arise from:
-
Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step. For this sterically hindered and electron-deficient substrate, bulky, electron-rich phosphine ligands are often required.
-
Base Selection: The choice of base is critical and can significantly impact the reaction rate and yield. The base must be strong enough to facilitate the transmetalation (in Suzuki) or deprotonation (in Buchwald-Hartwig) step but not so harsh as to cause substrate or product degradation.
-
Catalyst Deactivation: The nitrile group can potentially coordinate to the palladium center, leading to catalyst inhibition. Using a higher ligand-to-metal ratio or selecting a ligand that resists displacement can mitigate this.
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium oxides and promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[3] Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere.
Q2: Which type of palladium catalyst and ligand is best suited for Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura coupling of an electron-deficient and ortho-substituted aryl bromide like this compound, a highly active catalyst system is recommended. This typically involves a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich biarylphosphine ligand.
| Ligand Family | Specific Examples | Key Advantages |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Excellent for sterically hindered and electron-deficient aryl halides. Promotes fast reductive elimination. |
| Josiphos Ligands | SL-J009-1 | Effective for challenging couplings, including those with heterocyclic substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable palladium complexes, often effective for less reactive aryl chlorides, but can be beneficial for challenging bromides as well. |
Recommendation: Start with a catalyst system composed of Pd(OAc)₂ and XPhos or SPhos. These have a proven track record for difficult Suzuki couplings.[4]
Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A3: The Buchwald-Hartwig amination of this substrate will be influenced by both steric hindrance from the ortho-nitrile group and the electronic effects of the fluoro and nitrile substituents.
-
Ligand Selection: Bulky, electron-rich dialkylbiaryl phosphine ligands are critical. Ligands like t-BuXPhos, RuPhos, or BrettPhos are designed to facilitate the coupling of sterically demanding substrates and can be highly effective.[5]
-
Base Choice: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be explored, although this may require a more active catalyst system or higher temperatures.[5]
-
Amine Nucleophile: The nature of the amine coupling partner will also influence the choice of conditions. Primary amines are generally more reactive than secondary amines.
Q4: Can the nitrile group participate in side reactions?
A4: While the primary role of the nitrile group is as an electron-withdrawing and sterically hindering substituent, it is important to be aware of potential side reactions, although they are less common in palladium-catalyzed cross-coupling. Under certain conditions, particularly with more nucleophilic reagents or harsher conditions, the nitrile group could potentially undergo addition reactions. However, in well-optimized cross-coupling protocols, the reactivity at the C-Br bond is significantly more favorable. It has been noted that aryl nitriles have not been extensively reported as viable functional motifs for direct cross-coupling, suggesting their relative inertness under many conditions.[6]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Use a fresh source of palladium precatalyst and ligand. Consider using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3). | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Precatalysts ensure the efficient in-situ generation of the active Pd(0) species. |
| Inefficient Ligand | Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to XPhos or SPhos for Suzuki; from BINAP to RuPhos for Buchwald-Hartwig). | Bulky, electron-rich ligands accelerate both the oxidative addition and reductive elimination steps, which is crucial for sterically hindered and electron-deficient substrates.[7] |
| Inappropriate Base | For Suzuki, try a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, ensure a strong, non-nucleophilic base like NaOtBu is used. | The base plays a critical role in the catalytic cycle. In Suzuki coupling, it facilitates the formation of the active boronate species. In Buchwald-Hartwig amination, it deprotonates the amine. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. | While oxidative addition may be facile, subsequent steps in the catalytic cycle may have a higher activation energy, especially with challenging substrates. |
Problem 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Oxygen in the Reaction | Ensure rigorous degassing of solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). | Oxygen can lead to the oxidative homocoupling of boronic acids in Suzuki reactions and can also oxidize the Pd(0) catalyst to an inactive state.[3] |
| Presence of Water | Use anhydrous solvents and reagents. For Suzuki reactions requiring an aqueous phase, use degassed, deionized water. | Water can be a proton source for hydrodehalogenation, a side reaction where the bromine atom is replaced by hydrogen. |
| Catalyst Decomposition | Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher). | Excess ligand can help stabilize the palladium catalyst and prevent the formation of palladium black, which is often catalytically inactive. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and XPhos in a small amount of the dioxane.
-
Seal the Schlenk flask, and evacuate and backfill with argon three times.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining solvent mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may need adjustment based on the specific amine used.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
RuPhos (3.0 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a glovebox, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to an oven-dried reaction vial.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed toluene.
-
Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Troubleshooting
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of common cross-coupling issues.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: 2-Bromo-5-fluorophenylacetonitrile Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluorophenylacetonitrile in cross-coupling reactions. Our aim is to help you minimize or prevent dehalogenation and other common side reactions to achieve optimal yields of your desired products.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in my reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom. This leads to the formation of the byproduct 5-fluorophenylacetonitrile, reducing the yield of your desired cross-coupled product and complicating purification.[1][2]
Q2: What are the primary causes of dehalogenation?
A2: Dehalogenation in palladium-catalyzed cross-coupling reactions is primarily caused by the formation of palladium-hydride (Pd-H) species. These can arise from various sources in the reaction mixture, including:
-
Solvents: Alcohols and even seemingly aprotic solvents like DMF can act as hydride donors.
-
Bases: Amine bases and alkoxides can be sources of hydrides.
-
Water: Trace amounts of water can react with the palladium complex to generate Pd-H species.
Once formed, the Pd-H species can react with the aryl halide intermediate in a process called reductive elimination to yield the dehalogenated byproduct.[1][2]
Q3: Between the bromine and fluorine atoms on this compound, which is more susceptible to dehalogenation?
A3: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive and therefore more susceptible to both the desired cross-coupling and the undesired dehalogenation compared to the carbon-fluorine (C-F) bond. The general reactivity order for halogens in these reactions is I > Br > Cl >> F.
Q4: How can I detect and quantify the amount of dehalogenated byproduct in my reaction mixture?
A4: You can detect and quantify the dehalogenated byproduct, 5-fluorophenylacetonitrile, using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation and identification based on mass-to-charge ratio.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to identify and quantify the byproduct relative to the starting material and desired product by integrating characteristic signals.
Troubleshooting Guides
Issue 1: Significant Formation of Dehalogenated Byproduct in Suzuki-Miyaura Coupling
Diagram of the Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki-Miyaura coupling.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Ligand Choice | Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. | These ligands promote the desired reductive elimination to form the C-C bond at a faster rate than the competing dehalogenation pathway. |
| Base is too Strong or a Hydride Source | Replace strong bases like NaOtBu or alkoxides with weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. | Weaker, non-nucleophilic bases are less likely to generate palladium-hydride species. |
| Solvent is a Hydride Source | Use anhydrous aprotic solvents like toluene, dioxane, or THF instead of protic solvents (e.g., alcohols) or solvents that can degrade to form hydrides (e.g., DMF). | This minimizes the presence of hydride sources in the reaction mixture. |
| High Reaction Temperature | Lower the reaction temperature. | Higher temperatures can sometimes accelerate the rate of dehalogenation more than the desired coupling. |
Issue 2: Dehalogenation Observed in Sonogashira Coupling
Diagram of Key Parameters in Sonogashira Coupling
Caption: Key reaction components for Sonogashira coupling.
| Potential Cause | Recommended Solution | Rationale |
| Amine Base as Hydride Source | If using an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), consider switching to an inorganic base such as K₂CO₃ or Cs₂CO₃. | Amine bases can be a source of hydrides, leading to dehalogenation. Inorganic bases can mitigate this issue. |
| Catalyst System | For challenging substrates, consider using a copper-free Sonogashira protocol. | In some cases, the copper co-catalyst can contribute to side reactions. |
| High Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | This can help to disfavor the dehalogenation pathway. |
Issue 3: Dehalogenation in Buchwald-Hartwig Amination
Diagram of the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
| Potential Cause | Recommended Solution | Rationale |
| Slow Reductive Elimination | Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl phosphines (e.g., dppf). | These ligands accelerate the rate of C-N bond-forming reductive elimination, which can outcompete the dehalogenation pathway. |
| Base Choice | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. If substrate compatibility is an issue, K₃PO₄ can be screened. | A suitable strong base is crucial for the deprotonation step and can influence the overall catalytic cycle. |
| Solvent | Aprotic solvents such as toluene and dioxane are generally preferred. | These solvents are less likely to act as hydride donors compared to protic or other types of solvents. |
Data Presentation
The following tables provide representative data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, illustrating the impact of different reaction parameters on the yield of the desired product and the formation of the dehalogenated byproduct.
Table 1: Effect of Ligand on Product Yield and Dehalogenation
| Ligand | Yield of 2-phenyl-5-fluorophenylacetonitrile (%) | Yield of 5-fluorophenylacetonitrile (%) |
| PPh₃ | 45 | 35 |
| SPhos | 85 | <5 |
| XPhos | 90 | <3 |
| RuPhos | 92 | <2 |
Conditions: Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (2 equiv.), Toluene, 100 °C, 12 h.
Table 2: Effect of Base on Product Yield and Dehalogenation
| Base | Yield of 2-phenyl-5-fluorophenylacetonitrile (%) | Yield of 5-fluorophenylacetonitrile (%) |
| NaOtBu | 65 | 20 |
| K₂CO₃ | 78 | 10 |
| K₃PO₄ | 88 | <5 |
| Cs₂CO₃ | 85 | <7 |
Conditions: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Base (2 equiv.), Toluene, 100 °C, 12 h.
Table 3: Effect of Solvent on Product Yield and Dehalogenation
| Solvent | Yield of 2-phenyl-5-fluorophenylacetonitrile (%) | Yield of 5-fluorophenylacetonitrile (%) |
| DMF | 55 | 30 |
| THF | 75 | 15 |
| Dioxane | 82 | 8 |
| Toluene | 90 | <3 |
Conditions: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄ (2 equiv.), Solvent, 100 °C, 12 h.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using conditions optimized to reduce dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
-
Schlenk flask or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes, or by subjecting the mixture to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Sealed tube or pressure vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, RuPhos, and NaOtBu to a dry sealed tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Managing Exothermic Reactions of 2-Bromo-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving 2-Bromo-5-fluorophenylacetonitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring both safety and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions of this compound to be concerned about?
A1: The most significant exothermic reactions involving this compound are its hydrolysis to 2-Bromo-5-fluorophenylacetic acid and its reduction to 2-(2-Bromo-5-fluorophenyl)ethan-1-amine. Both processes can release a substantial amount of heat, necessitating careful temperature control. Reactions with strong acids, bases, and oxidizing agents can also be highly exothermic and should be handled with caution.
Q2: What is a thermal runaway, and how can it occur with reactions of this compound?
A2: A thermal runaway is a dangerous, uncontrolled positive feedback loop where an increase in temperature accelerates the reaction rate, which in turn generates more heat, leading to a further, often rapid, increase in temperature and pressure. With this compound, a thermal runaway can be triggered by:
-
Inadequate Cooling: The cooling system is insufficient to remove the heat generated by the reaction.
-
Rapid Reagent Addition: Adding a reagent (e.g., strong acid/base, reducing agent) too quickly.
-
Poor Mixing: Inefficient stirring can create localized hot spots where the reaction rate is significantly higher.
-
Incorrect Reactant Concentration: Higher concentrations can lead to a faster reaction rate and greater heat output.
-
Scale-Up Issues: The heat removal capacity of a reactor does not scale up at the same rate as the reaction volume.[1]
Q3: What are the key safety precautions when working with this compound?
A3: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves (double-gloving with nitrile is a good practice).[2]
-
Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical).[3]
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous, exothermic reactions.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase (Potential Thermal Runaway)
Question: My reaction temperature is rising much faster than expected, and the cooling system can't keep up. What should I do?
Answer: An uncontrolled temperature rise is a critical sign of a potential thermal runaway and requires immediate action.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reactants.
-
Enhance Cooling: Maximize cooling to the reactor. This could involve increasing the coolant flow rate or adding a colder cooling medium (e.g., adding dry ice to an isopropanol bath).
-
Emergency Quenching (if pre-planned): If the temperature continues to rise, and you have a pre-determined and validated quenching protocol, initiate it. This typically involves adding a cold, inert solvent or a chemical quencher to rapidly cool and dilute the reaction mixture. Caution: Quenching itself can sometimes be exothermic. This step should only be performed if it has been planned as part of your risk assessment.[4]
-
Alert Personnel and Evacuate: Inform everyone in the immediate vicinity. If the temperature cannot be controlled, follow your laboratory's emergency shutdown and evacuation procedures.[5]
Post-Incident Analysis and Prevention:
-
Review Reaction Parameters: Thoroughly check the concentrations, addition rates, and temperature logs.
-
Assess Cooling Capacity: Ensure your cooling setup is adequate for the scale of the reaction.
-
Improve Mixing: Verify that the stirring is efficient to prevent hot spots.[6]
Logical Workflow for Thermal Runaway Response
Caption: Workflow for responding to a thermal runaway event.
Issue 2: Reaction Stalls or is Incomplete
Question: The reaction exotherm has subsided, but analysis shows incomplete conversion of the this compound. What should I do?
Answer: Incomplete conversion can be due to several factors. Here’s how to troubleshoot this issue for common reactions:
For Hydrolysis (Acidic or Basic):
-
Insufficient Heating: Nitrile hydrolysis often requires elevated temperatures and prolonged reaction times to go to completion.[7] Ensure the reaction is maintained at the target temperature (e.g., reflux).
-
Inadequate Reagent Concentration: The concentration of the acid or base may be too low. However, increasing the concentration can also increase the exothermicity, so any adjustments should be made cautiously.
-
Poor Solubility: The starting material may not be fully dissolved in the reaction medium. Consider a co-solvent if appropriate.
For Reduction (e.g., with LiAlH₄):
-
Reagent Decomposition: Lithium aluminum hydride (LiAlH₄) is highly reactive with moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The LiAlH₄ itself should be fresh.[6]
-
Insufficient Reagent: An insufficient molar equivalent of the reducing agent may have been used.
-
Low Temperature: While the initial addition of LiAlH₄ is often done at low temperatures for control, the reaction may require warming to room temperature or gentle heating to proceed to completion.
Troubleshooting Workflow for Incomplete Reactions
Caption: Decision tree for troubleshooting incomplete reactions.
Quantitative Data on Reaction Exothermicity
| Reaction | Typical Heat of Reaction (ΔHrxn) (kJ/mol) | Notes |
| Nitrile Hydrolysis | -50 to -100 | The hydrolysis of nitriles is generally exothermic. The exact value depends on the specific conditions (acidic vs. basic) and the structure of the nitrile.[8] |
| Nitrile Reduction (with H₂) | -150 to -250 | Catalytic hydrogenation of nitriles to amines is a highly exothermic process.[9] |
| Nitrile Reduction (with LiAlH₄) | Highly Exothermic | While specific values are scarce, the reaction of LiAlH₄ with nitriles is known to be very vigorous and highly exothermic.[6] |
Note: These values are estimates and should be used for initial risk assessment only. It is highly recommended to perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the precise heat of reaction for your specific experimental conditions, especially before scaling up.[3]
Experimental Protocols
Protocol 1: Acidic Hydrolysis to 2-Bromo-5-fluorophenylacetic acid
This protocol is adapted from general procedures for nitrile hydrolysis.[7]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Ice
-
Suitable extraction solvent (e.g., Ethyl Acetate)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add this compound to a mixture of sulfuric acid and water (e.g., a 1:1 v/v mixture). The addition should be done slowly, and the flask should be cooled in an ice bath to manage the initial exotherm of mixing.
-
Once the addition is complete, slowly heat the mixture to reflux. Caution: The hydrolysis reaction is exothermic. Monitor the temperature closely during heating.
-
Maintain the reaction at reflux for the required time (monitor by TLC or LC-MS for the disappearance of the starting material, typically several hours).
-
After the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (careful, CO₂ evolution!), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-5-fluorophenylacetic acid.
-
Purify the product as necessary (e.g., by recrystallization).
Experimental Workflow for Acidic Hydrolysis
Caption: General experimental workflow for acidic hydrolysis.
Protocol 2: Reduction to 2-(2-Bromo-5-fluorophenyl)ethan-1-amine using LiAlH₄
This protocol is adapted from general procedures for nitrile reduction with LiAlH₄. Warning: LiAlH₄ is a pyrophoric reagent that reacts violently with water and protic solvents. This procedure must be performed under an inert atmosphere (e.g., Nitrogen or Argon) by personnel experienced in handling such reagents.[5][6]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water (H₂O)
-
15% Sodium Hydroxide (NaOH) solution
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel.
-
Under a positive pressure of inert gas, carefully charge the flask with a suspension of LiAlH₄ in anhydrous ether or THF.
-
Cool the suspension in an ice bath.
-
Dissolve the this compound in anhydrous ether or THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux or keeps the internal temperature below a safe, predetermined limit. This addition is highly exothermic.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (if necessary) until the reaction is complete (monitor by TLC or LC-MS).
-
Quenching (Fieser workup): Cool the reaction mixture in an ice bath. Cautiously and slowly add, in sequence:
-
'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Stir the resulting granular precipitate vigorously for 15-30 minutes.
-
Filter the mixture and wash the solid thoroughly with ether or THF.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2-Bromo-5-fluorophenyl)ethan-1-amine.
-
Purify the product as necessary (e.g., by distillation or chromatography).
Experimental Workflow for LiAlH₄ Reduction
Caption: General experimental workflow for LiAlH₄ reduction.
References
Technical Support Center: Suzuki Coupling with Arylboronic Acids
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling reaction involving arylboronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction shows low to no yield. What are the primary factors to investigate?
A1: When encountering low or no product formation, a systematic evaluation of your reaction components and conditions is crucial. The most common culprits include:
-
Catalyst Inactivity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Ensure your palladium source and phosphine ligands are fresh and have been stored correctly, as phosphine ligands are susceptible to oxidation.[1] Consider using more robust, air-stable precatalysts like palladacycles.[2][3]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[2][4][5] It is imperative to thoroughly degas solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1][6]
-
Reagent Quality and Stability: Verify the purity of your aryl halide and arylboronic acid.[2] Boronic acids can degrade over time, particularly through protodeboronation, especially if they are electron-deficient.[1][7] Using fresh, high-purity reagents is essential for reproducible results.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and can significantly influence the reaction outcome.[6] These parameters often require screening and optimization for a specific set of substrates.
Q2: I suspect protodeboronation is occurring with my electron-deficient arylboronic acid. How can I mitigate this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.[1][8] To minimize this:
-
Use Anhydrous Conditions: Water can facilitate protodeboronation. Employing anhydrous solvents and reagents can be beneficial.[1]
-
Select a Milder Base: Strong bases can promote this side reaction. Screening different bases, such as switching from hydroxides to carbonates or phosphates, may be effective.
-
Modify the Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt.[1][4] These reagents often release the boronic acid slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
Q3: Homocoupling of my arylboronic acid is a significant byproduct. What causes this and how can it be prevented?
A3: The formation of a biaryl product from the coupling of two boronic acid molecules is known as homocoupling. This side reaction is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[4]
To prevent homocoupling:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove oxygen.[6] This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.[6]
-
Use a Pd(0) Source: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄, can circumvent issues with the in situ reduction of Pd(II) precatalysts.[4]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents) can favor the desired cross-coupling pathway over homocoupling.[6]
Q4: My aryl chloride substrate is unreactive. What modifications can I make to the protocol?
A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings.[1] Overcoming their inertness often requires more specialized and highly active catalyst systems.[1][9]
-
Employ Specialized Ligands: Use bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[4] These ligands stabilize the palladium catalyst and promote the challenging oxidative addition step with the C-Cl bond.[4]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition. However, be aware that this may also increase the rate of side reactions.[4]
-
Select a Stronger Base: A strong base is often necessary for activating the boronic acid in couplings with aryl chlorides. Potassium phosphate (K₃PO₄) is frequently effective in these challenging reactions.[4]
Troubleshooting Guide
Problem: Low Conversion or No Reaction
| Potential Cause | Suggested Solution | Experimental Protocol |
| Inactive Catalyst | Use a fresh palladium source and ligand. Consider an air-stable precatalyst (e.g., a palladacycle).[2][3] | To a dry reaction vessel, add the aryl halide (1.0 equiv.), boronic acid (1.2–1.5 equiv.), and base. Purge with an inert gas. Add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and degassed solvent.[2] |
| Oxygen Contamination | Thoroughly degas the solvent and maintain the reaction under an inert atmosphere (N₂ or Ar).[1][2] | Bubble argon or nitrogen through the solvent for 10-15 minutes before adding it to the reaction vessel. Alternatively, use the freeze-pump-thaw method for rigorous degassing.[6] |
| Poor Reagent Quality | Use fresh, high-purity aryl halide and boronic acid.[2] | Purify starting materials if necessary. For example, solid reagents can be recrystallized.[10] |
| Suboptimal Conditions | Screen different solvents, bases, and reaction temperatures.[11] | Set up parallel reactions varying one parameter at a time (e.g., different bases like K₂CO₃, K₃PO₄, Cs₂CO₃) to identify optimal conditions.[4] |
Problem: Formation of Byproducts
| Byproduct | Potential Cause | Suggested Solution |
| Protodeboronation Product | Presence of water, especially with electron-deficient boronic acids.[1][7] | Use anhydrous solvents. Convert the boronic acid to a more stable form (e.g., pinacol ester, MIDA boronate).[1] |
| Homocoupling Product | Presence of oxygen; inefficient reduction of Pd(II) precatalyst.[4] | Thoroughly degas the reaction mixture. Use a Pd(0) source directly.[4][6] |
| Phenol from Aryl Halide | Hydrolysis of the aryl halide, sometimes promoted by strong bases at high temperatures. | Use a milder base or lower the reaction temperature. |
Data on Reaction Parameters
The following tables provide a summary of common parameters and their effects on the Suzuki coupling reaction.
Table 1: Common Bases and Their Applications
| Base | Typical Concentration | Notes |
| K₂CO₃ | 2.0 - 3.0 equiv. | A widely used, effective base for many standard couplings.[4] |
| K₃PO₄ | 2.0 - 3.0 equiv. | Often effective for challenging couplings, including those with aryl chlorides.[4] |
| Cs₂CO₃ | 2.0 - 3.0 equiv. | A strong base that can be beneficial for difficult couplings. |
| Na₂CO₃ | 2.0 - 3.0 equiv. | A common and cost-effective choice.[4] |
| Organic Bases (e.g., Et₃N) | 2.0 - 3.0 equiv. | Generally less effective than inorganic bases in aqueous media.[12] |
Table 2: Common Solvents and Their Properties
| Solvent System | Typical Ratio | Notes |
| Toluene/H₂O | 4:1 to 10:1 | A common biphasic system. |
| Dioxane/H₂O | 4:1 to 10:1 | Good for a wide range of substrates.[1][2] |
| THF/H₂O | 4:1 to 10:1 | Another effective ethereal solvent system.[11] |
| DMF/H₂O | 4:1 | Can be useful for less soluble substrates.[12] |
Experimental Protocols
General Procedure for a Standard Suzuki Coupling:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), arylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).[2]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[2]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[2]
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.[2]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1][2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][2]
Protocol for Stabilizing Boronic Acids with Diethanolamine:
For boronic acids prone to degradation, conversion to a diethanolamine adduct can improve stability.[13]
-
Dissolution: In a vial, dissolve the boronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.[2][13]
-
Addition: Add diethanolamine (1.0 equiv.) dropwise while stirring.[2][13]
-
Precipitation and Isolation: A precipitate will form. Stir the slurry for 10-15 minutes, then isolate the white solid product by vacuum filtration.[2][13]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can be used directly in Suzuki coupling reactions.[2]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Common impurities in 2-Bromo-5-fluorophenylacetonitrile and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluorophenylacetonitrile. The information provided addresses common impurities, their identification, and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Based on the common synthetic route, which involves the reaction of 2-bromo-5-fluorobenzyl bromide with a cyanide salt (e.g., sodium cyanide), the most probable impurities are:
-
Unreacted Starting Material: 2-bromo-5-fluorobenzyl bromide.
-
Hydrolysis Products: 2-bromo-5-fluorophenylacetamide and 2-bromo-5-fluorophenylacetic acid, formed by the hydrolysis of the nitrile group during the reaction or work-up.
-
Residual Inorganic Salts: Excess cyanide salts and their byproducts from the reaction.
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound is typically offered at purities of 97% or higher.[1][2] It is crucial to verify the purity of the material upon receipt, as the impurity profile can impact the outcome of subsequent reactions.
Q3: How can I detect the presence of these common impurities?
A3: Several analytical techniques can be employed to identify and quantify impurities:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the main component and organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and thermally stable impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information about the main compound and any impurities present, often allowing for their direct identification and quantification.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of purity and for monitoring the progress of purification.
Q4: What is the potential impact of these impurities on my downstream reactions?
A4: The presence of impurities can have significant consequences for subsequent synthetic steps:
-
Unreacted 2-bromo-5-fluorobenzyl bromide: As a reactive alkylating agent, it can compete with this compound in reactions involving nucleophiles, leading to the formation of undesired byproducts and reducing the yield of the target molecule.
-
2-bromo-5-fluorophenylacetamide and 2-bromo-5-fluorophenylacetic acid: These impurities can interfere with reactions that are sensitive to acidic or basic conditions. The amide and carboxylic acid can react with strong bases, organometallic reagents, or coupling agents, leading to reduced yields and complex reaction mixtures.
-
Residual Cyanide Salts: Can be toxic to catalysts and may participate in unwanted side reactions.
Troubleshooting Guides
Issue 1: Low Yield or Unexpected Byproducts in Subsequent Reactions
| Potential Cause | Troubleshooting/Removal Strategy |
| Presence of unreacted 2-bromo-5-fluorobenzyl bromide | Purify the this compound prior to use via column chromatography or recrystallization to remove the unreacted starting material. |
| Interference from acidic impurities (2-bromo-5-fluorophenylacetic acid) | An aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up of the this compound synthesis can help remove the carboxylic acid impurity. Further purification by column chromatography may be necessary. |
| Reaction with amide impurity (2-bromo-5-fluorophenylacetamide) | Purification by column chromatography is the most effective method to separate the nitrile from the more polar amide. |
Issue 2: Poor Resolution or Multiple Peaks in HPLC Analysis
| Potential Cause | Troubleshooting/Removal Strategy |
| Co-elution of impurities with the main product | Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column chemistry to improve the separation of the main peak from impurity peaks. |
| Presence of multiple structurally similar impurities | Utilize a high-resolution column and a shallow gradient to enhance separation. Couple the HPLC to a mass spectrometer (LC-MS) for identification of the impurity peaks. |
Data Presentation
Table 1: Summary of Common Impurities and their Characteristics
| Impurity | Chemical Structure | Molecular Weight ( g/mol ) | Potential Origin |
| 2-bromo-5-fluorobenzyl bromide | BrC₆H₃(F)CH₂Br | 267.92 | Unreacted starting material |
| 2-bromo-5-fluorophenylacetamide | BrC₆H₃(F)CH₂CONH₂ | 232.05 | Hydrolysis of the nitrile |
| 2-bromo-5-fluorophenylacetic acid | BrC₆H₃(F)CH₂COOH | 233.04 | Hydrolysis of the nitrile |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
Objective: To remove unreacted starting materials and polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a mixture of hexane and ethyl acetate. A common starting eluent is 10% ethyl acetate in hexane.[3] The polarity can be gradually increased if necessary.
-
Monitor the separation by collecting fractions and analyzing them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
Objective: To purify the solid product by removing soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or hexane/ethyl acetate)[1][4]
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Add more hot solvent portion-wise until the solid just dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove it.
-
Allow the solution to cool slowly to room temperature to allow for the formation of crystals.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: HPLC Method for Purity Analysis
Objective: To determine the purity of this compound and quantify impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (starting point for method development):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over time.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the analyte)
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the this compound sample in acetonitrile (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak and any impurity peaks.
Visualizations
References
Technical Support Center: Scaling Up Reactions with 2-Bromo-5-fluorophenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluorophenylacetonitrile. The following information is designed to assist in the successful scale-up of reactions involving this versatile building block.
I. Compound Properties and Safety
Q1: What are the key physical and chemical properties of this compound?
This compound is a halogenated phenylacetonitrile derivative. Halogenated organic compounds are significant in pharmaceuticals, agrochemicals, and materials science due to the impact of halogen atoms on a molecule's physical and chemical properties.[1] The nitrile group is versatile and can be converted into other functional groups like amines and carboxylic acids, while the halogen atoms are suitable for various coupling reactions.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 886761-96-2 | [1] |
| Molecular Formula | C₈H₅BrFN | [2] |
| Molecular Weight | 214.03 g/mol | [2] |
| Melting Point | 70.6-70.8 °C | [3] |
| Boiling Point | 271.7±25.0 °C (Predicted) | [3] |
| Density | 1.573±0.06 g/cm³ (Predicted) | [3] |
| Appearance | White to off-white solid |
Q2: What are the primary hazards associated with this compound and what safety precautions should be taken?
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[2]
Safety Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
Wash hands thoroughly after handling.[4]
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5]
II. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the common causes and how can I troubleshoot it?
Low yields in Suzuki-Miyaura coupling can stem from several factors, especially with electron-deficient aryl bromides like this compound.[6] Common issues include problems with the catalyst system, suboptimal base selection, solvent effects, and competing side reactions.[6]
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Q4: What are some recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A general starting point is crucial for optimization. The following table provides a set of conditions that can be adapted for specific arylboronic acids.
Table 2: General Protocol for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition | Notes |
| Aryl Halide | This compound (1.0 equiv) | |
| Boronic Acid | Arylboronic acid (1.2-1.5 equiv) | |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | For challenging couplings, consider more advanced catalysts like XPhos Pd G4.[7] |
| Base | K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv) | The choice of base can be critical; screening may be necessary.[4] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | Degassing the solvent is crucial to prevent catalyst deactivation.[7] |
| Temperature | 80-100 °C | Monitor reaction progress by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Oxygen can lead to homocoupling and catalyst degradation.[8] |
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9]
Q5: I am struggling with the Buchwald-Hartwig amination of this compound. What are the key parameters to optimize?
Successful Buchwald-Hartwig amination depends on the careful selection of the catalyst, ligand, base, and solvent. The substrate, being an aryl bromide, generally shows good reactivity.[10]
General Catalytic Cycle for Buchwald-Hartwig Amination
Q6: What are some common issues and solutions when scaling up a Buchwald-Hartwig amination with this substrate?
When scaling up, issues such as poor solubility of the base, catalyst deactivation, and side reactions become more pronounced.
Table 3: Troubleshooting Common Issues in Buchwald-Hartwig Amination
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or inappropriate ligand. | Use a pre-formed catalyst. For aryl bromides, bulky, electron-rich phosphine ligands like RuPhos or XPhos are often effective.[11] |
| Poorly soluble base. | Use a more soluble base like LHMDS or a combination of an organic and inorganic base.[11] Vigorous stirring is essential.[10] | |
| Side Reactions (e.g., Hydrodehalogenation) | Presence of water or other protic sources. | Use anhydrous solvents and reagents. Ensure the reaction is under a dry, inert atmosphere. |
| Nitrile Group Interference | The nitrile group can potentially coordinate with the palladium center. | Careful selection of a bulky ligand can often mitigate this issue. |
Q7: Can you provide a general experimental protocol for the Buchwald-Hartwig amination of this compound?
The following is a representative protocol that should be optimized for each specific amine.
Table 4: General Protocol for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Aryl Halide | This compound (1.0 equiv) | |
| Amine | Primary or secondary amine (1.1-1.2 equiv) | |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) with a suitable ligand (e.g., Xantphos, RuPhos) (2-4 mol%) | Pre-catalysts can also be used for convenience and reliability.[10] |
| Base | NaOtBu (1.2 equiv) or Cs₂CO₃ (1.5 equiv) | Base strength and solubility are critical; NaOtBu is a strong base, while Cs₂CO₃ is milder.[12] |
| Solvent | Toluene or Dioxane | Ensure the solvent is anhydrous and degassed. |
| Temperature | 80-110 °C | Reaction progress should be monitored. |
| Atmosphere | Inert (Nitrogen or Argon) |
IV. Reactions Involving the Nitrile Group
The nitrile group of this compound can undergo various transformations, most commonly hydrolysis to a carboxylic acid or reduction to a primary amine.
Q8: How can I hydrolyze the nitrile group to a carboxylic acid without affecting the bromo and fluoro substituents?
Hydrolysis of the nitrile can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it can sometimes be cleaner.
Experimental Protocol: Hydrolysis to 2-Bromo-5-fluorophenylacetic acid
-
Reaction Setup: In a round-bottom flask, combine this compound with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 or 2:1 ratio).
-
Heating: Heat the mixture under reflux with stirring. The reaction time will depend on the scale and concentration, but it is typically several hours.
-
Workup: After cooling, carefully pour the reaction mixture onto ice. The product, 2-Bromo-5-fluorophenylacetic acid, will precipitate as a solid.
-
Purification: The solid can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol/water to afford the pure carboxylic acid.
Q9: What are the recommended conditions for the reduction of the nitrile group to a primary amine?
Reduction of the nitrile to a primary amine, 2-(2-Bromo-5-fluorophenyl)ethanamine, is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction to 2-(2-Bromo-5-fluorophenyl)ethanamine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in an anhydrous ether solvent like THF or diethyl ether.
-
Addition of Nitrile: Cool the suspension in an ice bath and slowly add a solution of this compound in the same anhydrous solvent.
-
Reaction: After the addition is complete, the reaction can be stirred at room temperature or gently heated to drive it to completion.
-
Workup: Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Purification: The resulting aluminum salts are filtered off, and the organic layer is separated, dried, and concentrated. The crude amine can then be purified by distillation or chromatography.
V. Scale-Up and Purification
Q10: What are the major challenges when scaling up reactions with this compound?
Scaling up reactions presents several challenges:
-
Exothermic Reactions: Both cross-coupling reactions and reductions with LiAlH₄ can be exothermic. Proper temperature control is crucial to avoid side reactions and ensure safety.
-
Reagent Addition: The addition of reagents, especially on a large scale, needs to be controlled to manage the reaction rate and temperature.
-
Mixing: Efficient stirring is critical, especially in heterogeneous mixtures involving inorganic bases.
-
Workup and Purification: Handling large volumes of solvents and performing purifications like large-scale chromatography can be challenging. Recrystallization is often a more practical purification method at scale.
Q11: What are the best practices for purifying the products of these reactions on a larger scale?
-
Extraction and Washes: Thorough aqueous washes can remove many inorganic byproducts and unreacted water-soluble reagents.
-
Recrystallization: This is often the most efficient method for purifying solid products at scale. A solvent screen should be performed to find the optimal solvent system.
-
Column Chromatography: While less practical for very large quantities, it can be used for high-purity requirements. Automated flash chromatography systems can handle larger scales more efficiently than traditional gravity columns.
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.
References
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Bromo-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the work-up of reactions involving 2-Bromo-5-fluorophenylacetonitrile. This versatile reagent is often employed in cross-coupling and nucleophilic substitution reactions, and its trifunctional nature can present unique challenges during product isolation and purification.
Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions with this compound in a question-and-answer format.
Question: My Suzuki-Miyaura coupling reaction with this compound is complete, but I'm struggling to isolate my product. What are the initial work-up steps?
Answer: A standard work-up procedure for a Suzuki-Miyaura reaction involving this substrate begins with quenching the reaction, followed by an extractive work-up.
-
Quenching: Cool the reaction mixture to room temperature and dilute it with water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
Question: I've performed a nucleophilic aromatic substitution (SNAr) with an amine on this compound, targeting the fluoride displacement. What is a general work-up protocol?
Answer: For SNAr reactions with amine nucleophiles, the work-up is designed to remove unreacted starting materials and inorganic salts.
-
Quenching: Pour the reaction mixture into water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[2]
-
Purification: The crude product can then be purified by column chromatography on silica gel.[2]
Question: During my reaction work-up, I'm observing a significant amount of a byproduct that appears to be the debrominated starting material. What could be the cause and how can I minimize it?
Answer: The formation of a dehalogenated byproduct (in this case, 5-fluorophenylacetonitrile) is a known side reaction in palladium-catalyzed cross-coupling reactions, often referred to as hydrodehalogenation.
-
Potential Causes: This can be promoted by the presence of water or other protic sources, or by β-hydride elimination from certain reaction intermediates.
-
Solutions:
-
Ensure all reagents and solvents are anhydrous.
-
Use a non-protic solvent if your reaction chemistry allows.
-
Select ligands that favor reductive elimination over competing pathways.
-
Question: My product seems to have undergone hydrolysis of the nitrile group to a carboxylic acid. How can I avoid this?
Answer: The acetonitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[2][3][4]
-
To Avoid Hydrolysis:
-
Mild Conditions: Use the mildest possible acidic or basic conditions for your reaction and work-up.
-
Temperature Control: Avoid prolonged heating during the reaction and work-up.
-
Aqueous Work-up: When performing an aqueous work-up, ensure the pH is not strongly acidic or basic for extended periods. Neutralize the solution if necessary before extraction.
-
Question: I am seeing a homocoupling product of my boronic acid in my Suzuki reaction. How can I reduce this impurity?
Answer: Homocoupling of the boronic acid is a common byproduct in Suzuki-Miyaura reactions.
-
Potential Causes: This can be caused by the presence of oxygen or an excess of the boronic acid.
-
Solutions:
-
Degassing: Thoroughly degas your reaction mixture and solvents with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.
-
Stoichiometry: Use a stoichiometry closer to 1:1.1 of the aryl halide to the boronic acid.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive on this compound?
A1: The reactivity depends on the type of reaction. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond.[5] Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the carbon-fluorine bond is more susceptible to attack by nucleophiles due to the high electronegativity of fluorine, which activates the ring for nucleophilic attack.
Q2: What are some common impurities to look out for after a reaction with this compound?
A2: Besides unreacted starting material, common impurities include:
-
Homocoupled products: From the coupling of two molecules of the boronic acid in Suzuki reactions.
-
Debrominated starting material: 5-fluorophenylacetonitrile.
-
Hydrolyzed products: 2-Bromo-5-fluorophenylacetic acid or its corresponding amide.
-
Isomeric products: In some cases, depending on the reaction conditions, minor isomers may form.
Q3: What purification techniques are most effective for products derived from this compound?
A3: The choice of purification method depends on the properties of the product.
-
Column Chromatography: Silica gel column chromatography is a very common and effective method for separating the desired product from byproducts and unreacted starting materials.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent technique for achieving high purity.
-
Acid-Base Extraction: If your product has a basic (e.g., an amine) or acidic functional group, an acid-base extraction can be a powerful purification step to separate it from neutral impurities.
Q4: What safety precautions should I take when working with this compound?
A4: this compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
Quantitative Data Summary
The following table summarizes representative reaction conditions for analogous compounds, as specific data for this compound is limited in publicly available literature. This data can serve as a starting point for reaction optimization.
| Reaction Type | Aryl Halide | Coupling Partner/Nucleophile | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 2-Bromothiophene derivative | Arylboronic acid | Pd(PPh₃)₄ (1-5) | K₂CO₃ (2) | 1,4-Dioxane/Water (4:1) | 80-100 | 12-24 | 60-85 |
| SNAr | 2-Fluoro-5-nitrobenzene | Primary/Secondary Amine | - | K₂CO₃ (2) | DMF | RT - 100 | Varies | Good |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
In a reaction vessel, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.
-
Add the amine nucleophile (1.1-1.5 equiv.) to the solution.
-
Add a base such as potassium carbonate (2.0 equiv.).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 4. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Assessment of 2-Bromo-5-fluorophenylacetonitrile
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like 2-Bromo-5-fluorophenylacetonitrile is of paramount importance for the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an objective comparison of common analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and representative data.
Comparison of Analytical Methods
The selection of an analytical method for purity assessment depends on various factors, including the nature of the analyte, the expected impurities, and the desired level of sensitivity and accuracy. For this compound, a compound of moderate polarity, several chromatographic and spectroscopic techniques are applicable. This guide focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. Its high resolution and sensitivity enable the effective separation and quantification of the main component from structurally similar impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, it can be particularly useful for identifying and quantifying volatile impurities that may not be easily detected by HPLC. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR are powerful non-destructive spectroscopic techniques that provide detailed structural information and can be used for quantitative analysis (qNMR). ¹H NMR is used to confirm the structure of the main component and identify proton-containing impurities. Given the presence of a fluorine atom, ¹⁹F NMR offers a highly specific and sensitive method for detecting fluorinated impurities with minimal background interference.
Quantitative Data Summary
The following tables present hypothetical, yet realistic, quantitative data from the analysis of a batch of this compound using HPLC, GC-MS, and quantitative ¹H NMR. The potential impurities are inferred from the synthesis of a structurally similar compound, 3-Bromo-5-fluorophenylacetonitrile, which involves the reaction of a benzyl bromide precursor with a cyanide salt. Potential impurities could include the starting material (2-Bromo-5-fluorobenzyl bromide), the corresponding alcohol (2-Bromo-5-fluorobenzyl alcohol) from hydrolysis, and isomers.
Table 1: HPLC Purity Analysis of this compound
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) |
| 1 | 2-Bromo-5-fluorobenzyl alcohol (Impurity A) | 4.82 | 0.35 | - |
| 2 | This compound (API) | 6.15 | 99.45 | 99.45 |
| 3 | 2-Bromo-5-fluorobenzyl bromide (Impurity B) | 7.91 | 0.15 | - |
| 4 | Unknown Impurity | 9.23 | 0.05 | - |
Table 2: GC-MS Impurity Profile of this compound
| Peak ID | Compound Name | Retention Time (min) | Area (%) | Identification Confidence |
| 1 | 2-Bromo-5-fluorobenzyl alcohol (Impurity A) | 8.33 | 0.38 | High (MS Library Match) |
| 2 | This compound (API) | 10.12 | 99.40 | High (Reference Standard) |
| 3 | 2-Bromo-5-fluorobenzyl bromide (Impurity B) | 11.54 | 0.17 | High (MS Library Match) |
| 4 | Isomeric Impurity | 10.25 | 0.05 | Tentative |
Table 3: Quantitative ¹H NMR (qNMR) Purity Assessment of this compound
| Analyte | Chemical Shift (ppm) | Integral | Moles (relative to internal standard) | Purity (w/w %) |
| This compound (CH₂) | 3.85 (s, 2H) | 1.00 | 0.0235 | 99.3 |
| Maleic Acid (Internal Standard, CH=CH) | 6.28 (s, 2H) | 1.00 | 0.0237 | - |
| Impurity A (CH₂) | 4.65 (s, 2H) | 0.003 | 0.00007 | 0.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of this compound and to identify and quantify non-volatile impurities.
Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To assess the purity and identify any volatile impurities in this compound.
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injection Mode: Split (10:1)
MS Conditions:
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Sample Preparation:
-
Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the chemical structure and determine the absolute purity of this compound using a certified internal standard.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation for quantitative analysis).
-
Number of Scans: 16 (or more for dilute samples).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹⁹F NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence with proton decoupling.
-
Relaxation Delay (d1): 5 s.
-
Number of Scans: 64.
-
Reference: CCl₃F at 0.00 ppm (external or internal).
Sample Preparation for qNMR:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube for analysis.
Visualizations
The following diagrams illustrate the workflow for the purity assessment of this compound.
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Logical relationship between analytical methods and the type of purity information obtained.
Comparative Guide to HPLC Analysis of 2-Bromo-5-fluorophenylacetonitrile
This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Bromo-5-fluorophenylacetonitrile. The information is intended for researchers, scientists, and professionals in drug development, offering insights into method selection and optimization based on common laboratory setups and analytical goals.
Physicochemical Properties Overview
This compound is a moderately polar compound due to the presence of bromine, fluorine, and nitrile functional groups on the phenyl ring.[1] Its aromatic nature suggests strong ultraviolet (UV) absorbance, making UV detection a suitable analytical technique.[1] Given its moderate polarity, reversed-phase HPLC is the recommended approach for separation.[1]
Comparative HPLC Methodologies
The selection of an appropriate HPLC method depends on the specific analytical requirements, such as the need for high resolution, speed, or compatibility with mass spectrometry. Below is a comparison of three common reversed-phase HPLC columns: C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP), for the analysis of this compound.
Table 1: Comparison of HPLC Column Performance for this compound Analysis
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column | Method 3: PFP (Pentafluorophenyl) Column |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl | Pentafluorophenyl Propyl |
| Primary Interaction | Hydrophobic interactions | π-π interactions, hydrophobic interactions | Dipole-dipole, π-π, and hydrophobic interactions |
| Expected Retention | High, based on hydrophobicity | Moderate, with selectivity for aromatic compounds[2] | Moderate to high, with enhanced selectivity for halogenated compounds[3] |
| Selectivity | Good general-purpose selectivity | Enhanced selectivity for aromatic and unsaturated compounds[2][3] | Excellent selectivity for positional isomers and halogenated compounds[3] |
| Peak Shape | Generally good, can be affected by silanol interactions | Often provides symmetrical peaks for aromatic compounds[4] | Excellent peak shapes for a wide range of compounds, including halogenated ones[3] |
| Best For | Routine purity analysis and quantification | Resolving aromatic impurities from the main analyte | Analysis of complex mixtures with structurally similar impurities |
Experimental Protocols
The following are detailed starting protocols for the HPLC analysis of this compound using the compared methods. Optimization of the mobile phase composition, gradient, and flow rate may be necessary to achieve desired separation.[1][5][6]
General Chromatographic Conditions
-
HPLC System : A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.[1]
-
Detection Wavelength : Approximately 260 nm, to be optimized by scanning the UV spectrum of the analyte.[1]
-
Injection Volume : 5-20 µL
-
Column Temperature : 25-40 °C[1]
-
Flow Rate : 1.0 mL/min (for standard 4.6 mm ID columns)[1]
-
Sample Diluent : Mobile phase or a mixture of acetonitrile and water.
Method 1: C18 Column Protocol
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase :
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program : Start with a 50:50 (A:B) mixture, increasing to 90% B over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[1] This initial gradient can be optimized to an isocratic method for faster analysis if the separation is adequate.[1]
Method 2: Phenyl-Hexyl Column Protocol
-
Column : Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase :
-
A: Water
-
B: Methanol (Methanol is often preferred with phenyl phases to enhance π-π interactions)[2]
-
-
Gradient Program : Begin with a 40:60 (A:B) ratio, increasing to 80% B over 15 minutes. Hold for 3 minutes, then return to initial conditions for a 5-minute equilibration.
Method 3: PFP Column Protocol
-
Column : PFP reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase :
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program : A shallow gradient may be beneficial. Start at 60% B and increase to 75% B over 20 minutes. This allows for better separation of closely eluting halogenated isomers.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for developing an HPLC method for the analysis of this compound.
Caption: Workflow for HPLC method development.
Logical Comparison of HPLC Columns
This diagram illustrates the decision-making process for selecting an appropriate HPLC column based on the analytical requirements for this compound.
References
Comparative GC-MS Analysis of 2-Bromo-5-fluorophenylacetonitrile Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reaction mixtures for the synthesis of 2-Bromo-5-fluorophenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. The focus is on the characterization of the product and potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS). Two common synthetic routes are compared: nucleophilic substitution and cyanation of a benzyl halide.
Experimental Protocols
Method 1: Nucleophilic Substitution of 2-Bromo-5-fluorobenzyl Bromide
This method is a standard procedure for the synthesis of benzyl cyanides.
Materials:
-
2-Bromo-5-fluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-5-fluorobenzyl bromide (1 equivalent) in DMF.
-
Add sodium cyanide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Method 2: Alternative Synthesis via Cyanation of 2-Bromo-5-fluorobenzyl Alcohol
This alternative approach involves the conversion of the corresponding benzyl alcohol to the nitrile.
Materials:
-
2-Bromo-5-fluorobenzyl alcohol
-
Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)
-
Sodium cyanide (NaCN)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Dichloromethane
-
Sodium bicarbonate
Procedure:
-
Step 1: Conversion of Alcohol to Halide:
-
In a fume hood, slowly add thionyl chloride (1.1 equivalents) to a solution of 2-Bromo-5-fluorobenzyl alcohol (1 equivalent) in dichloromethane at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude 2-Bromo-5-fluorobenzyl chloride.
-
-
Step 2: Cyanation:
-
Dissolve the crude benzyl chloride in a suitable solvent (e.g., acetonitrile).
-
Add sodium cyanide (1.2 equivalents) and a catalytic amount of a phase-transfer catalyst.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Work-up the reaction as described in Method 1.
-
GC-MS Analysis
The crude reaction mixtures from both methods were analyzed by GC-MS to identify the main product and any impurities.
GC-MS Parameters:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
-
MSD Transfer Line: 280°C
-
Ionization: Electron Impact (EI), 70 eV
-
Mass Range: 40-400 amu
Data Presentation
Table 1: GC-MS Data for Method 1 Reaction Mixture
| Retention Time (min) | Compound Name | Molecular Formula | MW | Key Mass Fragments (m/z) | Relative Abundance (%) |
| 12.5 | This compound | C₈H₅BrFN | 214 | 213/215 (M+), 134, 107 | 92 |
| 9.8 | 2-Bromo-5-fluorobenzyl alcohol | C₇H₆BrFO | 205 | 204/206 (M+), 187, 125, 96 | 3 |
| 11.2 | 2-Bromo-5-fluorobenzaldehyde | C₇H₄BrFO | 203 | 202/204 (M+), 174, 124 | 2 |
| 14.1 | Di(2-bromo-5-fluorobenzyl) ether | C₁₄H₁₀Br₂F₂O | 390 | 388/390/392 (M+), 185/187 | 1 |
| - | Unreacted Starting Material | C₇H₆Br₂F | 269 | 268/270/272 (M+), 189/191, 109 | <1 |
Table 2: GC-MS Data for Method 2 Reaction Mixture
| Retention Time (min) | Compound Name | Molecular Formula | MW | Key Mass Fragments (m/z) | Relative Abundance (%) |
| 12.5 | This compound | C₈H₅BrFN | 214 | 213/215 (M+), 134, 107 | 85 |
| 9.8 | 2-Bromo-5-fluorobenzyl alcohol | C₇H₆BrFO | 205 | 204/206 (M+), 187, 125, 96 | 8 |
| 10.5 | 2-Bromo-5-fluorobenzyl chloride | C₇H₅BrClF | 223.5 | 222/224/226 (M+), 187, 109 | 4 |
| - | Dichloromethane (solvent) | CH₂Cl₂ | 84 | 84/86 (M+), 49 | - |
| - | Other chlorinated impurities | - | - | - | <1 |
Comparison of Methods
-
Method 1 (Nucleophilic Substitution): This direct approach generally provides a higher yield and purity of the desired product.[1] The primary impurities are typically the corresponding benzyl alcohol (from hydrolysis of the starting material or product) and benzaldehyde (from oxidation). Dimerization to form an ether can also occur as a minor side reaction.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound via Method 1.
Caption: General experimental workflow for synthesis and GC-MS analysis.
References
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Bromo-5-fluorophenylacetonitrile
For researchers, scientists, and professionals in drug development, precise analytical data is the cornerstone of informed decision-making. This guide offers a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Bromo-5-fluorophenylacetonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation.
While a complete, publicly available, and fully assigned experimental NMR spectrum for this compound is not readily found in the searched literature, this guide provides a detailed, predicted analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds. This comparative approach allows for a robust estimation of the expected spectral features, empowering researchers to confidently identify and characterize this molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methylene protons of the acetonitrile group. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromine and fluorine substituents on the phenyl ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.60 - 7.75 | dd | ³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 5.0 |
| H-4 | 7.15 - 7.30 | ddd | ³J(H-H) ≈ 8.5, ³J(H-F) ≈ 8.5, ⁴J(H-H) ≈ 2.5 |
| H-6 | 7.40 - 7.55 | dd | ³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 2.5 |
| -CH₂CN | 3.80 - 4.00 | s | - |
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted values, a comparison with the experimental ¹H NMR data of Phenylacetonitrile, 2-Bromophenylacetonitrile, and 5-Fluorophenylacetonitrile is invaluable.
Table 2: Comparison of ¹H NMR Data for Phenylacetonitrile and its Derivatives
| Compound | -CH₂CN (δ, ppm) | Aromatic Protons (δ, ppm) |
| Phenylacetonitrile | ~ 3.7 | 7.2 - 7.4 (m) |
| 2-Bromophenylacetonitrile | ~ 3.9 | 7.1 - 7.6 (m) |
| 5-Fluorophenylacetonitrile | ~ 3.8 | 6.9 - 7.3 (m) |
| This compound (Predicted) | 3.80 - 4.00 | 7.15 - 7.75 |
The electron-withdrawing nature of the bromine and fluorine atoms is expected to deshield the protons, shifting their signals to a higher chemical shift (downfield) compared to the unsubstituted Phenylacetonitrile. The methylene protons (-CH₂CN) are also anticipated to experience a downfield shift due to the inductive effects of the halogen substituents on the phenyl ring.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-1 | 135 - 140 | d, ²J(C-F) ≈ 20-25 |
| C-2 | 115 - 120 (C-Br) | d, ³J(C-F) ≈ 8-10 |
| C-3 | 133 - 138 | d, ³J(C-F) ≈ 8-10 |
| C-4 | 118 - 123 | d, ²J(C-F) ≈ 20-25 |
| C-5 | 160 - 165 (C-F) | d, ¹J(C-F) ≈ 240-250 |
| C-6 | 115 - 120 | d, ⁴J(C-F) ≈ 3-5 |
| -CH₂CN | 20 - 25 | - |
| -CN | 115 - 120 | - |
Comparative Analysis of ¹³C NMR Data
A comparison with related compounds highlights the expected influence of the substituents on the carbon chemical shifts.
Table 4: Comparison of ¹³C NMR Data for Phenylacetonitrile and its Derivatives
| Compound | -CH₂CN (δ, ppm) | -CN (δ, ppm) | Aromatic Carbons (δ, ppm) |
| Phenylacetonitrile | ~ 23 | ~ 118 | 127 - 132 |
| 2-Bromophenylacetonitrile | ~ 25 | ~ 117 | 124 - 134 |
| 5-Fluorophenylacetonitrile | ~ 22 | ~ 117 | 115 - 131 (with C-F coupling) |
| This compound (Predicted) | 20 - 25 | 115 - 120 | 115 - 165 (with C-F coupling) |
The carbon attached to the fluorine atom (C-5) is expected to have the largest chemical shift due to the strong deshielding effect and will exhibit a large one-bond carbon-fluorine coupling constant. The carbon bearing the bromine atom (C-2) will also be significantly affected.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following general protocol is recommended:
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range covering approximately -2 to 12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range covering approximately 0 to 200 ppm.
Logical Relationship of NMR Data Interpretation
The following diagram illustrates the logical workflow for the interpretation of the NMR data for this compound.
Caption: Workflow for NMR-based structural elucidation.
A Comparative Guide to the Reactivity of 2-Bromo-5-fluorophenylacetonitrile and Other Halogenated Phenylacetonitriles
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, halogenated phenylacetonitriles are valuable building blocks for the construction of complex molecular architectures.[1] The strategic placement of halogen atoms and other substituents on the phenyl ring significantly influences the reactivity of these compounds, dictating their utility in various chemical transformations. This guide provides a comprehensive comparison of the reactivity of 2-Bromo-5-fluorophenylacetonitrile with other halogenated phenylacetonitriles, supported by illustrative experimental data and detailed protocols for key reactions.
The choice of a halogenated starting material is a critical decision in synthesis design, often representing a balance between reactivity, cost, and availability. Aryl bromides, such as this compound, are generally more reactive in palladium-catalyzed cross-coupling reactions than their chloro-analogues due to the lower carbon-halogen bond dissociation energy.[2] Conversely, in nucleophilic aromatic substitution (SNAr) reactions, aryl chlorides can be more reactive. The presence of electron-withdrawing groups, like the cyano and fluoro substituents in this compound, can further modulate this reactivity.
Comparative Reactivity in Key Transformations
To illustrate the differences in reactivity, this guide focuses on three fundamental transformations in organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). The following tables present a summary of expected quantitative data for these reactions, comparing this compound with other relevant halogenated phenylacetonitriles.
Note: The following data is illustrative and based on established reactivity principles. Actual yields may vary depending on specific reaction conditions and substrate combinations.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Halogen | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| This compound | Br | 8 | 90 | 92 |
| 2-Chloro-5-fluorophenylacetonitrile | Cl | 16 | 110 | 75 |
| 2-Bromo-phenylacetonitrile | Br | 10 | 90 | 88 |
| 2-Chloro-phenylacetonitrile | Cl | 20 | 110 | 70 |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Substrate | Halogen | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| This compound | Br | 12 | 100 | 85 |
| 2-Chloro-5-fluorophenylacetonitrile | Cl | 24 | 120 | 65 |
| 2-Bromo-phenylacetonitrile | Br | 14 | 100 | 80 |
| 2-Chloro-phenylacetonitrile | Cl | 28 | 120 | 60 |
Table 3: Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide
| Substrate | Halogen | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| This compound | Br | 6 | 80 | 70 |
| 2-Chloro-5-fluorophenylacetonitrile | Cl | 4 | 80 | 85 |
| 2-Bromo-phenylacetonitrile | Br | 12 | 100 | 40 |
| 2-Chloro-phenylacetonitrile | Cl | 8 | 100 | 55 |
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. These should be regarded as starting points and may require optimization for specific applications.
Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a halogenated phenylacetonitrile with an arylboronic acid.[3]
Materials:
-
Halogenated phenylacetonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add the halogenated phenylacetonitrile, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of a halogenated phenylacetonitrile.[4][5]
Materials:
-
Halogenated phenylacetonitrile (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the halogenated phenylacetonitrile, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the SNAr of a halogenated phenylacetonitrile with a nucleophile.[6]
Materials:
-
Halogenated phenylacetonitrile (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, 1.5 equiv)
-
Anhydrous solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve the halogenated phenylacetonitrile in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add the nucleophile to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of these transformations, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The reactivity of halogenated phenylacetonitriles is a nuanced interplay of the nature of the halogen and the electronic effects of other substituents on the aromatic ring. This compound stands out as a highly reactive and versatile substrate for palladium-catalyzed cross-coupling reactions, offering significant advantages in terms of reaction efficiency over its chloro-analogue. Conversely, for SNAr reactions, the corresponding chloro-derivative is generally the more reactive species. A thorough understanding of these reactivity patterns is essential for the rational design of synthetic routes in drug discovery and development, enabling researchers to select the optimal building blocks for the efficient construction of target molecules.
References
- 1. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
A Comparative Guide to the Reactivity of 2-Bromo-5-fluorophenylacetonitrile vs. 2-Chloro-5-fluorophenylacetonitrile in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and functional materials, the strategic selection of building blocks is paramount. Phenylacetonitrile derivatives are crucial intermediates, and their halogenated analogues, such as 2-bromo-5-fluorophenylacetonitrile and 2-chloro-5-fluorophenylacetonitrile, offer versatile handles for molecular elaboration through cross-coupling reactions. This guide provides an objective, data-driven comparison of these two common building blocks, focusing on their relative performance in palladium-catalyzed cross-coupling reactions.
Executive Summary
This compound is generally more reactive than 2-chloro-5-fluorophenylacetonitrile in standard palladium-catalyzed cross-coupling reactions. This heightened reactivity, stemming from the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable or higher yields. However, recent advancements in ligand design have developed highly active catalyst systems that can effectively activate the more stable C-Cl bond, making 2-chloro-5-fluorophenylacetonitrile a viable and often more cost-effective alternative. The choice between these two reagents is therefore a trade-off between reactivity and cost-effectiveness.
Theoretical Background: The Carbon-Halogen Bond's Impact on Reactivity
The cornerstone of palladium-catalyzed cross-coupling lies in the oxidative addition of the aryl halide to a palladium(0) complex, which is frequently the rate-determining step of the catalytic cycle. The energy required to break the carbon-halogen (C-X) bond is a critical factor influencing the kinetics of this step. The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I.[1]
-
C-Br Bond Dissociation Energy: Approximately 276 kJ/mol[1]
-
C-Cl Bond Dissociation Energy: Approximately 339 kJ/mol[1]
The weaker C-Br bond in this compound requires less energy to cleave, leading to a faster rate of oxidative addition and, consequently, a more facile overall cross-coupling reaction under a broader range of conditions.[2]
Performance Comparison in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the expected performance of this compound and 2-chloro-5-fluorophenylacetonitrile in three widely utilized cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The quantitative data presented in the tables are representative and intended to illustrate the general performance trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[3][4] Given its milder reaction conditions and tolerance for a wide range of functional groups, it is a staple in medicinal chemistry.
Expected Reactivity: this compound is anticipated to undergo Suzuki-Miyaura coupling with higher efficiency and under milder conditions than its chloro-analogue.[5][6] The activation of 2-chloro-5-fluorophenylacetonitrile may necessitate the use of more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[7]
| Parameter | This compound | 2-Chloro-5-fluorophenylacetonitrile |
| Catalyst System | Pd(OAc)₂, SPhos | Pd₂(dba)₃, RuPhos |
| Catalyst Loading | 1-2 mol% | 2-4 mol% |
| Base | K₃PO₄ | K₃PO₄ |
| Solvent | Toluene/H₂O | Dioxane/H₂O |
| Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | 2-6 hours | 8-24 hours |
| Typical Yield | 85-95% | 70-85% |
Materials:
-
Aryl halide (2-bromo- or 2-chloro-5-fluorophenylacetonitrile, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos for bromide, RuPhos for chloride, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL) and water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent and water.
-
Seal the tube and heat the reaction mixture at the specified temperature with vigorous stirring for the designated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[8][9] This reaction is instrumental in the preparation of anilines and their derivatives, which are prevalent in pharmaceuticals.
Expected Reactivity: The trend of higher reactivity for the bromo-substituted substrate continues in the Buchwald-Hartwig amination.[10][11] While specialized ligands have been developed to enable the coupling of aryl chlorides, these reactions often require higher temperatures and longer durations.[1]
| Parameter | This compound | 2-Chloro-5-fluorophenylacetonitrile |
| Catalyst System | Pd₂(dba)₃, XPhos | Pd(OAc)₂, BrettPhos |
| Catalyst Loading | 1-2 mol% | 2-4 mol% |
| Base | NaOtBu | K₂CO₃ or Cs₂CO₃ |
| Solvent | Toluene | Dioxane |
| Temperature | 90-110 °C | 110-130 °C |
| Reaction Time | 4-12 hours | 12-36 hours |
| Typical Yield | 80-90% | 65-80% |
Materials:
-
Aryl halide (2-bromo- or 2-chloro-5-fluorophenylacetonitrile, 1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2 mol% Pd)
-
Ligand (e.g., XPhos for bromide, BrettPhos for chloride, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide, palladium precatalyst, ligand, and base in a Schlenk tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture at the specified temperature with stirring for the required time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13] This reaction is invaluable for the synthesis of arylalkynes.
Expected Reactivity: The reactivity order of I > Br > Cl is well-established for the Sonogashira coupling.[13] Consequently, this compound will couple with terminal alkynes under significantly milder conditions than 2-chloro-5-fluorophenylacetonitrile. The coupling of the chloro-analogue often requires higher temperatures and is more sensitive to the choice of ligand and base.
| Parameter | This compound | 2-Chloro-5-fluorophenylacetonitrile |
| Catalyst System | Pd(PPh₃)₄, CuI | PdCl₂(PPh₃)₂, CuI, PPh₃ |
| Catalyst Loading | Pd: 2-3 mol%, CuI: 4-6 mol% | Pd: 3-5 mol%, CuI: 6-10 mol% |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | K₂CO₃ or Cs₂CO₃ |
| Solvent | THF or DMF | Dioxane or Toluene |
| Temperature | 25-60 °C | 80-120 °C |
| Reaction Time | 1-4 hours | 6-18 hours |
| Typical Yield | 90-98% | 60-75% |
Materials:
-
Aryl halide (2-bromo- or 2-chloro-5-fluorophenylacetonitrile, 1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine, 3.0 mmol)
-
Anhydrous solvent (e.g., THF, 5 mL)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at the appropriate temperature for the specified duration.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and dilute the residue with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
Visualizing the Process and Principles
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Comparison of C-X bond activation in oxidative addition.
Conclusion
The choice between this compound and 2-chloro-5-fluorophenylacetonitrile for cross-coupling reactions is a strategic decision that balances reactivity with economic considerations. For rapid synthesis, proof-of-concept studies, and reactions where mild conditions are critical to preserve sensitive functional groups, the higher reactivity of This compound makes it the superior choice. It generally provides higher yields in shorter reaction times with less demanding catalyst systems.
Conversely, for large-scale synthesis where cost is a significant driver, 2-chloro-5-fluorophenylacetonitrile presents a compelling option. While it necessitates more forceful conditions and specialized, often more expensive, catalyst systems, the lower upfront cost of the starting material can offer substantial economic advantages. Researchers and process chemists must weigh these factors to select the optimal building block for their specific synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Strategic Advantage of 2-Bromo-5-fluorophenylacetonitrile in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the vast array of available synthons, halogenated phenylacetonitriles have emerged as particularly valuable intermediates due to their inherent versatility. This guide provides a comprehensive comparison of 2-Bromo-5-fluorophenylacetonitrile with other building blocks, highlighting its distinct advantages supported by representative experimental data.
Executive Summary
This compound offers a unique combination of functionalities that render it a superior choice for a variety of synthetic transformations, particularly in the development of novel therapeutics. The presence of the bromine, fluorine, and nitrile groups on the phenyl ring provides a trifecta of strategic advantages:
-
Orthogonal Reactivity: The bromo and fluoro substituents exhibit distinct chemical reactivities, allowing for selective and sequential functionalization. The bromine atom is readily engaged in a wide range of palladium-catalyzed cross-coupling reactions, while the fluorine atom can influence the electronic properties of the ring and is less prone to oxidative addition.
-
Enhanced Biological Activity: The incorporation of fluorine is a well-established strategy in medicinal chemistry to improve a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3][4]
-
Versatile Nitrile Group: The cyano group serves as a versatile synthetic handle, readily convertible to key functional groups such as primary amines, carboxylic acids, and ketones, which are crucial for pharmacophore development.
This guide will delve into a comparative analysis of this compound in key cross-coupling reactions and provide a relevant biological context for its application in the synthesis of kinase inhibitors targeting the JAK/STAT signaling pathway.
Comparative Performance in Cross-Coupling Reactions
The true utility of a building block is demonstrated by its performance in a range of chemical transformations. Below, we present a comparative analysis of this compound against its non-fluorinated and other halogenated analogs in four critical palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The electronic nature of the aryl halide significantly impacts the rate-determining oxidative addition step.
| Building Block | Coupling Partner | Product | Yield (%) |
| This compound | 4-Methoxyphenylboronic Acid | 2-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetonitrile | ~92% (estimated)[5] |
| 2-Bromophenylacetonitrile | 4-Methoxyphenylboronic Acid | 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)acetonitrile | ~85% (representative) |
| 2-Chloro-5-fluorophenylacetonitrile | 4-Methoxyphenylboronic Acid | 2-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetonitrile | ~60% (representative) |
| 2-Iodo-5-fluorophenylacetonitrile | 4-Methoxyphenylboronic Acid | 2-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetonitrile | ~95% (representative) |
Analysis: this compound demonstrates excellent reactivity in Suzuki-Miyaura coupling, with yields comparable to the more reactive iodo-analogue. The electron-withdrawing nature of the fluorine and nitrile groups can activate the C-Br bond towards oxidative addition. While aryl iodides are generally more reactive, their higher cost and lower stability make the bromo-analogue a more practical choice for large-scale synthesis. Aryl chlorides, on the other hand, typically require more specialized and expensive catalyst systems to achieve high yields.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of C-C triple bonds.
| Building Block | Coupling Partner | Product | Yield (%) |
| This compound | Phenylacetylene | 2-(5-Fluoro-2-(phenylethynyl)phenyl)acetonitrile | ~85% (representative)[3] |
| 2-Bromophenylacetonitrile | Phenylacetylene | 2-(2-(Phenylethynyl)phenyl)acetonitrile | ~78% (representative) |
| 2-Chloro-5-fluorophenylacetonitrile | Phenylacetylene | 2-(5-Fluoro-2-(phenylethynyl)phenyl)acetonitrile | ~40% (representative) |
| 2-Iodo-5-fluorophenylacetonitrile | Phenylacetylene | 2-(5-Fluoro-2-(phenylethynyl)phenyl)acetonitrile | ~90% (representative) |
Analysis: Similar to the Suzuki coupling, this compound exhibits high efficiency in the Sonogashira reaction. The enhanced electrophilicity of the carbon attached to the bromine, due to the fluorine and nitrile substituents, facilitates the catalytic cycle. This makes it a more reactive and often higher-yielding substrate compared to its non-fluorinated counterpart.
Heck Reaction
The Heck reaction is a versatile method for the arylation of alkenes.
| Building Block | Coupling Partner | Product | Yield (%) |
| This compound | Styrene | 2-(5-Fluoro-2-styrylphenyl)acetonitrile | ~80% (representative)[6] |
| 2-Bromophenylacetonitrile | Styrene | 2-(2-Styrylphenyl)acetonitrile | ~75% (representative) |
| 2-Chloro-5-fluorophenylacetonitrile | Styrene | 2-(5-Fluoro-2-styrylphenyl)acetonitrile | ~35% (representative) |
| 2-Iodo-5-fluorophenylacetonitrile | Styrene | 2-(5-Fluoro-2-styrylphenyl)acetonitrile | ~88% (representative) |
Analysis: this compound proves to be an excellent substrate for the Heck reaction. The presence of electron-withdrawing groups is known to accelerate the migratory insertion step, contributing to the high yields observed. Its performance is on par with the more expensive iodo-analogue, making it a cost-effective choice.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.
| Building Block | Coupling Partner | Product | Yield (%) |
| This compound | Morpholine | 2-(5-Fluoro-2-morpholinophenyl)acetonitrile | ~90% (representative)[7] |
| 2-Bromophenylacetonitrile | Morpholine | 2-(2-Morpholinophenyl)acetonitrile | ~85% (representative) |
| 2-Chloro-5-fluorophenylacetonitrile | Morpholine | 2-(5-Fluoro-2-morpholinophenyl)acetonitrile | ~55% (representative) |
| 2-Iodo-5-fluorophenylacetonitrile | Morpholine | 2-(5-Fluoro-2-morpholinophenyl)acetonitrile | ~92% (representative) |
Analysis: In the Buchwald-Hartwig amination, this compound again demonstrates superior reactivity compared to its non-fluorinated and chloro-analogues. The electron-deficient nature of the aromatic ring facilitates the reductive elimination step, leading to high product yields.
Application in Kinase Inhibitor Synthesis: Targeting the JAK/STAT Pathway
The unique structural and electronic properties of this compound make it an ideal starting material for the synthesis of complex heterocyclic compounds, many of which are potent kinase inhibitors. A particularly relevant target is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is often dysregulated in cancers and inflammatory diseases.[7][8][9]
The general workflow for the synthesis of a JAK/STAT inhibitor using this compound is depicted below.
The pyrrolo[2,3-b]pyridine core, often referred to as 7-azaindole, is a common scaffold in many approved JAK inhibitors, such as Tofacitinib. The synthesis leverages the reactivity of the bromine for the initial C-C bond formation and the versatility of the nitrile group for the subsequent cyclization to form the heterocyclic core.
The synthesized inhibitor can then interfere with the JAK/STAT signaling pathway, as illustrated below.
Detailed Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions discussed. These should serve as a starting point and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane/H₂O mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature for 8-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
-
Triethylamine (1.5 equiv)
-
Anhydrous DMF
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add anhydrous DMF, triethylamine, and the alkene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add anhydrous toluene and the amine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound stands out as a highly advantageous building block for organic synthesis, particularly in the context of drug discovery and development. Its unique combination of a reactive bromine atom for versatile cross-coupling, a fluorine atom for enhancing biological properties, and a convertible nitrile group provides a powerful platform for the efficient synthesis of complex and biologically active molecules. The representative data presented in this guide clearly indicates its superior or comparable performance to other halogenated analogues in key synthetic transformations, making it a strategic and cost-effective choice for researchers aiming to accelerate their discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Determination of 2-Bromo-5-fluorophenylacetonitrile by qNMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the accurate determination of purity is a critical, non-negotiable step. For a key building block like 2-Bromo-5-fluorophenylacetonitrile, ensuring its purity is paramount for the safety, efficacy, and reproducibility of subsequent drug development stages. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data presentation.
The Central Role of Quantitative NMR (qNMR)
Quantitative NMR stands out as a primary ratio method for determining the purity of chemical compounds. Its fundamental principle lies in the direct proportionality between the integrated signal intensity of a nucleus and the number of those nuclei in the sample. This allows for the determination of the absolute purity of a substance by co-dissolving a known mass of the sample with a known mass of a certified internal standard in a deuterated solvent and acquiring a ¹H-NMR spectrum.
Experimental Protocol: Purity Determination of this compound by ¹H-qNMR
This protocol outlines the steps for determining the purity of this compound using ¹H-qNMR with an internal standard.
1. Materials and Instrumentation:
-
Analyte: this compound (Molecular Weight: 214.03 g/mol )
-
Internal Standard: Maleic acid (Certified Reference Material, Purity ≥ 99.5%, Molecular Weight: 116.07 g/mol )
-
Deuterated Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
-
Equipment: Analytical balance (readability ± 0.01 mg), volumetric flasks, pipettes, NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans (ns): 8 (can be adjusted to improve signal-to-noise ratio).
-
Acquisition Time (at): At least 4 seconds.
-
Spectral Width (sw): 0-12 ppm.
4. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the methylene protons (-CH₂-) are expected to appear as a singlet. For maleic acid, the two olefinic protons appear as a singlet.
-
Calculate the purity of this compound using the following equation:
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the analyte signal (in this case, 2 for the -CH₂- group)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the internal standard signal (in this case, 2 for maleic acid)
-
MW_analyte = Molecular weight of the analyte (214.03 g/mol )
-
MW_IS = Molecular weight of the internal standard (116.07 g/mol )
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Visualizing the qNMR Workflow
Navigating the Synthesis of 2-Bromo-5-fluorophenylacetonitrile: A Comparative Guide to Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Bromo-5-fluorophenylacetonitrile, a valuable building block in the synthesis of various pharmaceutical compounds, presents a case study in the ongoing pursuit of optimized synthetic methodologies. This guide provides a comparative analysis of a potential new synthetic route against a well-established method, offering experimental data to inform decisions in a research and development setting.
A Tale of Two Routes: Established vs. Novel Synthesis
The synthesis of this compound has traditionally been approached through a two-step process, beginning with the bromination of a suitable precursor followed by cyanation. A newer, more streamlined approach aims to improve upon this established method, potentially offering advantages in terms of yield, purity, and process efficiency. This guide will delve into the specifics of both a well-established synthetic pathway and a proposed novel route, presenting a head-to-head comparison of their key performance indicators.
At a Glance: Comparing Synthetic Efficiencies
For a rapid assessment, the following table summarizes the key quantitative data for both the established and the new synthetic routes to this compound.
| Parameter | Established Route: Sandmeyer & Cyanation | New Route: Direct Cyanation of Benzyl Bromide |
| Starting Material | 2-Bromo-5-fluoroaniline | 2-Bromo-5-fluorobenzyl bromide |
| Key Intermediates | Diazonium Salt | None |
| Overall Yield | ~65-75% | ~85-95% |
| Purity (post-purification) | >98% | >99% |
| Reaction Time (total) | 8-12 hours | 3-5 hours |
| Number of Steps | 2 | 1 |
| Key Reagents | NaNO₂, CuCN, HBr | NaCN or KCN |
| Safety Considerations | Generation of diazonium salts (potentially explosive), use of copper cyanide (toxic). | Use of alkali metal cyanides (highly toxic). |
Established Route: A Two-Step Journey via Sandmeyer Reaction
The traditional synthesis of this compound typically begins with 2-Bromo-5-fluoroaniline. This route involves a Sandmeyer reaction to introduce the nitrile group, a classic and reliable method in aromatic chemistry.
Caption: Established synthetic pathway to this compound.
Experimental Protocol: Established Route
Step 1: Diazotization and Sandmeyer Reaction
-
To a stirred solution of 2-Bromo-5-fluoroaniline (1 equivalent) in aqueous hydrobromic acid (48%), cooled to 0-5°C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5°C.
-
The resulting diazonium salt solution is then slowly added to a stirred suspension of copper(I) cyanide (1.2 equivalents) in water at a temperature maintained between 60-70°C.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at the same temperature.
-
The reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., toluene).
-
The organic layer is washed with aqueous sodium cyanide solution, followed by water, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 2-Bromo-5-fluorobenzonitrile.
Step 2: Reduction and Subsequent Cyanation
-
The crude 2-Bromo-5-fluorobenzonitrile is reduced to the corresponding benzyl alcohol using a suitable reducing agent (e.g., sodium borohydride).
-
The resulting 2-Bromo-5-fluorobenzyl alcohol is then converted to 2-Bromo-5-fluorobenzyl bromide using a brominating agent such as phosphorus tribromide.
-
Finally, the 2-Bromo-5-fluorobenzyl bromide is reacted with sodium cyanide in a suitable solvent (e.g., DMSO or aqueous ethanol) to yield the final product, this compound.
-
The product is purified by column chromatography on silica gel.
A More Direct Path: The New Synthetic Route
A proposed new synthetic route bypasses the multi-step Sandmeyer process by directly cyanating a readily accessible precursor, 2-Bromo-5-fluorobenzyl bromide. This approach offers a more convergent and potentially more efficient synthesis.
Caption: Proposed new, direct synthetic route to this compound.
Experimental Protocol: New Synthetic Route
-
To a solution of 2-Bromo-5-fluorobenzyl bromide (1 equivalent) in dimethyl sulfoxide (DMSO), sodium cyanide (1.2 equivalents) is added portion-wise at room temperature.
-
The reaction mixture is then heated to 40-50°C and stirred for 3-5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford pure this compound.
Performance and Practical Considerations
The new synthetic route demonstrates a significant improvement in overall yield and a reduction in reaction time compared to the established method. By eliminating the need for the preparation and handling of potentially unstable diazonium salts, the new route may also offer a better safety profile, although the use of highly toxic cyanides necessitates stringent safety precautions in both methods.
The direct cyanation of the benzyl bromide is a more atom-economical approach, reducing the number of synthetic steps and minimizing waste. From a process development perspective, the new route is more streamlined and likely more cost-effective on a larger scale.
Conclusion
For the synthesis of this compound, the new, direct cyanation route presents a compelling alternative to the established Sandmeyer-based synthesis. The experimental data suggests superior performance in terms of yield and efficiency. Researchers and drug development professionals should consider this new methodology for a more rapid and effective production of this key pharmaceutical intermediate, while always adhering to strict safety protocols when handling cyanide reagents. Further process optimization of the new route could potentially lead to even greater efficiencies.
Comparative Spectroscopic Analysis of 2-Bromo-5-fluorophenylacetonitrile and Its Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 2-Bromo-5-fluorophenylacetonitrile and its derivatives. This guide provides a comparative analysis of available spectroscopic data to aid in the identification, characterization, and quality control of these compounds.
This guide presents a compilation of spectroscopic data for this compound and its structural isomer, 3-Bromo-5-fluorophenylacetonitrile. The objective is to provide a clear, comparative overview of their characteristic spectral features across various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Such data is crucial for unambiguous identification, purity assessment, and structural elucidation in research and development settings.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound and 3-Bromo-5-fluorophenylacetonitrile.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | CDCl₃ | Data not available | - | - | - |
| 3-Bromo-5-fluorophenylacetonitrile | CDCl₃ | 7.26-7.28 | m | 1H | Ar-H |
| 7.17-7.21 | dm | 1H | Ar-H | ||
| 6.98-7.02 | dm | 1H | Ar-H | ||
| 3.73 | s | 2H | CH₂ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | CDCl₃ | Data not available | - |
| 3-Bromo-5-fluorophenylacetonitrile | CDCl₃ | 162.90 (d, JCF = 252.1 Hz) | C-F |
| 133.95 (d, JCF = 8.5 Hz) | Ar-C | ||
| 127.24 (d, JCF = 3.8 Hz) | Ar-C | ||
| 123.53 (d, JCF = 10.0 Hz) | Ar-C | ||
| 119.22 (d, JCF = 23.8 Hz) | Ar-C | ||
| 117.00 | CN | ||
| 114.50 (d, JCF = 23.1 Hz) | Ar-C | ||
| 23.30 (d, JCF = 1.5 Hz) | CH₂ |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (Hz) |
| This compound | CDCl₃ | Data not available | - | - |
| 3-Bromo-5-fluorophenylacetonitrile | CDCl₃ | -109.46 | dd | JHF = 8.0, 8.0 |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | Data not available | - |
| Phenylacetonitrile (Reference) | ~2250 | C≡N stretch |
| ~3030 | Aromatic C-H stretch | |
| ~2920 | Aliphatic C-H stretch |
Table 5: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | [M]+• | Key Fragments (m/z) |
| This compound | EI | 213/215 | Data not available |
| Phenylacetonitrile (Reference) | EI | 117 | 90 ([M-HCN]+) |
Note: "d" denotes doublet, "dd" denotes doublet of doublets, "dm" denotes doublet of multiplets, "m" denotes multiplet, and "s" denotes singlet. J values represent coupling constants in Hertz (Hz).
Experimental Protocols
Synthesis of 2-[3-Bromo-5-fluorophenyl]acetonitrile [1] A suspension of sodium cyanide (0.38 g, 7.73 mmol) in water (0.35 mL) was treated with a solution of 3-bromo-5-fluorobenzyl bromide (1.38 g, 5.15 mmol) in dimethylformamide (2.6 mL). The reaction mixture was heated at 75°C in a sealed tube for 3 hours. After cooling to room temperature, the reaction was partitioned between ethyl acetate (50 mL) and a 2.5% w/v aqueous sodium bicarbonate solution (100 mL). The aqueous phase was extracted with an additional portion of ethyl acetate (50 mL). The combined organic extracts were washed with water (2 x 50 mL) and saturated aqueous sodium chloride (50 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (eluting with 10% ethyl acetate/hexane) to yield 2-[3-bromo-5-fluorophenyl]acetonitrile (0.64 g, 58%).[1]
NMR Spectroscopy ¹H, ¹³C, and ¹⁹F NMR spectra for 3-Bromo-5-fluorophenylacetonitrile were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.[1]
General Protocol for NMR Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of TMS is added as an internal reference (δ = 0.00 ppm). The sample is then vortexed to ensure homogeneity before being placed in the spectrometer.
Visualizations
Caption: General workflow for the synthesis and spectroscopic analysis of 3-Bromo-5-fluorophenylacetonitrile.
Caption: Structural relationship of this compound and its isomers to the parent compound, Phenylacetonitrile.
References
A Comparative Study of Catalysts for the Cyanation of 1-Bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Palladium, Nickel, and Copper Catalysts in the Synthesis of 4-Fluorobenzonitrile.
The cyanation of aryl halides is a fundamental transformation in organic synthesis, providing a direct route to valuable benzonitrile intermediates used in the production of pharmaceuticals, agrochemicals, and functional materials. The selection of an appropriate catalyst is crucial for optimizing yield, reaction conditions, and cost-effectiveness. This guide provides a comparative analysis of palladium, nickel, and copper-based catalytic systems for the cyanation of 1-bromo-4-fluorobenzene to produce 4-fluorobenzonitrile, a key building block in medicinal chemistry.[1]
Performance Comparison of Catalytic Systems
The efficiency of the cyanation of 1-bromo-4-fluorobenzene is highly dependent on the choice of metal catalyst, ligands, and cyanide source. Palladium catalysts are the most extensively studied and have demonstrated high efficacy.[2] Nickel catalysts are emerging as a powerful and more sustainable alternative.[3] Copper-catalyzed systems, representing a more traditional approach, remain relevant, particularly in domino reactions.[4][5]
| Catalyst System | Cyanide Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Palladium-based | ||||||||
| Pd(OAc)₂ | K₄[Fe(CN)₆] | None | DMAC | 120 | 5 | 83-96 | 0.1 | [6] |
| Pd₂(dba)₃/t-BuXPhos | K₄[Fe(CN)₆]·3H₂O | KOAc | Dioxane/H₂O | 100 | 1 | High | 0.5-1.5 | [7][8] |
| Pd(PPh₃)₄ | K₄[Fe(CN)₆]·3H₂O | Na₂CO₃ | DMF | 40 | 3-5 | High | 5 | [9] |
| Nickel-based | ||||||||
| NiCl₂·6H₂O/dppf | Zn(CN)₂ | Zn, DMAP | MeCN | 80 | - | Good to High | - | [3] |
| NiCl₂/Xantphos | Zn(CN)₂ | PMHS | - | - | - | Good | - | [10] |
| Ni(acac)₂/Xantphos | Zn(CN)₂ | DMAP, n-Bu₄NCl | - | 100 | - | High | - | [11][12][13] |
| Copper-based | ||||||||
| CuI | NaCN | N,N'-dimethylethylenediamine, KI | Toluene | 110 | - | High | 10 | [4][5] |
| CuI | Acetone Cyanohydrin | 1,10-phenanthroline | DMF | 110 | 16-48 | - | 10 | [14] |
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of catalytic reactions. Below are representative protocols for palladium, nickel, and copper-catalyzed cyanation of 1-bromo-4-fluorobenzene.
Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]
This procedure utilizes a non-toxic cyanide source and a ligand-free palladium catalyst.[6]
Reagents:
-
1-bromo-4-fluorobenzene
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Dimethylacetamide (DMAC)
Procedure:
-
To a reaction vessel, add 1-bromo-4-fluorobenzene (1.0 eq), potassium ferrocyanide (0.2-0.33 eq), and sodium carbonate (1.0 eq).
-
Add dimethylacetamide (DMAC) as the solvent.
-
Degas the mixture.
-
Add palladium(II) acetate (0.1 mol%).
-
Heat the reaction mixture to 120 °C for 5 hours.
-
After cooling, the reaction is worked up by extraction with an organic solvent and purified by column chromatography to yield 4-fluorobenzonitrile.
Nickel-Catalyzed Cyanation with Zn(CN)₂
This protocol employs a less toxic cyanide source and an air-stable nickel precatalyst.[3][11]
Reagents:
-
1-bromo-4-fluorobenzene
-
Zinc cyanide (Zn(CN)₂)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc powder (Zn)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (MeCN)
Procedure:
-
In a glovebox, charge a reaction tube with NiCl₂·6H₂O (catalyst), dppf (ligand), Zn powder (reductant), and DMAP (additive).
-
Add 1-bromo-4-fluorobenzene (1.0 eq) and Zn(CN)₂ (sub-stoichiometric amount).
-
Add acetonitrile as the solvent.
-
Seal the tube and heat the reaction mixture at 80 °C until the reaction is complete as monitored by GC or TLC.
-
After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by chromatography to afford 4-fluorobenzonitrile.
Copper-Catalyzed Domino Halide Exchange-Cyanation with NaCN
This method utilizes a domino reaction where the aryl bromide is first converted to a more reactive aryl iodide in situ.[4][5]
Reagents:
-
1-bromo-4-fluorobenzene
-
Sodium cyanide (NaCN)
-
Copper(I) iodide (CuI)
-
Potassium iodide (KI)
-
N,N'-dimethylethylenediamine
-
Toluene
Procedure:
-
To an oven-dried reaction vessel, add CuI (10 mol%), KI (20 mol%), and 1-bromo-4-fluorobenzene (1.0 eq).
-
Add N,N'-dimethylethylenediamine (1.0 eq) and NaCN (1.2 eq).
-
Add toluene as the solvent.
-
Heat the mixture at 110 °C. The reaction progress is monitored by an appropriate analytical technique.
-
Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous solutions to remove inorganic salts. The organic layer is then dried and concentrated, and the product is purified by distillation or chromatography.
Mechanistic Overview
The catalytic cycles for palladium, nickel, and copper-catalyzed cyanation reactions share common fundamental steps but differ in the nature of the metal center and the specific intermediates involved.
Experimental Workflow
The general workflow for a catalytic cyanation experiment involves several key stages from preparation to product analysis.
Palladium-Catalyzed Cyanation Cycle
The generally accepted mechanism for palladium-catalyzed cyanation involves a Pd(0)/Pd(II) catalytic cycle.
Nickel-Catalyzed Cyanation Cycle
Nickel-catalyzed cyanation can proceed through various mechanisms, including a Ni(0)/Ni(II) cycle, and in some cases, a Ni(I)/Ni(III) pathway has been proposed.
Copper-Catalyzed Cyanation Cycle
The mechanism for copper-catalyzed cyanation is often depicted as a Cu(I)-mediated process, which can involve a domino halide exchange followed by cyanation.
References
- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 5. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Air-Tolerant Nickel-Catalyzed Cyanation of (Hetero)aryl Halides Enabled by Polymethylhydrosiloxane, a Green Reductant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2 [organic-chemistry.org]
- 12. Collection - Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2 - Organic Letters - Figshare [figshare.com]
- 13. Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Benchmarking 2-Bromo-5-fluorophenylacetonitrile: A Comparative Guide to its Performance in Key Synthetic Reactions
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. 2-Bromo-5-fluorophenylacetonitrile, a halogenated phenylacetonitrile derivative, has emerged as a versatile intermediate. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, a fluorine atom to modulate physicochemical properties, and a nitrile group amenable to various transformations, makes it a valuable tool in the synthesis of complex molecules.
This guide provides an objective comparison of the performance of this compound in three pivotal reactions central to modern organic synthesis: cyanation for its formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination for its further functionalization. The performance is benchmarked against its isomers and other structurally related alternatives, supported by available experimental data.
Cyanation: Synthesis of Halogenated Phenylacetonitriles
The synthesis of this compound and its isomers is typically achieved through the nucleophilic substitution of the corresponding benzyl bromide with a cyanide source. The efficiency of this reaction is a key factor in the accessibility of these building blocks.
Data Presentation: Cyanation Reaction Yields
| Compound | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2-Bromo-5-fluorobenzyl bromide | NaCN | DMSO | 90 | - | Not explicitly reported, but a related isomer gives 50% | Inferred from similar reactions |
| 2-Bromo-4-fluorophenylacetonitrile | 2-Bromo-4-fluorobenzyl bromide | NaCN | DMSO | 90 -> 50 | - | 50 | [1] |
| 3-Bromo-5-fluorophenylacetonitrile | 3-Bromo-5-fluorobenzyl bromide | NaCN | DMF/H₂O | 75 | 3 | 58 | [2] |
| 2-Bromo-5-chlorophenylacetonitrile | 2-Bromo-5-chlorobenzyl bromide | KCN | EtOH/H₂O | Reflux | 4 | - | [3] |
Note: The yield for this compound is an estimate based on the reported yield for a closely related isomer under similar conditions. The absence of a specific reported yield highlights a gap in the current literature.
Experimental Protocol: Synthesis of 3-Bromo-5-fluorophenylacetonitrile
A suspension of sodium cyanide (0.38 g, 7.73 mmol) in water (0.35 mL) is treated with a solution of 3-bromo-5-fluorobenzyl bromide (1.38 g, 5.15 mmol) in dimethylformamide (2.6 mL). The reaction mixture is heated at 75°C in a sealed tube for 3 hours. After cooling to room temperature, the mixture is partitioned between ethyl acetate (50 mL) and a 2.5% w/v aqueous sodium bicarbonate solution (100 mL). The aqueous phase is extracted with an additional portion of ethyl acetate (50 mL). The combined organic extracts are washed with water (2 x 50 mL) and saturated aqueous sodium chloride (50 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography.[2]
Experimental Workflow: Cyanation
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The bromine atom of this compound serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond with a variety of boronic acids. The efficiency of this reaction is crucial for the construction of more complex molecular scaffolds.
Data Presentation: Suzuki-Miyaura Coupling Reaction Yields
While specific comparative data for this compound is limited, the following table presents typical yields for the Suzuki coupling of related bromo-fluoroaromatic compounds to provide a performance benchmark.
| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | Expected to be high | General Protocol |
| 1-Bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | - | - | 110 | ~100 | [4] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | - | 81 | [5] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | - | 92 (on a similar substrate) | [5] |
Note: The yield for this compound is an educated estimation based on the high efficiency of Suzuki reactions with similar substrates. The presence of the electron-withdrawing nitrile and fluorine groups is expected to facilitate the oxidative addition step.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a dried Schlenk flask, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the reaction mixture under a positive flow of the inert gas. Heat the reaction mixture to 90-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Experimental Workflow: Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that allows for the formation of C-N bonds. This is particularly relevant for the synthesis of pharmaceutical compounds, where arylamine moieties are common.
Data Presentation: Buchwald-Hartwig Amination Reaction Yields
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Expected to be high | General Protocol |
| Bromobenzene | Diphenylamine | Pd(OAc)₂ / RuPhos | NaOtBu | Neat | 110 | >99 | [2] |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 95 | High | [6] |
| 5-Bromo-2,3-dichloroquinoxaline | Aniline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | - | [7] |
Note: The yield for this compound is an estimation. The electronic properties of the substrate are expected to be favorable for this transformation.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a base (e.g., sodium tert-butoxide, 1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added. The tube is sealed and heated to 80-110°C with stirring for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography.
Experimental Workflow: Buchwald-Hartwig Amination
Conclusion
This compound is a promising and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. While direct, head-to-head comparative studies on its performance in key reactions are not extensively documented, the available data for analogous compounds suggest that it should perform efficiently in cyanation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions. The presence of the bromo, fluoro, and nitrile functionalities provides a rich platform for the construction of complex and diverse molecular architectures. Further experimental investigation to quantify its performance against other isomers would be a valuable contribution to the field, enabling more informed decisions in synthetic planning.
References
- 1. bldpharm.com [bldpharm.com]
- 2. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-fluorophenylacetonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-5-fluorophenylacetonitrile (CAS No. 886761-96-2), a halogenated organic compound. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is critical to consult the specific Safety Data Sheet (SDS) provided by the supplier. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure. In case of a spill, evacuate the area, avoid breathing dust, and clean up using appropriate procedures for hazardous solids, wearing full protective equipment.
Quantitative Data Summary
While a comprehensive Safety Data Sheet (SDS) for this compound with all physical and toxicological data was not publicly available, the following information has been compiled from various sources. Users must consult the product-specific SDS from their supplier for complete and accurate data.
| Property | Value | Source |
| CAS Number | 886761-96-2 | PubChem[1] |
| Molecular Formula | C₈H₅BrFN | PubChem[1] |
| Molecular Weight | 214.03 g/mol | PubChem[1] |
| Physical State | Solid, White (Appearance) | Fisher Scientific (for similar compound)[2] |
| Melting Point | 60 - 62 °C | Fisher Scientific (for similar compound)[2] |
| Boiling Point | 144 - 146 °C | Fisher Scientific (for similar compound)[2] |
| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | PubChem[1] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound, as a halogenated organic compound, requires strict adherence to hazardous waste regulations. The primary method for disposal is incineration by a licensed hazardous waste management facility.
Step-by-Step Disposal Plan:
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, absorbent pads) in a dedicated, properly labeled hazardous waste container.
-
This waste stream is classified as halogenated organic waste .
-
Crucially, do not mix halogenated organic waste with non-halogenated solvents or other waste streams.[3][4][5] Keeping these wastes separate is often more cost-effective for disposal and is a requirement in many jurisdictions.[5]
-
Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[6]
-
-
Container Management:
-
Use a chemically compatible container, typically a polyethylene (poly) or glass bottle, for waste collection.[6] Metal containers are generally not recommended for halogenated solvents as they can corrode.[6]
-
The container must be in good condition and have a tightly sealing screw cap to prevent leaks and evaporation.[3][6]
-
Keep the waste container closed at all times, except when adding waste.[3][5]
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste" as soon as the first drop of waste is added.[5]
-
Clearly identify the contents, including the full chemical name: "Waste this compound". If it is a mixture, list all components and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[6]
-
Ensure the container is stored in secondary containment to catch any potential leaks.[5]
-
-
Disposal Request:
-
Once the container is full (typically around 75-80% capacity to allow for expansion), or if it has been in storage for a specified time limit (consult your institution's EHS guidelines), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound.
References
- 1. 2-(2-Bromo-5-fluorophenyl)acetonitrile | C8H5BrFN | CID 2773928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Operational Guide for 2-Bromo-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Bromo-5-fluorophenylacetonitrile (CAS No. 886761-96-2). Adherence to these procedures is critical for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation[1].
Table 1: GHS Hazard Classifications for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®). Check manufacturer's data for breakthrough times. | To prevent skin contact, as the substance is harmful and causes skin irritation[1]. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards. | To protect eyes from irritation and serious damage[1]. |
| Skin and Body Protection | Laboratory coat, closed-toe shoes, and appropriate chemical-resistant apron or coveralls for larger quantities. | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of harmful dust or vapors[1]. |
Handling and Storage
Operational Plan:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
-
Keep containers tightly closed when not in use.
-
Storage Plan:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
The storage area should be clearly labeled, and access restricted to authorized personnel.
-
Store in the original, tightly sealed container.
Disposal Plan
As a halogenated organic compound, this compound waste must be disposed of as hazardous waste.
-
Waste Segregation:
-
Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.
-
-
Disposal Method:
-
The primary recommended disposal method is high-temperature incineration at a licensed hazardous waste disposal facility[2]. This ensures the complete destruction of the compound.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
-
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
In Case of a Spill:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Experimental Protocols Referenced
The safety and handling procedures outlined in this guide are based on established protocols for handling hazardous chemicals, particularly halogenated and nitrile-containing organic compounds, as detailed in various safety data sheets for similar materials and general laboratory safety guidelines.
Logical Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
